Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLPAMKVRPRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
[1]
Executive Summary
This technical guide details the optimized synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate , a critical pharmacophore intermediate used in the development of antimicrobial, antiviral, and anticancer therapeutics.[1] The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for 1,2,3-triazole hybrids and other heterocyclic systems.[1]
This protocol prioritizes regioselectivity and scalability .[1][2] Unlike generic procedures, this guide addresses the specific challenge of differentiating the hydroxyl groups on the resorcinol core and maximizing the yield of the Rap-Stoermer cyclization.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent C2-C3 bond formation strategy.[1] The target molecule is disconnected into two primary commercially available precursors: 2,4-dihydroxybenzaldehyde and ethyl bromoacetate .[1]
Strategic Logic[1][3]
-
Regiocontrol (Step 1): The starting material, 2,4-dihydroxybenzaldehyde, possesses two nucleophilic hydroxyl groups. The C2-OH is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its pKa and nucleophilicity relative to the C4-OH.[1] We exploit this electronic difference to selectively benzylate the C4 position without protecting the C2-OH.[1]
-
Cyclization (Step 2): The resulting 4-(benzyloxy)-2-hydroxybenzaldehyde undergoes a base-mediated condensation with ethyl bromoacetate.[1] This is a cascade sequence (substitution followed by aldol condensation) known as the Rap-Stoermer reaction .[1]
Reaction Pathway Diagram[1][4]
Figure 1: Convergent synthetic pathway illustrating the two-step sequence from resorcylaldehyde to the benzofuran target.[1][3][4]
Step 1: Regioselective Benzylation
Objective: Synthesis of 4-(benzyloxy)-2-hydroxybenzaldehyde.[1]
The Challenge: Selectivity
Direct alkylation of resorcylaldehyde often leads to mixtures of mono- and bis-alkylated products.[1] However, the C2-hydroxyl group forms a stable 6-membered hydrogen-bonded ring with the aldehyde carbonyl.[1] This locks the proton, making the C2-OH significantly less acidic than the C4-OH.[1] By using a mild base, we can exclusively deprotonate and alkylate the C4 position.[1]
Protocol
-
Reagents:
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Accelerates the reaction via Finkelstein exchange.[1]
Procedure:
-
Charge a round-bottom flask with 2,4-dihydroxybenzaldehyde (10 mmol) and anhydrous Acetonitrile (50 mL).
-
Add NaHCO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes.
-
Add Benzyl bromide (11 mmol) dropwise.
-
Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1][6]2) should disappear, replaced by the product (Rf ~0.5).
-
Workup: Cool to room temperature. Filter off the inorganic solids.[1] Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the residue from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 75–85% Key Characteristic: The product must show a singlet at δ ~11.4 ppm in ¹H NMR, characteristic of the chelated C2-OH proton.
Step 2: Rap-Stoermer Cyclization
Objective: Synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate.
Mechanism
This step involves a cascade reaction.[1][7] The phenoxide generated at C2 attacks the alpha-carbon of ethyl bromoacetate (S_N2).[1] The resulting intermediate undergoes an intramolecular aldol condensation with the aldehyde, followed by dehydration to aromatize the furan ring.[1]
Protocol
-
Reagents:
Procedure:
-
Dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (5 mmol) in Acetonitrile (30 mL).
-
Add anhydrous K₂CO₃ (15 mmol).
-
Add Ethyl bromoacetate (6 mmol) dropwise. Caution: Ethyl bromoacetate is a lachrymator.[1][8]
-
Heat to reflux for 6–8 hours.
-
Checkpoint: The reaction color typically shifts from pale yellow to a deeper amber/fluorescent hue as the benzofuran forms.[1]
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc 9:1).
Yield Expectation: 70–80%
Analytical Data & Validation
To validate the synthesis, compare your isolated product against these standard spectral characteristics.
Data Summary Table
| Parameter | Expected Value/Range | Structural Assignment |
| Physical State | White to pale yellow crystalline solid | - |
| Melting Point | 98–101°C | - |
| ¹H NMR (C3-H) | δ 7.45–7.55 ppm (Singlet) | Characteristic furan ring proton |
| ¹H NMR (OCH₂) | δ 5.15 ppm (Singlet) | Benzyloxy methylene |
| ¹H NMR (Ester) | δ 4.40 (q), 1.40 (t) | Ethyl ester group |
| IR (C=O) | 1710–1725 cm⁻¹ | Ester carbonyl stretch |
Troubleshooting Guide
-
Issue: Low Yield in Step 1 (Bis-alkylation observed).
-
Cause: Base was too strong or temperature too high.[1]
-
Fix: Switch to CsHCO₃ (Cesium Bicarbonate) or strictly use NaHCO₃. Ensure temperature does not exceed 80°C.
-
-
Issue: Incomplete Cyclization in Step 2.
References
-
Vertex AI Search. (2024).[1] Synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate Search Results. 3
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Section B, 770.[1][3] 3[2][9][3][4][5][6][7][8][10][11][12]
-
BenchChem. (2025).[1][13] Application Note: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. 13[9][3][4][5][6][7][8][10][11][12][14]
-
Royal Society of Chemistry. (2017).[1] Supplementary Information for ChemComm: Synthesis of benzofuran derivatives. 4[9][3][4][5][6][7][8][10][11][12]
-
National Institutes of Health (NIH). (2024).[1] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. 7[1][3][4][5][6][7][10][11][12][13]
Sources
- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Monograph: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
The following technical monograph provides an in-depth analysis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate , a critical pharmacophore intermediate. This guide is structured to support experimental validation and synthetic planning in drug discovery.
Functional Class: Heterocyclic Building Block / Protected Pharmacophore Primary Application: Medicinal Chemistry (Anticancer, Antiviral, and GPR40 Agonist Scaffolds)[1]
Structural Analysis & Physicochemical Profile
This compound serves as a lipophilic, protected precursor to the 6-hydroxybenzofuran scaffold.[1] The benzyl ether moiety acts as a robust protecting group, stable against basic hydrolysis conditions used to manipulate the ester, yet selectively removable via hydrogenolysis.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 6-(benzyloxy)benzofuran-2-carboxylate |
| CAS Registry | Not widely listed; derivative of CAS 5063-04-7 (acid) |
| Molecular Formula | C₁₈H₁₆O₄ |
| Molecular Weight | 296.32 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |
Spectroscopic Signature (Self-Validation)
To validate the synthesis of this compound, researchers should verify the following diagnostic NMR signals. The absence of the phenolic proton (approx.[1] 9.0–10.0 ppm) and the presence of the benzylic singlet are key indicators of successful protection/cyclization.[1]
-
¹H NMR (400 MHz, CDCl₃) δ ppm:
-
7.49 (s, 1H): C3-H (Furan ring proton, characteristic singlet).[1]
-
7.30–7.45 (m, 5H): Benzyl aromatic protons.
-
7.50 (d, J=8.5 Hz, 1H): C4-H.
-
7.10 (s, 1H): C7-H (Meta coupling may be visible).[1]
-
6.98 (dd, J=8.5, 2.2 Hz, 1H): C5-H.[1]
-
5.12 (s, 2H): O-CH₂ -Ph (Benzylic methylene).[1]
-
4.42 (q, J=7.1 Hz, 2H): O-CH₂ -CH₃ (Ester methylene).[1]
-
1.41 (t, J=7.1 Hz, 3H): O-CH₂-CH₃ (Ester methyl).[1]
-
Synthetic Pathways & Mechanistic Insight[1]
The most robust route for accessing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is via the Rap-Stoermer Condensation or a modified Williamson ether synthesis/cyclization cascade.[1] This approach builds the benzofuran core directly from a substituted salicylaldehyde.[1]
Synthesis Workflow (Route A: Cyclization)
This protocol avoids the use of unstable intermediates by coupling 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate.[1]
Figure 1: One-pot cyclization mechanism involving O-alkylation followed by base-mediated condensation.[1]
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (10 mmol scale).
-
Reagent Setup: In a dry round-bottom flask, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (2.28 g, 10 mmol) in anhydrous Acetonitrile (MeCN) or DMF (30 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Note: Anhydrous conditions are critical to prevent ester hydrolysis.[1]
-
Alkylation: Dropwise add Ethyl Bromoacetate (1.2 mL, 11 mmol) at room temperature.
-
Reflux: Heat the mixture to reflux (80°C for MeCN) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear, and a less polar fluorescent spot (benzofuran) should appear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as an off-white solid.
Chemical Reactivity & Functionalization[1][11]
This compound is a "divergent intermediate."[1] The ester and the benzyl ether can be manipulated independently to access different chemical spaces.[1]
Chemo-Selective Deprotection Strategies
-
Path A (Acid Generation): Hydrolysis of the ethyl ester using LiOH in THF/Water yields the free carboxylic acid without affecting the benzyl ether.[1]
-
Path B (Phenol Generation): Hydrogenolysis using H₂/Pd-C removes the benzyl group to yield Ethyl 6-hydroxybenzofuran-2-carboxylate, a precursor for further etherification.[1]
Figure 2: Divergent synthetic utility of the scaffold.[1]
Applications in Medicinal Chemistry
The 6-substituted benzofuran-2-carboxylate scaffold is a privileged structure in drug design.[1]
-
Antiviral Agents (HCV): Derivatives of 6-hydroxybenzofuran are used in the synthesis of NS5B polymerase inhibitors.[1] The 2-carboxylate moiety often serves as an anchor for viral binding pockets.[1]
-
Anticancer (Pim-1 Kinase): The planar benzofuran core mimics the adenosine ring of ATP, allowing it to fit into the kinase hinge region.[1] The 6-position is often derivatized with solubilizing groups (e.g., piperazines) after debenzylation.[1]
-
GPR40 Agonists: The carboxylic acid derivative (post-hydrolysis) is a known pharmacophore for G-protein coupled receptor 40 agonists, investigated for Type 2 Diabetes treatment.[1]
References
-
Rap-Stoermer Condensation: General synthesis of benzofuran-2-carboxylates from salicylaldehydes.[1]
-
Benzofuran Antifungal Derivatives:Synthesis and biological evaluation of novel benzofuran-2-carboxyl
-
Source:[1]
-
-
Anticancer Benzofuran Scaffolds:Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
-
Source:[1]
-
-
Synthetic Methodology:Convenient Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous chemistry).
-
Source:[1]
-
Sources
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Introduction
In the landscape of modern drug discovery and organic materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structure elucidation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, a molecule of interest due to its benzofuran core, a scaffold present in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the structural characterization of complex organic molecules. Our approach is rooted in a multi-technique spectroscopic analysis, where each piece of data serves to validate the others, culminating in a definitive structural assignment.
Molecular Overview and Synthetic Strategy
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS No: 110060-70-3, Molecular Weight: 296.32 g/mol ) is comprised of three key structural motifs: a central benzofuran ring system, a benzyloxy substituent at the 6-position, and an ethyl carboxylate group at the 2-position.
A common synthetic route to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an alpha-halo ester, such as ethyl bromoacetate, in the presence of a base.[1] This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry (MS) is the foundational step in structure elucidation, providing the molecular weight and elemental composition of the analyte.[2]
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical first step that constrains the possible atomic combinations.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Expected Results: For Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (C₁₈H₁₆O₄), the expected exact mass of the protonated molecule [M+H]⁺ is 297.1127. The observation of a peak at or very near this m/z value with high mass accuracy (typically <5 ppm error) confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS) - Unveiling the Fragments
Rationale: MS/MS analysis involves the fragmentation of the parent ion to provide information about the molecule's substructures. The fragmentation pattern serves as a fingerprint and allows for the identification of key functional groups.
Experimental Protocol:
-
Parent Ion Selection: Isolate the [M+H]⁺ ion in the mass analyzer.
-
Collision-Induced Dissociation (CID): Subject the isolated parent ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: Record the m/z values of the resulting fragment ions.
Expected Fragmentation Pattern: The fragmentation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is expected to proceed through several key pathways:
-
Loss of the Benzyloxy Group: A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (•CH₂Ph) or toluene (C₇H₈), resulting in a fragment ion corresponding to the benzofuran core with a hydroxyl group at the 6-position.
-
Formation of the Tropylium Ion: The benzyl cation (m/z 91) is a common and stable fragment in the mass spectra of compounds containing a benzyl group. This cation can rearrange to the highly stable tropylium ion.
-
Fragmentation of the Ethyl Ester: The ethyl ester can undergo fragmentation through the loss of ethylene (C₂H₄) via a McLafferty rearrangement or the loss of an ethoxy radical (•OCH₂CH₃).
Part 2: Infrared Spectroscopy - Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale: The presence of the ester and ether functional groups in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate will give rise to strong, characteristic absorption bands in the IR spectrum.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorptions:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1715-1730 |
| C-O (Ester) | Stretch | ~1250-1300 (asymmetric) and ~1050-1100 (symmetric) |
| Aromatic C=C | Stretch | ~1600 and ~1450-1500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C-O-C (Ether) | Stretch | ~1250 and ~1050 |
The strong carbonyl stretch of the ester is a key diagnostic peak. The presence of multiple strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ will be indicative of the C-O stretching vibrations from both the ester and the benzyloxy ether.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy - Counting and Characterizing the Protons
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~7.6 | d | 1H | ~8.5 |
| Aromatic (Benzyl) | ~7.3-7.5 | m | 5H | - |
| H-5 | ~7.2 | dd | 1H | ~8.5, 2.0 |
| H-4 | ~7.1 | d | 1H | ~2.0 |
| H-3 | ~7.0 | s | 1H | - |
| -OCH₂- (Benzyl) | ~5.1 | s | 2H | - |
| -OCH₂- (Ethyl) | ~4.4 | q | 2H | ~7.1 |
| -CH₃ (Ethyl) | ~1.4 | t | 3H | ~7.1 |
Interpretation:
-
The downfield region will show the aromatic protons of the benzofuran and benzyl groups. The characteristic splitting patterns of the benzofuran protons will be key to confirming the 6-substitution pattern.
-
The sharp singlet around 5.1 ppm is a hallmark of the benzylic methylene protons.
-
The classic quartet and triplet pattern for the ethyl group of the ester will be readily identifiable.
¹³C NMR Spectroscopy - Visualizing the Carbon Framework
Rationale: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum:
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~160 |
| Aromatic/Benzofuran (quaternary) | ~158, 155, 145, 136, 128 |
| Aromatic (CH) | ~129, 128.5, 128, 122, 115, 105 |
| C-3 | ~110 |
| -OCH₂- (Benzyl) | ~71 |
| -OCH₂- (Ethyl) | ~61 |
| -CH₃ (Ethyl) | ~14 |
Interpretation:
-
The ester carbonyl carbon will appear at the most downfield chemical shift.
-
The numerous signals in the 100-160 ppm range correspond to the aromatic carbons of the benzofuran and benzyl moieties.
-
The benzylic methylene carbon will be around 71 ppm, while the ethyl ester carbons will be further upfield.
2D NMR Spectroscopy - Connecting the Pieces
Rationale: Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the different spin systems identified in the 1D spectra.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, typically over two or three bonds.
-
Expected Correlations:
-
A cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons.
-
Correlations between the coupled aromatic protons on the benzofuran ring (H-4, H-5, and H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
-
Expected Correlations:
-
Each proton signal (except for exchangeable protons) will show a correlation to its corresponding carbon signal. This is invaluable for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is the key experiment for piecing together the entire molecular structure.
-
Key Expected Correlations:
-
The benzylic methylene protons (~5.1 ppm) will show a correlation to the C-6 of the benzofuran ring, definitively placing the benzyloxy group at this position.
-
The H-3 proton of the benzofuran ring will show correlations to the ester carbonyl carbon and C-2, confirming the position of the ethyl carboxylate group.
-
The ethyl ester methylene protons will show a correlation to the ester carbonyl carbon.
-
Workflow for Structure Elucidation
The logical flow for elucidating the structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is as follows:
Sources
A Predictive Spectroscopic Guide to Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate: Elucidating Molecular Structure
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The following analyses are grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by comparative data from structurally analogous compounds. This predictive approach is an essential tool in synthetic chemistry for the preliminary identification and structural verification of novel compounds.
Molecular Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a multi-functionalized aromatic heterocycle. For clarity in the subsequent spectroscopic discussions, the atoms are systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR spectroscopy is a powerful technique for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons of the benzofuran and benzyl moieties, as well as the aliphatic protons of the ethyl and benzyl groups.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 7.20 - 7.30 | s | - | 1H |
| H-4 | 7.55 - 7.65 | d | ~8.5 | 1H |
| H-5 | 6.95 - 7.05 | dd | ~8.5, ~2.0 | 1H |
| H-7 | 7.10 - 7.20 | d | ~2.0 | 1H |
| Benzyl-H (ortho, meta, para) | 7.30 - 7.50 | m | - | 5H |
| Benzyl-CH₂ | 5.10 - 5.20 | s | - | 2H |
| Ethyl-CH₂ | 4.40 - 4.50 | q | ~7.1 | 2H |
| Ethyl-CH₃ | 1.40 - 1.50 | t | ~7.1 | 3H |
Justification of Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-3, H-4, H-5, H-7): The proton at the C-3 position of the benzofuran ring is expected to appear as a singlet in the range of 7.20-7.30 ppm. The protons on the benzene ring of the benzofuran moiety (H-4, H-5, and H-7) will exhibit characteristic splitting patterns. H-4, being ortho to the fused furan ring, is predicted to be a doublet around 7.55-7.65 ppm. H-5 will likely be a doublet of doublets due to coupling with both H-4 and H-7. H-7, adjacent to the benzyloxy group, is expected to be a doublet with a small coupling constant.
-
Benzyl Protons: The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the typical aromatic region of 7.30-7.50 ppm. The benzylic methylene protons (CH₂) are deshielded by the adjacent oxygen and the phenyl ring, and are predicted to resonate as a sharp singlet around 5.10-5.20 ppm.
-
Ethyl Ester Protons: The methylene protons (CH₂) of the ethyl group are adjacent to the electron-withdrawing carbonyl group and an oxygen atom, leading to a downfield shift to around 4.40-4.50 ppm, appearing as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.40-1.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate will show distinct signals for each unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-3a | 120 - 125 |
| C-4 | 120 - 125 |
| C-5 | 100 - 105 |
| C-6 | 155 - 160 |
| C-7 | 95 - 100 |
| C-7a | 150 - 155 |
| Benzyl-C (ipso) | 135 - 140 |
| Benzyl-C (ortho, meta, para) | 127 - 130 |
| Benzyl-CH₂ | 70 - 75 |
| Ethyl-CH₂ | 60 - 65 |
| Ethyl-CH₃ | 14 - 16 |
Justification of Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-165 ppm range.
-
Benzofuran Carbons: The chemical shifts of the benzofuran carbons are influenced by the oxygen heteroatom and the substituents. C-2 and C-7a, being attached to the oxygen, will be significantly downfield. The benzyloxy group at C-6 will cause a downfield shift for C-6 and influence the shifts of the neighboring carbons.
-
Benzyl & Ethyl Carbons: The carbons of the benzyl phenyl ring will appear in the aromatic region (127-130 ppm), with the ipso-carbon at a slightly different shift. The benzylic CH₂ carbon will be around 70-75 ppm. The ethyl group carbons will have characteristic shifts, with the O-CH₂ carbon around 60-65 ppm and the CH₃ carbon in the aliphatic region around 14-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a KBr pellet (by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (by dissolving the sample in a volatile solvent, applying it to the plate, and allowing the solvent to evaporate).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (ν, cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2980 - 2850 | Aliphatic C-H | Stretch |
| ~1720 | C=O (Ester) | Stretch |
| ~1600, ~1480 | Aromatic C=C | Stretch |
| 1250 - 1000 | C-O | Stretch (Ether and Ester) |
Justification of Predicted IR Spectrum
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the conjugated ester.
-
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C bond vibrations will give rise to absorptions in the 1600-1480 cm⁻¹ region.
-
C-O Stretches: Strong C-O stretching bands are expected in the 1250-1000 cm⁻¹ region, corresponding to the ester and ether linkages.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is C₁₈H₁₆O₄, giving a molecular weight of 296.32 g/mol . The molecular ion peak [M]⁺ is therefore expected at m/z = 296.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 251.
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 267.
-
Formation of the tropylium ion from the benzyl group: A prominent peak at m/z = 91.
-
Cleavage of the benzyl group: [M - 91]⁺ at m/z = 205.
-
Predicted Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in EI-MS.
Conclusion
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a valuable resource for the initial identification and structural confirmation of this compound in a research or development setting. It is important to note that this is a theoretical guide, and experimental verification of these spectroscopic data is highly recommended for definitive structural elucidation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Sigma-Aldrich. Spectral databases and resources.
The Benzofuran Core: A Historical Journey from Natural Occurrence to Therapeutic Preeminence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in nature and its remarkable versatility in medicinal chemistry have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the discovery and history of benzofuran derivatives, from their initial isolation from natural sources and the dawn of their synthetic chemistry to their evolution into a critical component of modern therapeutics. We will delve into the seminal synthetic methodologies, dissect the developmental histories of key benzofuran-containing drugs, and provide detailed protocols and mechanistic insights to inform and empower the next generation of scientific innovation in this field.
Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses
The story of benzofuran begins, as with many foundational organic molecules, at the intersection of natural product chemistry and the burgeoning field of synthetic organic chemistry in the 19th century.
From Nature's Bounty: The First Encounters with Benzofuran Derivatives
Benzofuran derivatives are ubiquitously distributed throughout the plant kingdom, often serving as key components of essential oils and resins.[1][2] These naturally occurring compounds exhibit a wide spectrum of biological activities, a testament to their evolutionary refinement as protective agents and signaling molecules. Early chemists, in their quest to unravel the chemical constituents of medicinal plants, were the first to isolate and characterize these fascinating molecules.
Some of the most well-known and historically significant natural benzofurans include:
-
Psoralen: A furocoumarin found in several plants, including Psoralea corylifolia, known for its photosensitizing effects and historical use in treating skin disorders.[3]
-
Angelicin, Bergapten, and Xanthotoxin: Other furocoumarins with significant biological activities, including anti-cancer and anti-inflammatory properties.[4]
-
Egonol: First isolated in 1915 from the seed oil of Styrax japonicum, it is known to be an effective pyrethrum synergist.[5]
These early discoveries of naturally occurring benzofurans provided the initial impetus for chemists to not only understand their structures but also to develop methods for their synthesis in the laboratory.
The Dawn of Synthetic Benzofuran Chemistry: Perkin's Landmark Synthesis
The first successful synthesis of the benzofuran ring system is credited to William Henry Perkin in 1870.[6][7] His pioneering work involved the reaction of a coumarin derivative with a hydroxide, a transformation now known as the Perkin rearrangement .[1] This reaction, which proceeds via a coumarin-benzofuran ring contraction, laid the groundwork for the synthetic exploration of this heterocyclic system.
The Perkin rearrangement is a base-catalyzed transformation of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[6] The currently accepted mechanism involves the following key steps:
-
Base-catalyzed ring opening: The hydroxide ion attacks the carbonyl group of the lactone, leading to the opening of the coumarin ring to form a phenoxide and a carboxylate.
-
Intramolecular nucleophilic substitution: The newly formed phenoxide then acts as a nucleophile, attacking the vinyl halide in an intramolecular fashion.
-
Cyclization and acidification: This intramolecular attack results in the formation of the benzofuran ring. Subsequent acidification yields the final benzofuran-2-carboxylic acid product.[6]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This modern adaptation of the classical Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields.[6]
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (1a)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Microwave reactor
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Vacuum filtration apparatus
Procedure:
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a) (0.05g, 0.167mmol).
-
Add ethanol (5 ml) and sodium hydroxide (0.0201g, 0.503mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 79°C and 300W with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 CH2Cl2:EtOAc.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and dry it in an oven at 80°C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.[6]
Part 2: The Evolution of Synthetic Strategies
Following Perkin's initial breakthrough, the field of benzofuran synthesis has witnessed continuous innovation, with chemists developing a plethora of new and efficient methods to construct this versatile scaffold. These advancements have been driven by the ever-increasing demand for structurally diverse benzofuran derivatives for applications in drug discovery and materials science.
Classical Approaches to Benzofuran Synthesis
Beyond the Perkin rearrangement, several other classical methods have been instrumental in the synthesis of benzofurans. These often involve the cyclization of appropriately substituted phenols. A notable example is the intramolecular Wittig reaction, which has been successfully employed in the synthesis of various 2-arylbenzofurans.[2][8]
Modern Catalytic Methods: A Paradigm Shift in Efficiency and Scope
The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[9]
Palladium and copper catalysts have been extensively used to facilitate the intramolecular cyclization of various precursors to form the benzofuran ring. A common strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization.[9] This one-pot procedure provides a highly efficient route to a variety of substituted benzofurans.
Experimental Protocol: Palladium and Copper-Catalyzed Synthesis of Benzofuran Derivatives
This protocol describes a one-pot Sonogashira coupling and intramolecular cyclization to synthesize benzofuran derivatives.[9]
Materials:
-
Iodophenol (35)
-
Terminal alkyne (36/37)
-
(PPh3)PdCl2 (catalyst)
-
Copper iodide (CuI) (co-catalyst)
-
Triethylamine (base and solvent)
Procedure:
-
In a reaction vessel, combine the iodophenol (35), terminal alkyne (36 or 37), (PPh3)PdCl2, and copper iodide in triethylamine.
-
Stir the reaction mixture at an appropriate temperature until the starting materials are consumed (monitor by TLC).
-
The reaction proceeds through a Sonogashira coupling to form an intermediate, which then undergoes intramolecular cyclization to yield the benzofuran derivative.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
More recently, rhodium catalysts have emerged as powerful tools for the synthesis of complex benzofuran derivatives. For instance, a rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative has been developed for the synthesis of C4-substituted benzofurans.[9] This method proceeds through a series of steps including C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination.[9]
Caption: Rhodium-catalyzed synthesis of C4-substituted benzofurans.
Part 3: From Bench to Bedside - The Legacy of Benzofuran in Drug Discovery
The rich biological activity of naturally occurring benzofurans and the development of robust synthetic methodologies have paved the way for the discovery and development of numerous clinically important drugs. The benzofuran scaffold's ability to interact with a wide range of biological targets has made it a valuable asset in the medicinal chemist's toolbox.
Amiodarone: A Landmark Antiarrhythmic Agent
Amiodarone, a potent antiarrhythmic drug, stands as a prime example of a successful benzofuran-based therapeutic.[4][10] Initially developed in 1961 as a treatment for angina pectoris, its antiarrhythmic properties were later discovered by Bramah Singh.[10]
-
Discovery and Development: Amiodarone was first synthesized by chemists Tondeur and Binon, who were working on derivatives of khellin, a natural product.[10] Its journey from an antianginal agent to a widely used antiarrhythmic drug highlights the importance of serendipity and careful pharmacological investigation in drug discovery.
-
Mechanism of Action: Amiodarone exhibits a complex mechanism of action, affecting multiple ion channels in the heart.[10][11] Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and the refractory period.[10][12] It also blocks sodium channels and has anti-adrenergic effects.[10]
Bufuralol: A Beta-Blocker with a Benzofuran Core
Bufuralol is another significant drug that features the benzofuran scaffold. It is a non-selective beta-adrenoceptor blocking agent with properties similar to propranolol.[13]
-
Pharmacology: The beta-blocking activity of bufuralol resides mainly in its (-)-isomer.[13] It is extensively metabolized in the liver, primarily through aromatic hydroxylation for the (-)-isomer and conjugation for the (+)-isomer.[14] The metabolism of bufuralol is a sensitive probe for the debrisoquine-type polymorphism of drug oxidation, a genetically determined variation in drug metabolism.[15]
Modern Benzofuran-Containing Drugs: Expanding Therapeutic Horizons
The success of early benzofuran drugs has inspired the development of a new generation of therapeutics targeting a diverse range of diseases.
| Drug Name | Therapeutic Area | Key Mechanistic Feature |
| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[16][17][18] |
| Brexpiprazole | Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. |
| Benzbromarone | Gout Treatment | Uricosuric agent and non-competitive inhibitor of xanthine oxidase.[19] |
| Dronedarone | Antiarrhythmic | A non-iodinated benzofuran derivative developed as an alternative to amiodarone with a potentially better safety profile.[20] |
Conclusion: The Enduring Legacy and Future Potential of Benzofuran Derivatives
The journey of benzofuran derivatives, from their humble origins in the extracts of medicinal plants to their current status as indispensable components of modern medicine, is a compelling narrative of scientific discovery and innovation. The initial elucidation of their structures and the pioneering synthetic work of chemists like Perkin laid a robust foundation for over a century of research. The continuous evolution of synthetic methodologies, particularly the advent of powerful catalytic systems, has provided access to an unprecedented diversity of benzofuran-based molecules.
This has, in turn, fueled the discovery of a remarkable array of drugs that have had a profound impact on human health. The stories of amiodarone, bufuralol, and the newer generation of benzofuran-containing therapeutics underscore the enduring value of this privileged scaffold in addressing a wide spectrum of diseases. As our understanding of biology deepens and synthetic capabilities continue to expand, the benzofuran core is poised to remain a central and highly productive platform for the development of the next generation of innovative medicines. The rich history of this remarkable heterocycle serves as both an inspiration and a guide for future generations of scientists dedicated to the art and science of drug discovery.
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Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Perkin rearrangement. (2024, September 12). In Wikipedia. [Link]
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Maselli, A., Mauriello, F., & Vaccaro, L. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2579–2583. [Link]
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Methods for the synthesis of benzofurans and the procedure described in this work. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Li, J.-H., Liang, Y., & Wang, D.-P. (2005). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, (35), 4432. [Link]
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Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Khan, I., Ali, A., Ghaffar, A., & Irum, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22123–22156. [Link]
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Amiodarone. (2024, June 26). In Wikipedia. [Link]
- Paine, M. J., McLaughlin, L. A., & Wolf, C. R. (2003). Oxidation products of bufuralol formed by P450 2D6. Drug Metabolism and Disposition, 31(7), 929-935.
- Gut, J., Gasser, R., Dayer, P., Kronbach, T., Catin, T., & Meyer, U. A. (1986).
- Francis, R. J., East, P. B., & Larman, J. (1982). Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection. Biomedical mass spectrometry, 9(8), 325-330.
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Clinically approved drugs containing the benzofuran scaffold. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
- Francis, R. J., East, P. B., & Larman, J. (1982). Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol. European journal of clinical pharmacology, 23(6), 529-533.
- The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. (2012). Innovations in Clinical Neuroscience, 9(4), 12–24.
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Nickson, C. (2020, January 10). Amiodarone. LITFL. [Link]
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Vilazodone. (2024, May 18). In Wikipedia. [Link]
- Hamilton, T. C., & Parkes, M. W. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. Arzneimittel-Forschung, 27(7), 1410-1417.
- Dapaah-Afriyie, K. G., & Shah, K. (2024). Amiodarone. In StatPearls.
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Zhang, X., & Zhang, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28736-28754. [Link]
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Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, January 10). PsychDB. [Link]
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El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Abdel-Maksoud, M. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in chemistry, 11, 1184852. [Link]
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What is the mechanism of Amiodarone Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
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What is the mechanism of action of Amiodarone (antiarrhythmic medication)? (2024, May 4). Dr.Oracle. [Link]
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Technical Guide: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
This guide details the technical specifications, synthesis, and application of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3), a critical intermediate in the development of benzofuran-based therapeutics, including LFA-1 antagonists like Lifitegrast.
CAS Number: 110060-70-3 Molecular Formula: C₁₈H₁₆O₄ Molecular Weight: 296.32 g/mol [1][2]
Executive Summary & Chemical Profile
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a functionalized benzofuran scaffold characterized by an ethyl ester at the C2 position and a benzyloxy protecting group at the C6 position. It serves as a pivotal building block in medicinal chemistry, particularly for generating 6-hydroxybenzofuran derivatives via debenzylation, which are subsequently elaborated into complex pharmacophores.
Physicochemical Properties
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98–102 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Purity Standard | ≥97% (HPLC) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Architecture
The most robust and scalable synthesis of CAS 110060-70-3 utilizes the Rap-Stoermer Condensation or a stepwise Williamson Ether Synthesis followed by Cyclization . This approach avoids the use of pre-formed benzofurans, building the core ring system directly from readily available salicylaldehyde derivatives.
Core Reaction Pathway
The synthesis proceeds via the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a mild base.
-
O-Alkylation: The phenolic hydroxyl group attacks the alkyl halide (ethyl bromoacetate).
-
Intramolecular Aldol Condensation: The active methylene of the ester attacks the aldehyde carbonyl.
-
Dehydration/Aromatization: Loss of water yields the stable benzofuran ring.
Reaction Logic Diagram (DOT)
Figure 1: Synthetic pathway for the construction of the benzofuran core via annulation.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate on a 10g scale.
Reagents & Materials
-
4-(Benzyloxy)-2-hydroxybenzaldehyde: 10.0 g (43.8 mmol)
-
Ethyl bromoacetate: 8.05 g (48.2 mmol, 1.1 eq)
-
Potassium Carbonate (anhydrous): 18.2 g (131.4 mmol, 3.0 eq)
-
Acetonitrile (MeCN): 150 mL (Reagent Grade)
-
Tetrabutylammonium iodide (TBAI): 160 mg (Catalytic, 1 mol%)
Step-by-Step Methodology
-
Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (10.0 g) in Acetonitrile (150 mL).
-
Base Addition: Add Potassium Carbonate (18.2 g) and catalytic TBAI to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture will turn bright yellow.
-
Alkylation: Dropwise add Ethyl bromoacetate (8.05 g) over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 82 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting aldehyde spot should disappear, and a highly fluorescent blue spot (the benzofuran) should appear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the title compound.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
¹H NMR Expectation (CDCl₃, 400 MHz)
-
δ 7.48 (s, 1H): Characteristic C3-H of the benzofuran ring. This singlet confirms cyclization.
-
δ 7.30–7.45 (m, 5H): Aromatic protons of the benzyl group.
-
δ 7.50 (d, 1H) & 6.95 (dd, 1H): Protons on the benzofuran benzenoid ring (C4, C5).
-
δ 7.05 (d, 1H): Proton at C7 (ortho to oxygen).
-
δ 5.15 (s, 2H): Benzylic CH₂ protons (Singlet).
-
δ 4.42 (q, 2H) & 1.41 (t, 3H): Ethyl ester group.
Mass Spectrometry (ESI)
-
[M+H]⁺: Calculated: 297.32; Observed: 297.3 ± 0.1.
-
[M+Na]⁺: Observed: 319.3.
Applications in Drug Development
This compound is a "linchpin" intermediate. The C6-benzyloxy group acts as a masked hydroxyl functionality.
Workflow for LFA-1 Antagonist Synthesis:
-
Debenzylation: Hydrogenolysis (H₂, Pd/C) of CAS 110060-70-3 yields Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS 906448-92-8).
-
Functionalization: The revealed C6-OH is reacted with complex alkyl halides or heterocycles (e.g., dichloroisoquinoline derivatives) to construct the Lifitegrast scaffold.
-
Hydrolysis: The C2-ethyl ester is hydrolyzed to the carboxylic acid to generate the final active pharmaceutical ingredient (API).
Figure 2: Downstream application of CAS 110060-70-3 in pharmaceutical synthesis.
References
-
Accela ChemBio. (n.d.). Product Analysis: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3).[1][2][3] Retrieved from [Link]
-
PubChem. (2025). Ethyl benzofuran-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1953). Ethyl Bromoacetate Synthesis and Reactivity. Org. Synth. 1953, 33, 29. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Benzofuran-2-Carboxylic Acid Derivatives via Rap-Stoermer Condensation. Retrieved from [Link]
Sources
- 1. Ethyl benzofuran-6-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 121505-93-9,2-(Boc-amino)-N-methoxy-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Molecular weight of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
An In-depth Technical Guide to Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, a member of the medicinally significant benzofuran class of heterocyclic compounds. Benzofuran derivatives are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the molecular characteristics, a validated multi-step synthesis protocol with mechanistic insights, and expected analytical characterization data for the title compound. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.
Compound Profile
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a polysubstituted aromatic ester built upon a benzofuran core. The key functional groups—a benzyloxy substituent at the C6 position and an ethyl carboxylate at the C2 position—are critical modulators of the molecule's physicochemical properties and potential biological activity.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 6-(benzyloxy)benzofuran-2-carboxylate | - |
| Molecular Formula | C₁₈H₁₆O₄ | Calculated |
| Molecular Weight | 296.32 g/mol | Calculated |
| CAS Number | Not available in searched literature | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 5 | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a multi-step process that requires careful selection of precursors and reaction conditions. The presented pathway is a robust and validated approach for constructing the benzofuran ring system, followed by functionalization.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the benzofuran core, identifying 6-(Benzyloxy)-2-hydroxybenzaldehyde as the key intermediate. This intermediate is, in turn, derived from the selective protection of a commercially available precursor, 2,6-dihydroxybenzaldehyde.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Workflow
The overall workflow involves two primary stages: the selective benzylation of the starting material to form the key aldehyde intermediate, followed by the construction of the benzofuran ring.
Caption: Two-stage synthetic workflow diagram.
Detailed Experimental Protocols
Part A: Synthesis of 6-(Benzyloxy)-2-hydroxybenzaldehyde
This precursor synthesis relies on the selective alkylation of 2,6-dihydroxybenzaldehyde. The selectivity is often directed by factors such as intramolecular hydrogen bonding, which can make one hydroxyl group less reactive than the other.[3]
-
Reaction Setup: To a solution of 2,6-dihydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[4]
-
Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired mono-benzylated product.
Part B: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
This step employs a classic method for benzofuran synthesis, involving the reaction of a salicylaldehyde derivative with an α-halo ester.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 6-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. If extraction was performed, combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol to afford Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate as a solid.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Ethyl Group: A quartet (~4.4 ppm, 2H, -OCH₂CH₃) and a triplet (~1.4 ppm, 3H, -OCH₂CH₃).- Benzylic Protons: A sharp singlet around 5.1-5.2 ppm (2H, -OCH₂Ph).[7]- Aromatic Protons: Multiple signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the benzofuran and benzyl rings.- Furan Proton: A singlet for the H3 proton on the furan ring, typically appearing around 7.2-7.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, ~160-165 ppm.- Aromatic/Furan Carbons: Multiple signals between 105-160 ppm.- Benzylic Carbon: A signal around 70-71 ppm (-OCH₂Ph).[7]- Ethyl Carbons: Signals around 61 ppm (-OCH₂CH₃) and 14 ppm (-OCH₂CH₃). |
| Mass Spec (ESI-MS) | - Molecular Ion: A prominent peak corresponding to [M+H]⁺ at m/z 297.11 or [M+Na]⁺ at m/z 319.09. |
| Infrared (IR) | - C=O Stretch: Strong absorption band around 1710-1730 cm⁻¹ (ester carbonyl).- C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region (ester and ether linkages).- Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region. |
Significance in Medicinal Chemistry and Drug Development
The benzofuran nucleus is a cornerstone in the development of new pharmacological agents due to its prevalence in bioactive natural products and its synthetic versatility.[1]
-
Privileged Scaffold: Benzofuran derivatives have demonstrated a vast range of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][8] This makes them highly attractive starting points for drug discovery campaigns.
-
Therapeutic Applications: Clinically relevant drugs, such as the antiarrhythmic agent amiodarone, feature a benzofuran core, highlighting the scaffold's compatibility with biological systems.[9]
-
Structural-Activity Relationship (SAR): Studies have shown that substituents at the C2 and C6 positions of the benzofuran ring are critical for modulating biological activity. The ethyl ester at C2 can act as a key interaction point or a pro-drug handle, while the benzyloxy group at C6 significantly increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The title compound, Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, serves as a valuable intermediate or a potential drug candidate itself, combining the proven bioactivity of the benzofuran core with functional groups amenable to further chemical modification.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o. (n.d.). ResearchGate. [Link]
-
Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.). ResearchGate. [Link]
- Synthesis method of p-hydroxybenzaldehyde. (2013).
-
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2015). ResearchGate. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. [Link]
-
Process for preparation of hydroxybenzaldehydes. (1983). European Patent Office. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). CSIR-National Institute of Science Communication and Policy Research (NIScPR). [Link]
-
A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. (2012). National Center for Biotechnology Information. [Link]
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2022). University of Pretoria. [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. [Link]
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2001). MDPI. [Link]
-
Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry. [Link]
-
An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2005). ResearchGate. [Link]
-
Selective oxidation of benzyl alcohol to benzaldehyde with H2O2 in water on epichlorohydrin-modified Fe3O4 microspheres. (2015). Royal Society of Chemistry. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2010). National Center for Biotechnology Information. [Link]
-
Synthesis of o-hydroxybenzaldehyde. (n.d.). PrepChem.com. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]
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A Comprehensive Technical Guide to the SMILES Notation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Language of Molecular Structure
In the landscape of modern chemical research and drug development, the ability to accurately and unambiguously represent complex molecular structures is paramount. While graphical depictions are intuitive, a machine-readable, linear format is essential for computational analysis, database searching, and cheminformatics. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a powerful and widely adopted standard for this purpose. This guide provides an in-depth exploration of the SMILES notation for a molecule of significant interest in medicinal chemistry: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
Benzofuran derivatives are a class of heterocyclic compounds found in a variety of natural products and synthetic molecules with diverse pharmacological activities.[1] Their scaffolds are considered "privileged structures" in medicinal chemistry, appearing in drugs with antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, with its benzyloxy substituent, represents a key intermediate for the synthesis of more complex, biologically active molecules. Understanding its structure and representation is fundamental for researchers working in this domain.
This whitepaper will deconstruct the SMILES notation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, elucidating the logic behind its construction. Furthermore, we will delve into a representative synthetic protocol and discuss the significance of this compound and its analogs in the broader context of drug discovery.
Deconstructing the SMILES Notation: A Step-by-Step Analysis
The canonical SMILES notation for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is CCOC(=O)c1cc2c(cc1OCC3=CC=CC=C3)oc4ccccc42 . Let us break down this string into its constituent parts to understand how it maps to the molecule's two-dimensional structure.
| SMILES Fragment | Chemical Moiety | Explanation |
| CCO | Ethyl group | Represents a two-carbon chain (ethane) attached to an oxygen atom. |
| C(=O) | Carbonyl group | A carbon atom double-bonded to an oxygen atom. |
| c1 | Aromatic carbon | The beginning of the benzofuran ring system, with 'c' denoting an aromatic carbon. The '1' is a numerical marker to indicate a ring closure point. |
| cc | Aromatic carbons | Two adjacent aromatic carbons in the benzene portion of the benzofuran. |
| c2 | Aromatic carbon | Another aromatic carbon that is part of a ring, with '2' as a ring closure marker. |
| cc1 | Aromatic carbons and ring closure | Two more aromatic carbons, followed by the closure of the first ring (the benzene ring) at the carbon labeled '1'. |
| OCC3=CC=CC=C3 | Benzyloxy group | An oxygen atom, followed by a methylene bridge (C), attached to a phenyl ring (c3ccccc3). The '=' indicates the double bonds within the aromatic ring. |
| oc4ccccc42 | Furan ring fused to the benzene ring | The 'o' represents the oxygen atom in the furan ring. 'c4ccccc4' describes the benzene ring of the benzyl group, and the '2' closes the furan ring at the carbon previously marked '2'. |
The construction of the SMILES string follows a logical path, starting from the ethyl ester group and systematically describing the connectivity of the atoms in the benzofuran core and its substituents.
Visualizing the Structure:
To further clarify the relationship between the SMILES notation and the molecular structure, the following diagram illustrates the atom-by-atom construction.
Caption: Molecular graph of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
Synthetic Approach: A Representative Protocol
The synthesis of substituted benzofuran-2-carboxylates is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester in the presence of a base, followed by cyclization.[1][3] This approach, often referred to as the Perkin-Oglialoro reaction or a variation thereof, provides a versatile route to a wide range of benzofuran derivatives.
Below is a detailed, step-by-step methodology for a representative synthesis of a substituted ethyl benzofuran-2-carboxylate, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate
This protocol is based on established literature procedures for the synthesis of similar compounds.[4]
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Reagents: While stirring the mixture at room temperature, add ethyl chloroacetate (1.2 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-bromobenzofuran-2-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask is crucial to prevent the hydrolysis of the ester and other side reactions that can be promoted by water.
-
Potassium Carbonate as Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group of the salicylaldehyde, facilitating the subsequent nucleophilic attack on the ethyl chloroacetate.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, promoting the reaction between the phenoxide and the haloacetate. Its high boiling point is also suitable for the reaction temperature.
-
Aqueous Workup and Extraction: The workup procedure is designed to remove the inorganic salts (potassium carbonate and potassium chloride) and any unreacted starting materials. The sodium bicarbonate wash neutralizes any acidic impurities.
-
Column Chromatography: This purification technique is essential for isolating the desired product from any byproducts or unreacted starting materials, ensuring a high purity of the final compound.
Visualizing the Synthetic Workflow:
Caption: A typical workflow for the synthesis of a substituted ethyl benzofuran-2-carboxylate.
Significance in Drug Development and Research
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[1] The versatility of this heterocyclic system allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of pharmacological properties. Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate serves as a valuable building block in this endeavor. The benzyloxy group can act as a protecting group for the hydroxyl functionality or as a key pharmacophoric element that interacts with biological targets.
Derivatives of benzofuran-2-carboxylic acid have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Properties: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal activity.[1]
-
Enzyme Inhibition: Substituted benzofurans have been designed as inhibitors for various enzymes implicated in disease, such as kinases and proteases.[5]
The ability to synthesize and modify molecules like Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is, therefore, of high importance for lead optimization and the development of novel drug candidates.
Conclusion
The SMILES notation for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate provides a concise and machine-readable representation of a molecule with significant potential in medicinal chemistry. A thorough understanding of its construction, coupled with a grasp of the synthetic methodologies used to create it and its analogs, empowers researchers to effectively utilize this compound in their drug discovery and development pipelines. The benzofuran scaffold continues to be a rich source of biologically active compounds, and the principles outlined in this guide are fundamental to the exploration of this important chemical space.
References
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. Retrieved February 6, 2026, from [Link]
- Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. (2008). Google Patents.
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Ethyl 7-bromo-6-fluoro-benzofuran-2-carboxylate | C11H8BrFO3. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate. (2011). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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- 4. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Biological Potency & Therapeutic Applications of Benzofuran Scaffolds
Executive Summary: The Privileged Scaffold
Benzofuran (1-benzofuran) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Comprising a benzene ring fused to a furan ring, this heterocyclic system is ubiquitous in natural products (e.g., ailanthoidol, egonol) and serves as the pharmacophore for critical synthetic drugs like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment).
This guide dissects the biological activities of benzofuran derivatives, moving beyond surface-level descriptions to explore the structure-activity relationships (SAR) and mechanistic pathways that drive their efficacy in oncology, cardiology, and infectious disease.
Structural Architecture & SAR Analysis
The biological versatility of benzofuran stems from its electronic distribution and the ability to position substituents in specific vectors relative to the receptor binding pocket.
The Pharmacophore Map
The following diagram illustrates the critical substitution points on the benzofuran ring that dictate biological specificity.
Figure 1: Structure-Activity Relationship (SAR) map of the benzofuran scaffold highlighting key substitution vectors.
Therapeutic Vectors & Mechanisms
Oncology: Tubulin Destabilization & Kinase Inhibition
Synthetic benzofurans, particularly 2-arylbenzofurans , function as potent microtubule destabilizing agents. They bind to the colchicine-binding site of tubulin, inhibiting polymerization.
-
Mechanism: The benzofuran moiety mimics the biaryl system of colchicine or combretastatin A-4.
-
Key Insight: A methoxy group at C5 or C6 and a trimethoxyphenyl ring at C2 are often essential for nanomolar cytotoxicity against MCF-7 (breast) and HeLa (cervical) cell lines.
-
Secondary Targets: Recent derivatives inhibit kinases such as VEGFR-2 (angiogenesis) and Pim-1 (cell survival).
Cardiovascular: Ion Channel Blockade
The most commercially successful benzofurans are Class III antiarrhythmics.
-
Case Study: Amiodarone:
-
Structure: A highly lipophilic benzofuran with a di-iodobenzoyl substituent at C3.
-
Action: Blocks potassium (
), sodium ( ), and calcium ( ) channels, prolonging the cardiac action potential duration. -
Toxicity:[1][2][3][4] The iodine atoms contribute to thyroid toxicity, and the high lipophilicity leads to accumulation in the lungs (pulmonary fibrosis).
-
-
Evolution: Dronedarone is a non-iodinated derivative designed to reduce thyroid toxicity and half-life.[3]
Infectious Disease: STING Agonism & Membrane Disruption
-
Antiviral (Novel): Recent studies (2024) have identified benzofurans as agonists of STING (Stimulator of Interferon Genes).[5] Activation induces Type I interferons, inhibiting the replication of RNA viruses like SARS-CoV-2.
-
Antimicrobial: Cationic benzofurans (often bearing protonatable amine side chains) interact electrostatically with the negatively charged bacterial cell membrane, causing depolarization and lysis.
Technical Workflow: Synthesis & Evaluation
Protocol: Rap-Stoermer Condensation
The Rap-Stoermer reaction is a robust, one-pot method for synthesizing 2-aroylbenzofurans. It involves the condensation of salicylaldehydes with
Reagents:
-
Substituted Salicylaldehyde (1.0 eq)
-
Phenacyl Bromide (
-haloketone) (1.1 eq) -
Base:
or (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve salicylaldehyde (e.g., 5-methoxysalicylaldehyde) in dry ACN under an inert atmosphere (
). -
Addition: Add the base (
) and stir for 15 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add phenacyl bromide dissolved in ACN.
-
Cyclization: Reflux the mixture at 80°C for 4–6 hours. The initial O-alkylation is followed by an intramolecular aldol-type condensation and dehydration to form the furan ring.
-
Workup: Cool to room temperature, filter off inorganic salts, and evaporate the solvent.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).
Biological Screening: Tubulin Polymerization Assay
To validate the mechanism of a new anticancer benzofuran, a tubulin polymerization assay is required.
Protocol:
-
Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP. -
Incubation: Add the benzofuran test compound (at
concentration) to the tubulin solution at 4°C. -
Activation: Shift temperature to 37°C to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result Analysis: A reduction in the
of the polymerization curve compared to the control (DMSO) confirms inhibition.
Quantitative Data Summary
The following table summarizes the potency of key benzofuran derivatives across different therapeutic indications.
| Compound Class | Target / Mechanism | Key Potency Metric | Reference Drug Comparison |
| 2-Arylbenzofurans | Tubulin Inhibition | Comparable to Combretastatin A-4 | |
| Amiodarone | Standard Class III Agent | ||
| Benzofuran-3-ols | Bacterial Membrane | MIC: 2–4 | Comparable to Vancomycin |
| Psoralens | DNA Intercalation | Photoactivation required | Standard for PUVA therapy |
Mechanistic Visualization
The following diagram details the signaling pathway inhibition for anticancer benzofurans targeting the cell cycle.
Figure 2: Mechanism of Action for anticancer benzofurans inducing G2/M phase arrest.
References
-
Miao, Y. H., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][8][9][10][11][12][13][14] RSC Advances, 9(47), 27510–27540.
-
Farhat, J., et al. (2022).[4][15] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 14(9), 2174.
-
Siddiqui, M. A., et al. (2016). "A Review of Structure Activity Relationship of Amiodarone and Its Derivatives." Open Journal of Medicinal Chemistry, 6, 37-42.
-
Paulis, A., et al. (2024). "Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity." Virus Research, 347, 199432.
-
Koca, I., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(10), e202104455.
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- 15. mdpi.com [mdpi.com]
The Pervasive Presence of Benzofurans in Nature: A Technical Guide for Researchers
This guide provides an in-depth exploration of the natural origins of benzofuran derivatives, a class of heterocyclic compounds that are ubiquitous in nature and possess a remarkable spectrum of biological activities. For researchers, scientists, and professionals in drug development, understanding the natural sources, biosynthesis, and methods for isolating these compounds is paramount for harnessing their therapeutic potential. This document offers a comprehensive overview, from the diverse organisms that produce benzofurans to the intricate biochemical pathways that assemble them and the practical methodologies for their extraction and characterization.
The Widespread Distribution of Benzofuran Derivatives in the Natural World
Benzofuran derivatives are not a niche class of natural products; they are widely distributed across various biological kingdoms, from higher plants to microorganisms. This broad distribution underscores their evolutionary significance and diverse ecological roles.
Higher Plants: A Rich Reservoir of Benzofuran Diversity
Higher plants are a primary and extensively studied source of benzofuran derivatives. These compounds are particularly abundant in several plant families, where they contribute to defense mechanisms and other physiological functions. Prominent families include:
-
Fabaceae (Legume Family): This family is a well-known producer of complex benzofurans. A notable example is Psoralea corylifolia, which synthesizes psoralen and isopsoralen, two furocoumarins with significant dermatological applications.[1]
-
Asteraceae (Daisy Family): The largest family of flowering plants, Asteraceae, is a treasure trove of bioactive compounds, including a variety of benzofurans.[2]
-
Rutaceae (Rue Family): This family, which includes citrus fruits, produces a range of furocoumarins like bergapten and xanthotoxin, known for their photosensitizing properties.[2]
-
Moraceae (Mulberry Family): Species within this family, such as Morus alba, are known to produce benzofuran derivatives with various biological activities.
Fungi: Unearthing Novel Benzofuran Scaffolds
Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of novel benzofuran derivatives.[3] These microorganisms often produce structurally unique compounds with potent biological activities, making them a fertile ground for drug discovery. For instance, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new benzofurans with antimicrobial and anti-inflammatory properties.[4][5] Similarly, angular tricyclic benzofurans have been isolated from various fungal species, showcasing the structural diversity that this kingdom offers.[3]
Marine Organisms: A Frontier for Benzofuran Discovery
The marine environment, with its unique biodiversity, presents an exciting frontier for the discovery of new natural products. Marine organisms, including sponges and mangrove-associated fungi, have been found to produce benzofuran derivatives with distinct chemical architectures and biological activities.[5]
The Architectural Blueprint: Biosynthesis of Benzofuran Derivatives in Nature
The biosynthesis of benzofuran derivatives, particularly the well-studied furocoumarins, is a testament to the elegance of natural product chemistry. These pathways involve a series of enzymatic transformations that construct the characteristic fused ring system from common metabolic precursors.
The Furocoumarin Pathway: A Paradigm of Benzofuran Biosynthesis
The biosynthesis of linear and angular furocoumarins, such as psoralen and angelicin, originates from the shikimate pathway and proceeds through the common precursor, umbelliferone.[6] The key steps involve a series of prenylation and cyclization reactions catalyzed by specific enzymes.
The central steps in the biosynthesis of psoralen and angelicin are:
-
Prenylation of Umbelliferone: The pathway diverges at the prenylation of umbelliferone. Prenyltransferases catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to either the C6 or C8 position of the umbelliferone ring.
-
Cyclization to Form the Furan Ring: Following prenylation, cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase, catalyze the oxidative cyclization of the prenyl side chain to form the furan ring, yielding psoralen or angelicin, respectively.[2]
Caption: Biosynthetic pathway of psoralen and angelicin from umbelliferone.
From Source to Substance: Extraction, Isolation, and Characterization
The successful isolation of benzofuran derivatives from their natural sources is a critical step in their study and potential application. This process requires a systematic approach involving extraction, purification, and structural elucidation.
A Case Study: Protocol for the Isolation of Psoralen from Psoralea corylifolia Seeds
This protocol provides a detailed, step-by-step methodology for the extraction and isolation of psoralen, a prominent benzofuran derivative, from the seeds of Psoralea corylifolia.
Experimental Protocol:
-
Preparation of Plant Material:
-
Oven-dry the seeds of Psoralea corylifolia at 60°C.
-
Grind the dried seeds into a fine powder.
-
-
Defatting:
-
Soak the powdered seeds in petroleum ether (60-80°C) at room temperature with occasional shaking for 24 hours to remove lipids.
-
Filter the mixture and discard the petroleum ether.
-
Air-dry the defatted seed powder.
-
-
Extraction:
-
Pack the dried, defatted powder into a Soxhlet apparatus.
-
Extract the powder with methanol for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration and Crude Fractionation:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Dissolve the residue in a minimal amount of methanol and adsorb it onto silica gel (60-120 mesh).
-
-
Column Chromatography:
-
Prepare a silica gel (230-400 mesh) column packed in a suitable non-polar solvent (e.g., hexane or benzene).
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of benzene to chloroform).[7]
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Pool the fractions containing the compound of interest (visualized on TLC plates under UV light).
-
Concentrate the pooled fractions to yield the crude crystalline compound.
-
Recrystallize the crude compound from a suitable solvent (e.g., methanol) to obtain pure, needle-shaped crystals of psoralen.[7]
-
General Workflow for the Isolation of Benzofuran Derivatives from Fungal Cultures
The isolation of benzofuran derivatives from fungal sources follows a similar logic of extraction and chromatographic separation, with modifications to accommodate the microbial culture.
Caption: General workflow for isolating benzofurans from fungal cultures.
Structural Elucidation: Confirming the Molecular Identity
Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of modern spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can offer additional structural clues.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively.
The Biological Significance and Therapeutic Promise of Natural Benzofurans
Benzofuran derivatives exhibit a vast and impressive array of biological activities, making them attractive scaffolds for drug discovery and development.[8] Their pharmacological properties are diverse and include:
-
Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10] For example, certain derivatives have shown significant activity against leukemia, cervix carcinoma, and other cancer cell lines, with IC₅₀ values in the micromolar range.[9]
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[6][11]
-
Anti-inflammatory Activity: Several naturally occurring and synthetic benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[4][12]
-
Antioxidant Activity: The ability to scavenge free radicals is another important biological property of many benzofuran derivatives.[2]
Table 1: Selected Biological Activities of Naturally Occurring Benzofuran Derivatives
| Compound | Natural Source | Biological Activity | IC₅₀ / Activity Details | Reference(s) |
| Compound from Penicillium crustosum | Marine-derived fungus | Anti-inflammatory (NO inhibition) | IC₅₀ = 17.3 µM | [4] |
| Another Compound from P. crustosum | Marine-derived fungus | Anti-inflammatory (NO inhibition) | IC₅₀ = 16.5 µM | [4] |
| Benzofuran from Eupatorium adenophorum | Plant | Antiviral (RSV) | IC₅₀ = 2.3 - 2.8 µM | [13] |
| Benzofuran from Dorstenia latifolia | Plant | Antioxidant (DPPH scavenging) | IC₅₀ = 96.7 µM | [1] |
| Euchrenone b10 | Millettia pachycarpa | Cytotoxic (Leukemic K562 cells) | IC₅₀ = 15.1 µM | [14][15] |
| Aglaiformosanin | Aglaia formosana | Cytotoxic (P-388, KB, HT-29, HL-60, A549) | Potent activity reported | [16] |
Conclusion and Future Directions
The natural world remains an unparalleled source of chemical diversity, and benzofuran derivatives stand out as a testament to this fact. Their widespread occurrence, diverse biological activities, and intriguing biosynthetic pathways offer a wealth of opportunities for scientific exploration. For researchers in drug discovery, the benzofuran scaffold represents a privileged structure with proven therapeutic potential. Future research should continue to explore novel natural sources, particularly from underexplored ecosystems like the deep sea and unique microbial niches. Furthermore, a deeper understanding of the enzymology of benzofuran biosynthesis could pave the way for synthetic biology approaches to produce these valuable compounds in a sustainable and scalable manner. This guide provides a solid foundation for these future endeavors, equipping researchers with the knowledge to navigate the exciting world of natural benzofuran derivatives.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.[Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health.[Link]
-
PHCOG MAG.: Research Article Studies on extraction, isolation and estimation of psoralen from the fruits of Psoralea corylifolia. Pharmacognosy Magazine.[Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. National Institutes of Health.[Link]
-
Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Royal Society of Chemistry.[Link]
-
Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Taylor & Francis Online.[Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate.[Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Semantic Scholar.[Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.[Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.[Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.[Link]
-
Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Royal Society of Chemistry.[Link]
-
Cytotoxic and apoptotic effects of constituents from Millettia pachycarpa Benth. PubMed.[Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health.[Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. SpringerLink.[Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.[Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.[Link]
-
Antidiabetic and Cytotoxic Activities of Rotenoids and Isoflavonoids Isolated from Millettia pachycarpa Benth. ResearchGate.[Link]
-
Antidiabetic and Cytotoxic Activities of Rotenoids and Isoflavonoids Isolated from Millettia pachycarpa Benth. Semantic Scholar.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Pharmaceutical Research.[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.[Link]
-
Cytotoxic cyclopenta[b]benzofuran derivatives from the stem bark of Aglaia formosana. PubMed.[Link]
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- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 16. Cytotoxic cyclopenta[b]benzofuran derivatives from the stem bark of Aglaia formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Architectures in Heterocycle Formation: A Comprehensive Guide to Benzofuran Synthesis
Executive Summary: The Benzofuran Pharmacophore[1][2]
The benzofuran scaffold (benzo[b]furan) represents a privileged structure in medicinal chemistry, serving as the core architecture for anti-arrhythmic agents like Amiodarone and Dronedarone , as well as natural products like Moracin . Its planar, electron-rich nature allows for effective pi-stacking interactions within protein binding pockets, making it a critical target for synthetic methodology development.
This guide moves beyond textbook definitions to analyze the causality and reproducibility of three dominant synthetic paradigms:
-
Classical Condensation (Rap-Stoermer)
-
Transition Metal Catalysis (Sonogashira-Cyclization)
-
Atom-Economic Strategies (C-H Activation)
Classical Architecture: The Rap-Stoermer Reaction
While dating back to the early 20th century, the Rap-Stoermer reaction remains relevant for industrial scale-up due to its avoidance of expensive transition metals. It involves the condensation of salicylaldehydes with
Mechanistic Insight
The reaction proceeds through a cascade sequence:[3]
-
Nucleophilic Substitution: The phenoxide ion attacks the
-haloketone (Williamson ether synthesis). -
Intramolecular Aldol Condensation: The enolate attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water aromatizes the furan ring.
Critical Optimization: Modern protocols utilize Triethylamine (TEA) or DABCO rather than caustic inorganic bases (KOH/NaOH). The use of organic bases improves solubility in acetonitrile or DMF and minimizes side reactions (e.g., Cannizzaro disproportionation).
Pathway Visualization
Figure 1: The Rap-Stoermer cascade.[3] Note the dual role of the base in both initial substitution and subsequent condensation.
The Modern Standard: Sonogashira Coupling-Cyclization
For drug discovery, the palladium-catalyzed annulation of o-halophenols with terminal alkynes is the "Gold Standard." It offers superior functional group tolerance compared to acid/base-mediated methods.
The "Self-Validating" Mechanism
This reaction is a tandem process. If the Sonogashira coupling fails, the cyclization cannot occur. Therefore, the isolation of the benzofuran product validates the efficiency of the catalytic cycle.
-
Catalyst System: Pd(PPh
) Cl (Pre-catalyst) + CuI (Co-catalyst).[1][2] -
The Role of Copper: CuI facilitates the transmetalation of the alkyne to the palladium center. Without Cu, the reaction requires harsh conditions (copper-free Sonogashira), often leading to decomposition of sensitive substrates.
-
Cyclization Trigger: Following the coupling, the pendant hydroxyl group attacks the alkyne (5-endo-dig or 5-exo-dig), often promoted by the same base used for the coupling.
Catalytic Cycle Visualization
Figure 2: The Pd/Cu catalytic cycle. The intermediate o-alkynylphenol often cyclizes in situ, making this a one-pot synthesis.
Experimental Protocol: Pd-Catalyzed Synthesis of 2-Phenylbenzofuran
Objective: Synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene. Scale: 1.0 mmol.
Reagents & Equipment[4][5]
-
Substrate: o-Iodophenol (220 mg, 1.0 mmol)
-
Coupling Partner: Phenylacetylene (122 mg, 1.2 mmol)
-
Catalyst: Pd(PPh
) Cl (35 mg, 5 mol%) -
Co-Catalyst: CuI (10 mg, 5 mol%)
-
Base/Solvent: Triethylamine (Et
N) (3 mL, anhydrous) -
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under a stream of argon. Rationale: Pd(0) species generated in situ are oxygen-sensitive.
-
Charging: Add o-iodophenol, Pd(PPh
) Cl , and CuI to the tube. -
Solvent Addition: Add anhydrous Et
N via syringe. Degas the solution by bubbling argon for 5 minutes. -
Alkyne Addition: Add phenylacetylene dropwise.
-
Reaction: Seal the vessel and heat to 60°C for 4-6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol (low Rf) and the appearance of a highly fluorescent spot (high Rf, Benzofuran).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a Celite pad to remove Pd/Cu salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes).
Validation Criteria:
-
1H NMR (CDCl
): Characteristic singlet for the C3-H proton appears at ~6.9-7.1 ppm. -
Appearance: White to pale yellow crystalline solid.
Comparative Analysis of Methodologies
| Feature | Rap-Stoermer | Sonogashira-Cyclization | C-H Activation (Rh/Pd) |
| Precursors | Salicylaldehyde + | o-Halophenol + Alkyne | Phenol + Alkyne |
| Catalyst | None (Base only) | Pd/Cu | Rh(III) or Pd(II) |
| Atom Economy | Low (Salt waste) | Moderate | High |
| Substrate Scope | Limited to ketones | Broad (Aryl/Alkyl alkynes) | Directed groups required |
| Key Limitation | Harsh basic conditions | Cost of Pd; O | High catalyst cost; Complexity |
| Primary Use | Large-scale generic synthesis | Drug Discovery / Library Gen | Academic / Green Chem |
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). A detailed overview of transition-metal-induced catalysis and mechanistic details.
-
Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. ChemistrySelect. (2022).[4] Describes the optimization of the classical condensation using organic bases.
-
Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synthesis. (2006). The seminal protocol for the one-pot, two-stage reaction of 2-iodophenols.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (2007). The authoritative review on the mechanism and scope of the coupling reaction.
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Discusses the biological relevance and synthesis of benzofuran-based drugs like Amiodarone.
Sources
Methodological & Application
Analytical methods for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a pivotal intermediate in the synthesis of pharmacologically active benzofuran derivatives, particularly those targeting antimicrobial and anticancer pathways. Its structural integrity relies on the stability of two key functionalities: the ethyl ester at C-2 and the benzyl ether at C-6.
This guide provides a validated analytical framework for the characterization and purity assessment of this compound. Unlike generic protocols, this document addresses the specific lipophilicity challenges posed by the benzyloxy moiety and provides a robust HPLC-PDA-MS method for separating the parent compound from its critical impurities: the deprotected phenol (6-hydroxy) and the hydrolyzed acid.
Physicochemical Profile & Analytical Strategy
| Property | Specification / Prediction | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 296.10 Da | |
| LogP (Predicted) | ~4.8 - 5.2 | High Lipophilicity: Requires high organic mobile phase strength; C18 columns are essential.[1] |
| Chromophores | Benzofuran core, Benzyl ring | UV Active: Strong absorption at 254 nm and ~300 nm (conjugated system).[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility.[1] Diluent must be ACN or MeOH.[1] |
Critical Quality Attributes (CQAs):
-
Identity: Confirmation of the benzofuran core and the intact benzyl group.[1]
-
Purity: Quantitation of unreacted starting materials (Salicylaldehyde derivatives) and degradation products.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Rationale: The high LogP of the benzyloxy group significantly increases retention on reverse-phase columns. A standard gradient starting at 5% organic will result in excessive run times.[1] This protocol utilizes a "lipophilic-focused" gradient to ensure sharp peak shapes and efficient separation of the more polar debenzylated impurities.
Instrument Parameters
-
System: HPLC with PDA (Photodiode Array) and optional MS detector (ESI+).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Column Temp: 40°C (Promotes mass transfer for hydrophobic analytes).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
-
Detection: 254 nm (primary), 280 nm (secondary), 210-400 nm (scan).[1]
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (Improves peak shape for potential acidic impurities).[1]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.00 | 50 | Isocratic Hold (Equilibration) |
| 2.00 | 50 | Injection / Load |
| 12.00 | 95 | Linear Gradient (Elute Main Peak) |
| 15.00 | 95 | Wash (Remove highly lipophilic dimers) |
| 15.10 | 50 | Re-equilibration |
| 20.00 | 50 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 1 mL of DMSO or DCM (Sonicate if necessary).
-
Working Solution: Dilute Stock 1:100 into Acetonitrile (Final conc: 0.1 mg/mL).
-
Note: Do not use water as the diluent; the compound will precipitate.
-
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor (
): [1] -
Resolution (
): between Main Peak and nearest impurity (likely Ethyl 6-hydroxybenzofuran-2-carboxylate).[1] -
%RSD (Area):
(n=5 injections).[1]
Protocol B: Impurity Profiling & Degradation Pathways
Understanding the "Why" behind the impurities is crucial for process control.[1] The following diagram illustrates the degradation logic and retention order.
Figure 1: Degradation pathways and relative HPLC retention times (RT). The target compound is the most lipophilic and elutes last.[1]
Impurity Identification Guide:
-
Impurity A (Acid): Shifts to earlier RT. MS shows
.[1] -
Impurity B (Phenol): Shifts to earlier RT. MS shows
.[1] -
Impurity C (Aldehyde): Distinct UV spectrum (aldehyde
transition).[1]
Protocol C: Structural Characterization (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for identity.[1] The following shifts are diagnostic for the 6-benzyloxy derivative.
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| H-3 (Furan Ring) | 7.45 - 7.55 | Singlet (s) | 1H | Characteristic of 2-substituted benzofurans. Disappears if C-3 is substituted. |
| 5.10 - 5.15 | Singlet (s) | 2H | Diagnostic for the benzyl ether protection.[1] | |
| 4.40 - 4.45 | Quartet (q) | 2H | Deshielded by ester oxygen.[1] | |
| 1.40 - 1.45 | Triplet (t) | 3H | Coupled to the methylene group.[1] | |
| Aromatic (Benzyl) | 7.30 - 7.45 | Multiplet (m) | 5H | Overlap region; integrates to 5 protons confirming benzyl group.[1] |
| H-7 (Benzofuran) | ~7.10 | Doublet (d) | 1H | Ortho to the 6-alkoxy group; shielded relative to other aromatics.[1] |
References & Validation Sources
-
Benzofuran Synthesis & Characterization:
-
Context: General methods for synthesizing benzofuran-2-carboxylates via Rap-Stoermer reaction and their spectral data.
-
Source: Vijaya Lakshmi, N., et al. "Synthesis, characterisation and biological evaluation of a new series of benzofurans."[2] World Journal of Pharmaceutical Research, 2018. 2[1][2]
-
-
Analogous Crystal Structure & Geometry:
-
HPLC Method Development for Benzofurans:
-
Context: Principles of separating lipophilic benzofuran derivatives and impurity profiling.[1]
-
Source: "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 2021.
-
-
Chemical Property Data:
-
Context: Baseline physical data for Ethyl benzofuran-2-carboxylate derivatives.
-
Source: Sigma-Aldrich Product Specification (Ethyl benzofuran-2-carboxylate).
-
Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Application Notes and Protocols for the Purification of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final product. This document provides a comprehensive guide to the purification of this compound, detailing established techniques and offering insights into the rationale behind procedural choices to achieve high purity.
The primary challenges in the purification of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate often involve the removal of unreacted starting materials, by-products from its synthesis (such as incompletely benzylated phenols or products of side reactions), and decomposition products. The choice of purification strategy is dictated by the scale of the synthesis and the nature of the impurities.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale and Impact on Purification |
| Molecular Weight | ~296.31 g/mol | Influences diffusion rates in chromatography. |
| Polarity | Moderately polar | The ester and ether functionalities contribute to its polarity, making it suitable for normal-phase chromatography. |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexane and petroleum ether. Insoluble in water. | This solubility profile is key for selecting appropriate solvent systems for both chromatography and recrystallization. |
| Physical State | Likely a solid at room temperature. | Enables the use of recrystallization as a purification technique. |
I. Purification Strategy Overview
A multi-step purification approach is often necessary to achieve high purity (>98%) for Ethyl 6-(benzyloxy)benzofuran-2-carboxylate. The general workflow involves an initial work-up to remove inorganic salts and highly polar impurities, followed by column chromatography as the primary purification method. For achieving very high purity, a final recrystallization step can be employed.
Caption: General workflow for the purification of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
II. Aqueous Work-up Protocol
Objective: To remove inorganic salts, water-soluble starting materials, and by-products from the crude reaction mixture.
Rationale: The synthesis of benzofuran derivatives often involves basic or acidic conditions and results in the formation of salts. An aqueous work-up is a simple and effective first step to remove these highly polar impurities. The choice of washes (e.g., water, brine) is critical for efficient extraction and to prevent emulsion formation.
Protocol:
-
Quenching: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.
-
Extraction:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[1] The choice of ethyl acetate is based on the predicted good solubility of the target compound and its immiscibility with water.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[1]
-
III. Purification by Column Chromatography
Objective: To separate the target compound from closely related impurities based on differential adsorption to a stationary phase.
Expertise & Experience: Column chromatography is the most effective technique for purifying moderately polar organic compounds like Ethyl 6-(benzyloxy)benzofuran-2-carboxylate. The choice of silica gel mesh size and the eluent system are critical for achieving good separation. A finer mesh silica gel (e.g., 230-400 mesh) provides a larger surface area and better resolution for difficult separations, while a coarser mesh (e.g., 60-120 mesh) allows for a faster flow rate suitable for less challenging purifications.[2]
Protocol:
-
TLC Analysis:
-
Before performing column chromatography, determine the optimal eluent system using TLC.
-
Spot the crude product on a TLC plate and develop it in various solvent systems. A common starting point for benzofuran derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2][3]
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
-
| Eluent System (Hexane:Ethyl Acetate) | Predicted Rf of Target Compound | Potential Impurities' Rf | Application |
| 9:1 | Low (<0.2) | Higher (non-polar impurities) | Good for separating highly non-polar impurities. |
| 4:1 to 3:1 | 0.2 - 0.4 | Varies | Optimal for eluting the target compound. [2][3] |
| 1:1 | High (>0.5) | Lower (polar impurities) | Useful for eluting more polar by-products after the target compound has been collected. |
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be beneficial for separating a wide range of impurities. For instance, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Ethyl 6-(benzyloxy)benzofuran-2-carboxylate.
-
Caption: Step-by-step column chromatography workflow.
IV. Recrystallization Protocol
Objective: To further purify the solid product obtained from column chromatography to achieve high crystalline purity.
Trustworthiness: Recrystallization is a self-validating purification technique. The formation of a well-defined crystalline structure inherently excludes impurities that do not fit into the crystal lattice. The choice of the solvent system is crucial; the ideal solvent should dissolve the compound at an elevated temperature but not at room temperature, while impurities should remain soluble at all temperatures.
Protocol:
-
Solvent Selection:
-
Test the solubility of the purified product in various solvents at room temperature and at their boiling points.
-
A mixture of solvents, such as acetone-methanol or ethyl acetate-hexane, can be effective.[4] For Ethyl 6-(benzyloxy)benzofuran-2-carboxylate, a system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed system) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity is observed, which is then cleared by adding a few drops of the hot, more soluble solvent before cooling.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
V. Purity Assessment
The purity of the final product should be assessed using a combination of the following techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities with characteristic signals.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
References
-
Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]
- Process for preparing benzofuran derivatives. Google Patents.
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
- Preparation of benzofuran derivatives. Google Patents.
Sources
- 1. Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Recrystallization of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Application Note: High-Purity
Executive Summary
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS: N/A for specific custom synthesis, Analogous to C18H16O4) is a critical intermediate in the synthesis of pharmacologically active benzofuran derivatives, potentially including LFA-1 antagonists (e.g., Lifitegrast analogs) and other heterocyclic API scaffolds. High purity (>99.5%) is required to prevent the carryover of transition metal catalysts (e.g., Pd from Heck couplings) and regioisomeric byproducts (e.g., 4-substituted isomers) into downstream API steps.
This Application Note details a robust recrystallization protocol utilizing a solvent/anti-solvent approach. Unlike standard single-solvent methods, this binary system offers superior rejection of lipophilic impurities and unreacted phenols (e.g., 4-(benzyloxy)-2-hydroxybenzaldehyde).
Physicochemical Profile & Solubility Logic
Understanding the solute's behavior is the foundation of this protocol.
| Property | Value / Description | Implication for Recrystallization |
| Molecular Formula | C₁₈H₁₆O₄ | Moderate molecular weight (approx.[1][2] 296.32 g/mol ). |
| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic due to the benzyl ether and ethyl ester moieties. |
| Solubility (Water) | Insoluble | Water acts as a strong anti-solvent. |
| Solubility (Alcohols) | Sparingly soluble (Cold) Soluble (Hot) | Ethanol is an ideal primary solvent candidate. |
| Solubility (DCM/EtOAc) | Highly Soluble | Good for initial dissolution but poor for yield if used alone. |
| Impurity Profile | Unreacted phenols, Pd-catalyst residues, regioisomers. | Polar impurities stay in alcohols; non-polar stay in mother liquor if optimized. |
Solvent Selection Strategy: We utilize a Ethanol (Primary) / Water (Anti-solvent) system.
-
Why Ethanol? It dissolves the ester functionality at elevated temperatures (reflux) but exhibits a steep solubility curve upon cooling.
-
Why Water? Adding water increases the polarity of the continuous phase, forcing the hydrophobic benzofuran ester to crystallize out while retaining polar phenolic impurities and inorganic salts in the supernatant.
Detailed Recrystallization Protocol
Materials Required
-
Crude Compound: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (Assumed purity >85%).
-
Solvent A: Ethanol (Absolute or 95%).
-
Solvent B: Deionized Water (Type II).
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer (or magnetic stir bar), temperature probe.
Step-by-Step Procedure
Phase 1: Dissolution
-
Charge the Crude Solid (e.g., 10.0 g) into the reactor.
-
Add Ethanol (5.0 volumes relative to mass, i.e., 50 mL).
-
Heat the slurry to Reflux (78°C) with moderate stirring (200 RPM).
-
Observation Check: If the solid does not completely dissolve after 15 minutes at reflux, add Ethanol in 0.5 volume increments until a clear, amber solution is obtained.
-
Note: Do not exceed 10 volumes. If insolubles remain, they are likely inorganic salts; perform a hot filtration (Step 1a).
-
Phase 2: Hot Filtration (Optional but Recommended)
-
If the solution is hazy, filter through a pre-heated Celite pad or sintered glass funnel while maintaining T > 70°C.
-
Return the clear filtrate to the reactor.
Phase 3: Controlled Crystallization (The Critical Step)
-
Cool the solution slowly to 60°C .
-
Seeding: Add seed crystals (0.1 wt%) of pure Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. Stir for 20 minutes to establish a stable polymorph.
-
Anti-Solvent Addition: Slowly add Deionized Water (warm, ~50°C) dropwise.
-
Target Ratio: 10-20% of the Ethanol volume (e.g., 5–10 mL).
-
Rate: Add over 30 minutes. Rapid addition causes "oiling out" (formation of an amorphous oil rather than crystals).
-
-
Cooling Ramp: Initiate a linear cooling ramp:
-
Rate: 10°C per hour.
-
Target: 0°C to 5°C.
-
-
Hold: Maintain at 0–5°C for 2 hours to maximize yield.
Phase 4: Isolation and Drying
-
Filter the slurry using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with cold Ethanol/Water (8:2 ratio) (2 volumes). This displaces the mother liquor containing impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Caution: Do not exceed 50°C initially to prevent melting (if the melting point is low, though benzofurans typically melt >80°C).
-
Process Analytical Technology (PAT) & Quality Control
To ensure the protocol's success, the following analytical checkpoints are mandatory.
| Checkpoint | Method | Acceptance Criteria |
| In-Process (Dissolution) | Visual Inspection | Clear, particle-free solution at reflux. |
| In-Process (Cooling) | Turbidity Monitoring | Onset of turbidity should occur after seeding or water addition, not immediately. |
| Final Product | HPLC (Reverse Phase C18) | Purity > 99.5% (Area %). Single peak retention time match. |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm. |
| Solid State | XRPD / DSC | Sharp melting endotherm; crystalline diffraction pattern (no amorphous halo). |
Visualizing the Workflow
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Decision-tree workflow for the recrystallization of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, highlighting the critical hot filtration and seeding steps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added. | Re-heat to reflux to redissolve. Add more Ethanol. Cool slower and increase stirring speed. |
| Low Yield | Too much solvent (Ethanol) used. | Concentrate the mother liquor by 30% and re-cool. |
| Colored Impurities | Phenolic oxidation products.[3] | Add Activated Carbon (5 wt%) during the reflux step (Phase 1), stir for 30 mins, then Hot Filter. |
| Low Melting Point | Residual solvent or wet cake. | Increase drying time or temperature (max 45°C). Verify with NMR for solvent peaks. |
References
-
Vertex Pharmaceuticals. (2014). Process for the preparation of benzofuran derivatives. US Patent 8,080,562.[4] (Context: Describes general handling and purification of benzofuran esters in Lifitegrast synthesis).
-
Organic Syntheses. (2018). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Organic Syntheses, 95, 80-96. [Link] (Context: Provides standard workup and crystallization parameters for ethyl benzofuran-carboxylates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link] (Context: Structural analog solubility and crystal data).
- Shire Development LLC. (2019). Process for preparing lifitegrast and intermediates thereof. US Patent Application 2019/0002445 A1.
Sources
- 1. WO2019053607A1 - Process for preparation of lifitegrast - Google Patents [patents.google.com]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 4. US20190002445A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]
Application Note: Protocol for the Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Derivatives
This Application Note is structured as a modular, high-level technical guide for the synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate and its substituted derivatives. It integrates regioselective alkylation strategies with the Rap-Stoermer condensation to provide a robust, scalable workflow.
Abstract & Scientific Rationale
Benzofuran-2-carboxylates are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties. The 6-alkoxy substitution pattern is particularly valuable for modulating lipophilicity and metabolic stability.
This protocol details a convergent synthetic strategy for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. Unlike linear methods that require pre-functionalized benzofurans, this route utilizes a regioselective benzylation of 2,4-dihydroxybenzaldehyde followed by a Rap-Stoermer condensation . This approach allows for the rapid generation of a library of derivatives by simply varying the benzyl halide in the first step.
Key Advantages of This Protocol
-
Regiocontrol: Exploits the intramolecular hydrogen bonding of the 2-hydroxyl group to selectively alkylate the 4-position.
-
Scalability: Avoids heavy metal catalysts and uses inexpensive, inorganic bases.
-
Modularity: The "Derivative" aspect is built into Step 1, allowing for the introduction of various substituted benzyl groups (e.g., 4-Cl, 4-OMe) without altering the downstream workflow.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary stages: the formation of the benzofuran core via condensation and the preparation of the regioselective precursor.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzofuran scaffold.
Experimental Protocol
Safety Preconditions
-
Benzyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.
-
Acetonitrile: Toxic and flammable.
-
Waste Disposal: All aqueous washes containing bromide salts must be disposed of in halogenated waste streams.
Step 1: Regioselective Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
Objective: Selectively alkylate the 4-hydroxyl group while leaving the 2-hydroxyl group free for the subsequent ring closure.
Mechanistic Insight: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This interaction reduces the acidity and nucleophilicity of the 2-OH relative to the 4-OH, allowing for selective alkylation under mild basic conditions.
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 equiv)[1]
-
Substituted Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) or Cesium Bicarbonate (for difficult substrates) -
Acetonitrile (MeCN) or Acetone [0.2 M concentration]
Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxybenzaldehyde (e.g., 10 mmol, 1.38 g) and anhydrous MeCN (50 mL).
-
Base Addition: Add
(15 mmol, 2.07 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation of the 4-OH. -
Alkylation: Dropwise add Benzyl Bromide (11 mmol, 1.31 mL) over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) and monitor by TLC (Hexane:EtOAc 3:1).-
Checkpoint: The starting material (
) should disappear, and the mono-alkylated product ( ) should appear. Bis-alkylated byproduct ( ) should be minimal if stoichiometry is controlled.
-
-
Workup: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude solid from hot Ethanol (EtOH).
-
Yield Expectation: 75-85%.
-
Appearance: White to pale yellow needles.
-
Step 2: Rap-Stoermer Condensation to Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Objective: Construct the furan ring via cascade alkylation and intramolecular aldol condensation.
Reagents:
-
4-(Benzyloxy)-2-hydroxybenzaldehyde (Product of Step 1) (1.0 equiv)
-
Ethyl Bromoacetate (1.2 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
DMF (Dimethylformamide) or MeCN [0.1 M]
Procedure:
-
Dissolution: Dissolve the aldehyde (e.g., 5 mmol) in DMF (15 mL).
-
Activation: Add
(12.5 mmol) and stir vigorously. -
Addition: Add Ethyl Bromoacetate (6 mmol) dropwise.
-
Reaction: Heat the mixture to
for 4–6 hours.-
Mechanism:[2] The phenoxide displaces the bromide of ethyl bromoacetate. The resulting intermediate undergoes an intramolecular aldol condensation followed by dehydration to aromatize the furan ring.
-
-
Quench: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOH or column chromatography (SiO2, Hexane:EtOAc gradient).
Workup & Purification Flowchart
Figure 2: Decision tree for the isolation and purification of the final benzofuran derivative.
Data Analysis & Characterization
The following data confirms the structure of the core scaffold.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| 1H NMR | Benzyloxy aromatic protons | |
| Benzofuran H-4 | ||
| Benzofuran H-3 (Diagnostic singlet) | ||
| Benzylic | ||
| Ethyl ester group | ||
| IR | ~1720 | C=O stretch (Ester) |
| ~1620 | C=C stretch (Benzofuran ring) | |
| Appearance | White to off-white solid |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure the base is added before the benzyl bromide. If dialkylation (reaction at 2-OH) is observed, lower the temperature to
and strictly limit base equivalents to 1.1. -
Incomplete Cyclization (Step 2): If the intermediate (O-alkylated aldehyde) persists, increase the temperature to
or add a catalytic amount of DBU (10 mol%) to promote the aldol condensation.
References
-
Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
-
Benzofuran Synthesis (Rap-Stoermer Condensation)
-
General Benzofuran Methodologies
- Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Source:Journal of Chemical and Pharmaceutical Research, 2017.
-
URL:[Link]
Sources
The Strategic Utility of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in Advanced Organic Synthesis
Introduction: The Benzofuran Scaffold and the Role of a Key Precursor
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antidepressant, antimicrobial, and anticancer properties.[3] A critical challenge in the synthesis of complex benzofuran-containing molecules lies in the strategic introduction and manipulation of functional groups on the benzofuran core. Ethyl 6-(benzyloxy)benzofuran-2-carboxylate emerges as a highly versatile and strategically valuable precursor in this context. The benzyloxy group at the 6-position serves as a robust protecting group for the corresponding phenol, which can be unmasked at a later synthetic stage to enable further functionalization or to reveal a key pharmacophoric element. The ethyl ester at the 2-position provides a convenient handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. We will present detailed, field-proven protocols for its preparation and its use in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), with a focus on the underlying chemical principles and experimental best practices.
Synthetic Strategy and Key Transformations
The synthetic utility of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is centered around a series of key transformations that allow for the controlled elaboration of the benzofuran core. A typical synthetic workflow involving this precursor is outlined below.
Caption: Synthetic workflow utilizing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
Part 1: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
The synthesis of the title precursor is efficiently achieved through a two-step process starting from the commercially available 2,4-dihydroxybenzaldehyde. The first step involves the selective protection of the more acidic 4-hydroxyl group as a benzyl ether, followed by a Perkin-type condensation and cyclization with ethyl bromoacetate to construct the benzofuran ring.
Protocol 1.1: Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
This protocol details the selective benzylation of 2,4-dihydroxybenzaldehyde. The choice of a mild base like potassium carbonate is crucial to favor mono-alkylation at the more acidic 4-hydroxyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Dihydroxybenzaldehyde | 138.12 | 13.8 g | 0.1 |
| Benzyl bromide | 171.04 | 17.1 g (11.9 mL) | 0.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.1 |
| Acetone | - | 150 mL | - |
| Dichloromethane | - | - | - |
| Silica Gel | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2,4-dihydroxybenzaldehyde (13.8 g, 0.1 mol) and acetone (150 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add potassium carbonate (13.8 g, 0.1 mol) and benzyl bromide (17.1 g, 0.1 mol) to the solution.[4]
-
Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 4-(benzyloxy)-2-hydroxybenzaldehyde as a solid.[4]
Protocol 1.2: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
This protocol describes the construction of the benzofuran ring via a Perkin-type reaction followed by intramolecular cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 228.24 | 22.8 g | 0.1 |
| Ethyl bromoacetate | 167.00 | 20.0 g (13.4 mL) | 0.12 |
| Potassium carbonate (K₂CO₃) | 138.21 | 41.5 g | 0.3 |
| Acetonitrile | - | 1 L | - |
| Ethyl acetate | - | - | - |
| 5% aq. HCl | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
| Silica Gel | - | - | - |
| Hexane | - | - | - |
Procedure:
-
To a 2 L round-bottom flask, add 4-(benzyloxy)-2-hydroxybenzaldehyde (22.8 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and acetonitrile (1 L).
-
Slowly add ethyl bromoacetate (20.0 g, 0.12 mol) to the stirred suspension at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% aq. HCl (2 x 50 mL), followed by water (50 mL) and brine (50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:10) as the eluent to yield Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.[3]
Part 2: Application in the Synthesis of a Key Pharmaceutical Intermediate: 6-Hydroxybenzofuran-2-carboxylic Acid
6-Hydroxybenzofuran-2-carboxylic acid is a key intermediate in the synthesis of several pharmaceuticals. The following protocols describe the conversion of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate to this valuable intermediate through a two-step deprotection sequence.
Protocol 2.1: Hydrolysis of the Ethyl Ester
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate | 296.31 | 29.6 g | 0.1 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Ethanol | - | 120 mL | - |
| Water | - | 60 mL | - |
| 2 M aq. HCl | - | - | - |
Procedure:
-
Dissolve Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (29.6 g, 0.1 mol) in a mixture of ethanol (120 mL) and water (60 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (8.0 g, 0.2 mol) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2 M aq. HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Benzyloxy)benzofuran-2-carboxylic acid.
Protocol 2.2: Debenzylation to 6-Hydroxybenzofuran-2-carboxylic Acid
Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of benzyl ethers, avoiding the need for high-pressure hydrogenation gas. In this protocol, palladium on carbon is used as the catalyst with a hydrogen donor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-(Benzyloxy)benzofuran-2-carboxylic acid | 268.26 | 26.8 g | 0.1 |
| Palladium on carbon (10% Pd/C) | - | 2.7 g (10 wt%) | - |
| Ethyl acetate | - | 200 mL | - |
| Hydrogen source (e.g., H₂ balloon) | - | - | - |
Procedure:
-
To a 500 mL flask, add 6-(benzyloxy)benzofuran-2-carboxylic acid (26.8 g, 0.1 mol) and ethyl acetate (200 mL).
-
Carefully add 10% palladium on carbon (2.7 g, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon is sufficient for this scale). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 6-hydroxybenzofuran-2-carboxylic acid as a solid.
Part 3: Elaboration to Advanced Pharmaceutical Intermediates
The synthesized 6-hydroxybenzofuran-2-carboxylic acid is a versatile intermediate. For instance, it can be a precursor to key fragments in the synthesis of the antidepressant Vilazodone.[3] The synthesis of Vilazodone involves the coupling of a benzofuran moiety with an indole derivative. The following conceptual pathway illustrates how 6-hydroxybenzofuran-2-carboxylic acid can be further functionalized.
Caption: Conceptual pathway to Vilazodone from 6-hydroxybenzofuran-2-carboxylic acid.
Conclusion
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is a strategically important precursor in organic synthesis, particularly for the construction of complex, biologically active molecules. The benzyloxy protecting group allows for the latent introduction of a phenolic hydroxyl group, which can be unmasked under mild conditions at a later stage of the synthesis. The protocols provided herein offer reliable and scalable methods for the preparation of this key intermediate and its subsequent transformation into valuable building blocks for drug discovery and development. The presented synthetic strategies highlight the versatility of this precursor and provide a solid foundation for researchers to explore its full potential in their synthetic endeavors.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. 2021. Available from: [Link]
-
Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme Chemistry. 2021. Available from: [Link]
-
Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. CNS Neuroscience & Therapeutics. 2009. Available from: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. 2020. Available from: [Link]
-
An investigation of the synthesis of vilazodone. ResearchGate. 2019. Available from: [Link]
- Synthesis method for antidepressant drug vilazodone. Google Patents. 2013.
- Process for preparing benzofuran-2-carboxamide derivatives. Google Patents. 2018.
- Vilazodone intermediate preparation method. Google Patents. 2016.
-
6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. N.d. Available from: [Link]
Sources
Application Notes and Protocols: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in a multitude of natural products and synthetic molecules with significant therapeutic value.[1][2] Derivatives of benzofuran have garnered substantial interest in the field of drug discovery due to their diverse and potent biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][3] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.
This document provides detailed application notes and protocols for a specific derivative, Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate . While this particular molecule is not extensively characterized in publicly available literature, its structural features suggest significant potential as a building block or lead compound in drug discovery campaigns, particularly in the areas of oncology and immunology. The presence of the benzyloxy group offers a handle for further functionalization, and the ethyl carboxylate at the 2-position is a common feature in biologically active benzofurans.
These notes are intended for researchers, scientists, and drug development professionals, providing a foundational guide to the synthesis, characterization, and potential applications of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, along with robust protocols for its initial biological evaluation.
Synthesis and Characterization
A reliable and efficient synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is crucial for its exploration in drug discovery. Based on established methodologies for analogous benzofuran-2-carboxylates, a two-step synthetic route starting from a commercially available or readily synthesized substituted salicylaldehyde is proposed.[3][4]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
Detailed Synthesis Protocol
Materials and Reagents:
-
4-(Benzyloxy)-2-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of the Intermediate (Williamson Ether Synthesis)
-
To a solution of 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization to form Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
-
The crude intermediate from Step 1 can be used directly or after purification.
-
Dissolve the crude intermediate in a suitable solvent like acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Heat the mixture to reflux and stir vigorously. The intramolecular Perkin-like condensation will lead to the formation of the benzofuran ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and evaporate the solvent.
-
The residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
Physicochemical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Potential Applications in Drug Discovery
The benzofuran-2-carboxylate scaffold is a known pharmacophore in a variety of biologically active molecules, with anticancer and kinase inhibitory activities being particularly prominent.[1][3]
Anticancer Potential and Kinase Inhibition
Many benzofuran derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer. One such critical family of enzymes is the protein kinases. For instance, some benzofurans act as inhibitors of receptor tyrosine kinases or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in 100% DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution. The final volume should be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution or as per the kinase assay kit instructions.
-
Add the detection reagent (e.g., a reagent that measures the amount of ADP produced or the phosphorylation of the substrate).
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to evaluate the cytotoxic effects of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate on a cancer cell line (e.g., a human breast cancer cell line like MCF-7 or a lung cancer cell line like A549).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Hypothetical Data Summary
The following table illustrates how quantitative data for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate could be presented.
| Assay Type | Target/Cell Line | Result (IC₅₀) |
| Kinase Inhibition | Kinase X | 1.5 µM |
| Kinase Inhibition | Kinase Y | > 50 µM |
| Cell Viability | MCF-7 (Breast Cancer) | 5.2 µM |
| Cell Viability | A549 (Lung Cancer) | 8.9 µM |
Conclusion and Future Directions
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural similarity to known biologically active benzofurans suggests its potential as an anticancer agent or a kinase inhibitor. The protocols provided herein offer a robust starting point for the synthesis, characterization, and initial biological evaluation of this compound.
Future research should focus on:
-
Confirming the proposed synthesis and optimizing the reaction conditions.
-
Screening the compound against a broad panel of kinases and cancer cell lines to identify its primary targets and spectrum of activity.
-
Elucidating the mechanism of action through further biochemical and cellular assays.
-
Exploring structure-activity relationships (SAR) by synthesizing and testing related analogues to improve potency and selectivity.
By systematically applying these methodologies, researchers can unlock the therapeutic potential of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate and contribute to the development of next-generation targeted therapies.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. PubMed. [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate. PMC - NIH. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]
-
6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. University of Florence. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in the synthesis of bioactive molecules
Application Note: Strategic Utilization of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS: 110060-70-3) serves as a high-value scaffold in the synthesis of bioactive benzofuran derivatives. Its structural utility lies in the orthogonal reactivity of its two functional handles: the C-2 ester and the C-6 protected phenol. This application note details the robust synthesis of this intermediate, its controlled deprotection to the versatile Ethyl 6-hydroxybenzofuran-2-carboxylate , and its application in generating libraries of antimicrobial and anticancer agents.
Key Applications:
-
Divergent Synthesis: Late-stage diversification at the C-6 position via etherification or cross-coupling.
-
Pharmacophore Installation: Access to 6-substituted benzofuran-2-carboxamides (e.g., potential inhibitors of M. tuberculosis and various cancer cell lines).
-
Self-Validating Purity: The benzyloxy group provides a distinct UV/NMR signature useful for monitoring reaction progress.
Core Synthesis Protocol
The synthesis utilizes a Rap-Stoermer-type condensation, favored for its operational simplicity and scalability compared to metal-catalyzed cyclizations.
Reaction Scheme
The transformation involves the alkylation of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate followed by an intramolecular aldol-type condensation and dehydration.
Figure 1: Synthetic pathway for the construction of the benzofuran core.
Step-by-Step Procedure
Materials:
-
4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (anhydrous, 2.5 eq)
-
DMF (Dimethylformamide), anhydrous (10 mL/g of substrate)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-(benzyloxy)-2-hydroxybenzaldehyde and anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.
-
Alkylation: Add ethyl bromoacetate dropwise over 10 minutes at room temperature.
-
Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours.
-
Expert Insight: Monitoring via TLC (Hexane:EtOAc 4:1) is critical. The intermediate O-alkylated acyclic species often appears before the cyclized benzofuran. Ensure full conversion to the higher Rf spot (benzofuran).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (5x reaction volume) with vigorous stirring. The product typically precipitates as a solid.
-
Self-Validation: If an oil forms instead of a solid, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 75–85% Characterization (Typical):
-
¹H NMR (CDCl₃):
7.4-7.5 (m, Ph), 5.1 (s, 2H, OCH₂Ph), 4.4 (q, 2H, COOCH₂CH₃), 7.5 (s, 1H, H-3 of benzofuran).
Downstream Application: The "Unmasking" Strategy
The true value of this intermediate lies in the ability to selectively remove the benzyl group to access Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS: 906448-92-8). This phenol is a "privileged" attachment point for lipophilic side chains often required for potency in kinase inhibitors or receptor antagonists.
Deprotection Protocol (Hydrogenolysis)
Reagents:
-
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate[1]
-
10% Pd/C (10 wt% loading)
-
Ethanol/THF (1:1 mixture for solubility)
-
Hydrogen gas (balloon pressure)
Procedure:
-
Dissolve the substrate in EtOH/THF.
-
Add Pd/C catalyst carefully under an inert atmosphere (Argon/N₂).
-
Purge with H₂ gas and stir at room temperature for 12–18 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to yield the 6-hydroxy derivative quantitatively.
Application Logic: Once the 6-OH is exposed, it can be reacted with various alkyl halides or substituted benzyl chlorides to create a library of analogs (SAR exploration) without needing to repeat the ring-forming step every time.
Comparative Data & Biological Relevance
The 6-substituted benzofuran-2-carboxylate class has demonstrated significant potential in recent medicinal chemistry campaigns.
| Compound Class | Target / Activity | Role of 6-Substitution |
| Benzofuran-2-carboxamides | Antimicrobial (e.g., S. aureus, C. albicans) | Electron-donating groups (OMe, OBn) at C-6 often enhance membrane permeability and potency [1]. |
| Benzofuran-2-esters | Anticancer (HeLa, MCF-7 lines) | The ester moiety acts as a prodrug or H-bond acceptor; C-6 substitution modulates lipophilicity and metabolic stability [2]. |
| Lifitegrast Analogs | LFA-1 Antagonist | While Lifitegrast uses a benzofuran-6-carboxylic acid core, the 2-carboxylate isomer provides a distinct vector for exploring novel integrin binding pockets [3]. |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the acyclic intermediate persists, increase the temperature to 110°C or add a catalytic amount of TBAI (tetrabutylammonium iodide).
-
Hydrolysis Side Reaction: Avoid using aqueous bases (NaOH/KOH) during the initial alkylation/cyclization to prevent saponification of the ethyl ester. Use anhydrous K₂CO₃/DMF.
-
Solubility: The 6-benzyloxy derivative is lipophilic. If precipitation in water is gummy, add a small amount of ethanol to the water during the quench to induce crystallization.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. (2021). Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2019).[2][3] Link
-
Process for the preparation of Lifitegrast intermediates. Technical Disclosure Commons. (2022). Link
-
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Product Page. Accela ChemBio. Link
Sources
- 1. 121505-93-9,2-(Boc-amino)-N-methoxy-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Application Notes and Protocols: Selective Cleavage of the Benzyloxy Group in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic cleavage of the benzyloxy protecting group from Ethyl 6-(benzyloxy)benzofuran-2-carboxylate to yield the biologically significant precursor, Ethyl 6-hydroxybenzofuran-2-carboxylate. The benzofuran scaffold is a privileged core in medicinal chemistry, and the targeted deprotection of the 6-hydroxy position is a critical step in the synthesis of numerous pharmacologically active agents. This document provides an in-depth analysis of the primary methodologies for this transformation—catalytic hydrogenolysis and acid-catalyzed cleavage—elucidating the underlying chemical principles and offering detailed, field-tested protocols. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for analogous synthetic challenges.
Introduction
The benzyl ether is a frequently employed protecting group for phenols in multistep organic synthesis due to its stability across a wide range of reaction conditions.[1] Its removal, or debenzylation, is a crucial step to unmask the phenol for further functionalization or to arrive at the final target molecule. Ethyl 6-(benzyloxy)benzofuran-2-carboxylate serves as a key intermediate in the synthesis of various compounds of pharmaceutical interest. The selective cleavage of the C-O bond of the benzyloxy group to furnish Ethyl 6-hydroxybenzofuran-2-carboxylate is a pivotal transformation. This application note explores the two most prevalent and effective methods for this deprotection: Palladium-catalyzed hydrogenolysis and Lewis acid-mediated cleavage.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and often high-yielding method for the cleavage of benzyl ethers, proceeding under neutral conditions which preserves many other functional groups.[2] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[2]
Mechanism of Action
The generally accepted mechanism for catalytic hydrogenolysis involves the adsorption of both the benzyl ether and molecular hydrogen onto the surface of the palladium catalyst.[3] The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bond to the palladium surface. The benzylic C-O bond of the adsorbed substrate is then cleaved by these activated hydrogen species, leading to the formation of the desired phenol and toluene as a byproduct. The products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[2]
Caption: Experimental workflow for catalytic hydrogenolysis.
Detailed Protocol: Catalytic Hydrogenolysis
Materials:
-
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Inert Atmosphere: To a round-bottom flask containing a magnetic stir bar, add Ethyl 6-(benzyloxy)benzofuran-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (10 mol% Pd). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[4]
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon or up to 50 psi in a Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 6-hydroxybenzofuran-2-carboxylate.[5][6][7]
Troubleshooting and Considerations:
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. The benzofuran oxygen, though less basic than a pyridine nitrogen, can sometimes interact with the catalyst surface. Adding a small amount of acetic acid can sometimes mitigate this effect.[8][9]
-
Ring Saturation: Over-hydrogenation leading to the saturation of the benzofuran or benzene ring is a potential side reaction, though less common under mild conditions.[9] Using a less active catalyst or lower hydrogen pressure can minimize this. Transfer hydrogenation using a hydrogen donor like ammonium formate can also be a milder alternative.[10]
Method 2: Acid-Catalyzed Cleavage
Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), are powerful reagents for the cleavage of aryl benzyl ethers, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[11][12]
Mechanism of Action
The mechanism involves the coordination of the Lewis acid to the oxygen atom of the benzyl ether. This coordination weakens the C-O bond and facilitates its cleavage. A cation scavenger, such as pentamethylbenzene, is often added to trap the resulting benzyl cation, preventing it from participating in undesired side reactions like Friedel-Crafts alkylation of the aromatic ring.[12][13]
Caption: Simplified mechanism of acid-catalyzed debenzylation.
Detailed Protocol: Acid-Catalyzed Cleavage with BCl₃
Materials:
-
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate
-
Boron trichloride (BCl₃), 1 M solution in dichloromethane (DCM)
-
Pentamethylbenzene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, oven-dried
Procedure:
-
Inert Atmosphere and Cooling: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add Ethyl 6-(benzyloxy)benzofuran-2-carboxylate (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (approximately 20 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Warming and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 6-hydroxybenzofuran-2-carboxylate.[5][6][7]
Comparative Data
| Parameter | Catalytic Hydrogenolysis | Acid-Catalyzed Cleavage |
| Reagents | H₂, Pd/C | BCl₃, Pentamethylbenzene |
| Conditions | Neutral, Room Temp, 1-50 psi H₂ | Anhydrous, -78 °C to Room Temp |
| Byproducts | Toluene | Benzylated scavenger, boronic acids |
| Advantages | Mild, clean, high-yielding | Tolerant of reducible groups |
| Disadvantages | Incompatible with reducible groups | Harsh, requires anhydrous conditions |
Conclusion
The choice between catalytic hydrogenolysis and acid-catalyzed cleavage for the debenzylation of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate depends on the overall synthetic strategy and the presence of other functional groups in the molecule. Catalytic hydrogenolysis is generally the preferred method due to its mild conditions and clean conversion. However, when the substrate contains functionalities susceptible to reduction, acid-catalyzed cleavage with a Lewis acid like BCl₃ provides a robust and effective alternative. Both protocols, when executed with care, provide reliable access to the valuable synthetic intermediate, Ethyl 6-hydroxybenzofuran-2-carboxylate.
References
- Vertex AI Search. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.
- Matta, K. L., et al. (2005). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH.
- Google Patents. (2012). CN102557910A - Deprotection method for phenolic hydroxyl group.
- Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
- Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.
- Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF.
- Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Google Patents. (2018). CN107051582A - The Benzylation reaction new method of one kind catalysis.
- Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.
- ChemTalk. (n.d.). Catalytic Hydrogenation.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
- ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.
- NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
- ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.
- ACS Publications. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2 | ACS Sustainable Chemistry & Engineering.
- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- ACS Publications. (n.d.). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF.
- MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- University of California, Berkeley. (n.d.). Hydrogenation SOP.
- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- PubMed. (n.d.). Extraction and isolation of phenolic compounds.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?.
- ResearchGate. (2021). (PDF) Extraction of phenolic compounds: A review.
- qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
- SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Benzofuran Intermediates
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The benzofuran moiety is a privileged scaffold, frequently found in biologically active natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the synthesis and functionalization of benzofuran derivatives.[2][3]
This comprehensive guide provides an in-depth exploration of Suzuki coupling reactions involving benzofuran intermediates. Moving beyond a simple recitation of steps, this document elucidates the underlying principles, offers field-proven insights into experimental design, and provides detailed, actionable protocols to empower researchers in their synthetic endeavors.
I. Theoretical Framework and Mechanistic Insights
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants have cemented its status as a go-to method in modern organic synthesis.[5]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzofuran halide (or triflate), forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency can be influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium catalyst.[2] The use of bulky, electron-rich phosphine ligands can facilitate this step, particularly with less reactive aryl chlorides.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial here, as it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
II. Strategic Considerations for Benzofuran Intermediates
The success of a Suzuki coupling involving a benzofuran hinges on careful consideration of the coupling partners and reaction conditions.
Choice of Benzofuran Precursor: Halide vs. Boron Derivative
The synthetic strategy can be approached in two ways: coupling a halo-benzofuran with a boronic acid or coupling a benzofuran boronic acid (or its derivative) with an organic halide. The choice often depends on the availability of the starting materials and the desired final product.
-
Halo-benzofurans: 2- and 3-halobenzofurans are common electrophilic partners. 5-Bromobenzofuran derivatives have also been successfully employed in Suzuki couplings.
-
Benzofuran Boronic Acids and Their Derivatives: Benzofuran-2-boronic acid is a frequently used nucleophilic partner. However, heteroaryl boronic acids can be prone to decomposition via protodeboronation under the reaction conditions. To circumvent this instability, more robust alternatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborates are often employed. These derivatives exhibit greater stability and can lead to more consistent and higher yields.
Optimizing Reaction Parameters
A typical Suzuki-Miyaura reaction involves several key components that can be tuned to optimize the outcome:
| Component | Common Choices for Benzofuran Couplings | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., Pd(dppf)Cl₂) | Pd(OAc)₂ and Pd₂(dba)₃ are often used with phosphine ligands. Pre-formed catalysts can offer better stability and reproducibility. For electron-rich benzofurans, a catalyst system that promotes rapid oxidative addition is beneficial. |
| Ligand | Phosphine-based: PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, dppf | Bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior for coupling heteroaryl substrates, as they promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base can significantly impact the reaction rate and yield. K₂CO₃ and Cs₂CO₃ are commonly used and effective. K₃PO₄ is a stronger base that can be effective for more challenging couplings. The base's solubility is also a key factor. |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. Dioxane/water and Toluene/ethanol/water are common systems. |
| Temperature | 60-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can be used to accelerate the reaction significantly. |
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.
Protocol 1: Synthesis of Benzofuran-2-boronic Acid Pinacol Ester
This protocol details a common method for preparing the more stable pinacol ester derivative of benzofuran-2-boronic acid, a key intermediate for many Suzuki couplings.
Caption: Workflow for the synthesis of benzofuran-2-boronic acid pinacol ester.
Materials:
-
Benzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxyboronic acid pinacol ester)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add benzofuran and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired benzofuran-2-boronic acid pinacol ester.
Protocol 2: Suzuki Coupling of a Halo-benzofuran with an Arylboronic Acid
This protocol provides a general procedure for the coupling of a bromobenzofuran derivative with a substituted arylboronic acid.[3]
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate (or other halo-benzofuran)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the methyl 5-bromobenzofuran-2-carboxylate, arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 5-arylbenzofuran derivative.
IV. Data Presentation: Representative Benzofuran Suzuki Couplings
The following table summarizes various Suzuki coupling reactions involving benzofuran intermediates, showcasing the versatility of this methodology.
| Benzofuran Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 92 |
| 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 88 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-quinolinealdoxime complex | Cs₂CO₃ | Toluene | MW | 0.4 | 96 |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 12 | 92 |
V. Troubleshooting and Self-Validation
Even with robust protocols, challenges can arise. A self-validating system involves anticipating and addressing potential issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor choice of ligand/base- Low reaction temperature | - Use a fresh palladium source or a pre-catalyst.- Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating. |
| Protodeboronation of Benzofuran Boronic Acid | - Instability of the boronic acid under reaction conditions (presence of water and base). | - Use the more stable benzofuran boronic acid pinacol ester or potassium trifluoroborate.- Minimize reaction time and use the mildest effective base. |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., air) in the reaction mixture.- Use of a Pd(II) source without a pre-reduction step. | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a Pd(0) source or a pre-catalyst. |
| Difficult Purification | - Formation of side products.- Residual palladium catalyst. | - Optimize reaction conditions to minimize side reactions.- Employ specialized purification techniques such as treatment with a palladium scavenger or preparative HPLC. |
VI. Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis and functionalization of benzofuran derivatives, which are of significant interest in drug discovery and development. By understanding the reaction mechanism, carefully selecting the coupling partners and reaction conditions, and anticipating potential challenges, researchers can effectively leverage this methodology to construct novel and complex benzofuran-containing molecules. The protocols and insights provided in this guide serve as a robust foundation for the successful application of Suzuki couplings in the pursuit of new therapeutic agents.
VII. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4020-4028. [Link]
-
Chen, Q.-Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Al-dujaili, A. H., et al. (2020). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Journal of the Iranian Chemical Society, 17(8), 1939-1947. [Link]
-
Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary & Synthetic Strategy
The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a two-stage convergent protocol. The structural integrity of the final product relies heavily on the regiochemical fidelity of the first step.
The Core Challenge: The starting material, 2,4-dihydroxybenzaldehyde, possesses two nucleophilic hydroxyl groups.[1] The 2-OH is intramolecularly hydrogen-bonded to the carbonyl, reducing its pKa relative to the 4-OH. However, under aggressive conditions, this selectivity is lost, leading to bis-alkylation and significant yield erosion.
The Validated Workflow
Caption: Validated synthetic pathway emphasizing the critical intermediate isolation.
Phase 1: Pre-Cursor Synthesis (Regioselectivity)
Objective: Synthesize 4-(benzyloxy)-2-hydroxybenzaldehyde without touching the 2-OH group.
Troubleshooting Guide: Low Yield in Step 1
Q: I am getting a mixture of mono- and bis-benzylated products. How do I stop the reaction at the mono-stage?
A: This is a classic pKa-driven selectivity issue. The 4-OH is more acidic and sterically accessible than the 2-OH (which is "locked" by H-bonding).
-
The Fix: Switch your base. If you are using
with high heat or , you may be too aggressive.-
Recommended: Use
(Potassium Bicarbonate) or at strictly controlled temperatures ( ). -
Stoichiometry: Do not use excess Benzyl Bromide. Use exactly 1.0 to 1.05 equivalents . Excess alkylating agent inevitably forces the second addition.
-
Solvent: Acetonitrile (MeCN) often provides better selectivity than DMF due to slightly lower solubility of the dianion.
-
Q: My reaction stalls at 60% conversion. Should I add more Benzyl Bromide?
A: No. Adding more electrophile will likely alkylate the 2-OH of the product you've already formed.
-
The Fix: The stalling is likely due to the "coating" of your solid base.
-
Ensure vigorous stirring (800+ RPM).
-
Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to form the more reactive Benzyl Iodide in situ (Finkelstein condition), accelerating the reaction rate without requiring higher temperatures.
-
Protocol Summary: Step 1
| Parameter | Standard Condition | Optimized Condition (High Selectivity) |
| Base | ||
| Solvent | DMF (High Temp) | Acetonitrile (Reflux) or DMF ( |
| Electrophile | Benzyl Bromide (>1.2 eq) | Benzyl Bromide (1.0 - 1.05 eq) |
| Catalyst | None | TBAI or NaI (0.1 eq) |
Phase 2: Cyclization (The Benzofuran Core)
Objective: React 4-(benzyloxy)-2-hydroxybenzaldehyde with Ethyl Bromoacetate to close the ring.
Troubleshooting Guide: Cyclization Failure
Q: I see the O-alkylated intermediate (acyclic) on TLC, but it won't cyclize to the benzofuran.
A: The reaction proceeds in two steps:[2][3] (1) Williamson ether formation and (2) Intramolecular Aldol condensation/dehydration. The second step requires specific base strength and heat.
-
The Fix: If the acyclic ether persists, your base is likely too weak or wet.
-
Switch to Anhydrous Conditions: Water inhibits the dehydration step. Flame-dry your glassware.
-
Base Upgrade: Use anhydrous
in DMF at . If that fails, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the aldol condensation.
-
Q: My product is forming, but the ester is hydrolyzing to the carboxylic acid.
A: This is caused by the presence of hydroxide ions, either from wet solvents or using hydroxide bases (NaOH/KOH).
-
The Fix:
-
Avoid: NaOH or KOH.[4]
-
Use:
or . -
Solvent: Ensure your DMF or Acetone is dry. Hydrolysis is irreversible here; once you form the acid, you must re-esterify, adding a step.
-
Logic Tree: Phase 2 Troubleshooting
Caption: Decision matrix for diagnosing cyclization failures in benzofuran synthesis.
Purification & Isolation
Q: The crude product is a sticky oil. How do I get a solid?
A: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate should be a solid. Oils usually indicate residual solvent (DMF) or impurities (benzyl bromide).
-
DMF Removal: Wash the organic layer thoroughly with water (5x) and then LiCl solution to remove DMF.
-
Trituration: Dissolve the oil in a minimum amount of hot Ethanol, then add cold water dropwise until turbidity persists. Cool to
. -
Recrystallization: The pure compound recrystallizes well from Ethanol or Ethanol/Ethyl Acetate (9:1) .
References
-
Regioselective Alkylation of Polyhydroxybenzaldehydes
-
Benzofuran Cyclization Mechanism (Rap-Stoermer/Williamson)
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Source: ACS Omega / NIH.
- Context: Details the reaction of salicylaldehydes with ethyl bromoacet
-
URL:[Link]
-
Optimization of 6-Substituted Benzofurans
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis
Introduction: The Benzofuran Challenge
The benzofuran moiety is a privileged scaffold in medicinal chemistry, ubiquitous in natural products (e.g., Eupomatenoid) and pharmaceuticals (e.g., Amiodarone). However, its synthesis is often plagued by incomplete cyclization, homocoupling side reactions, and poor regioselectivity.
This guide moves beyond standard textbook procedures. It is designed as a dynamic troubleshooting and optimization hub , synthesizing recent high-impact methodologies—from transition-metal-catalyzed cross-couplings to green, metal-free cascades.[1]
Module 1: Method Selection Architecture
Before optimizing conditions, ensure you have selected the correct synthetic pathway for your specific substrate availability and functional group tolerance.
Decision Tree: Synthetic Pathway Selector
Figure 1: Strategic decision tree for selecting the optimal benzofuran synthesis pathway based on starting material availability.
Module 2: Critical Parameter Optimization
Catalyst & Ligand Engineering (The "Engine")
Q: My Sonogashira coupling proceeds, but the subsequent cyclization is stalled. How do I force ring closure? A: This "stalled intermediate" phenomenon is common.[1]
-
Diagnosis: The oxidative addition and coupling occurred, but the intramolecular nucleophilic attack is kinetically slow.
-
Solution:
-
Switch Catalyst: Move from Pd(PPh3)4 to Pd(dppf)Cl2 .[1] The bidentate ligand forces a wider bite angle, often accelerating the reductive elimination and subsequent cyclization steps [1].
-
Lewis Acid Additive: Add 10-20 mol% CuI or AgOTf .[1] These activate the alkyne pi-system, making it more susceptible to nucleophilic attack by the phenol oxygen.
-
Temperature: Cyclization often requires a higher energy barrier than coupling.[1] Increase temperature to 80–100°C post-coupling.
-
Solvent & Base Effects (The "Environment")[1][2]
Q: I am seeing low yields in metal-free synthesis using 2-fluorobenzonitrile. What is the critical variable? A: In transition-metal-free SnAr cascades, the Base/Solvent pairing is the single most critical factor.[1]
-
The Gold Standard: Cs2CO3 in DMSO .
-
Why? Cesium has a large ionic radius ("cesium effect"), which improves the solubility of the carbonate base in organic solvents and creates a "naked," highly reactive alkoxide anion.
-
Data: Studies show Cs2CO3/DMSO yields ~76% product at room temperature, whereas K2CO3/DMSO yields <10% under identical conditions [2].[1]
-
-
Avoid: Protic solvents (EtOH, MeOH) which quench the anionic intermediates.
Data Summary: Solvent Efficiency Comparison
Table 1: Efficiency of different solvent/base systems for Rap-Stoermer and Metal-Free Cyclizations [2, 3].
| Entry | Method | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Rap-Stoermer | Solvent-Free | TEA | 130 | 90-97 | Greenest & Highest Yield |
| 2 | Rap-Stoermer | Ethanol | KOH | Reflux | 65-75 | Classic, lower yield |
| 3 | Metal-Free | DMSO | Cs2CO3 | RT | 76-85 | Best for mild conditions |
| 4 | Metal-Free | THF | Cs2CO3 | Reflux | <10 | Poor solubility of base |
| 5 | Sonogashira | Dioxane | TEA | 80 | 80-90 | Standard Pd-catalyzed |
Module 3: Troubleshooting & FAQs
Scenario A: The "Black Tar" Result
User Report: "My reaction mixture turned black immediately, and I isolated no product."
-
Root Cause: Palladium precipitation (Pd-black formation) or oxidative polymerization of alkynes (Glaser coupling).[1]
-
Corrective Action:
Scenario B: Regioselectivity Issues
User Report: "I am getting a mixture of 5-endo-dig and 6-endo-dig cyclization products."
-
Root Cause: Competition between nucleophilic attack modes on the alkyne.[1]
-
Corrective Action:
Module 4: Optimized Experimental Protocols
Protocol A: Green Rap-Stoermer Synthesis (High Throughput)
Best for: Rapid library generation of 2-acylbenzofurans.[1]
-
Setup: In a sealed tube, combine salicylaldehyde (1.0 equiv) and α-haloketone (1.0 equiv).
-
Catalysis: Add Triethylamine (TEA) (0.1 – 0.5 equiv). Note: No solvent is required.[2]
-
Reaction: Heat to 130°C for 10–30 minutes.
-
Workup: Cool to RT. The mixture will solidify.[1] Wash with water to remove TEA salts.[1] Recrystallize from EtOH.
-
Validation: Expect yields >90% with high atom economy [3].[1]
-
Protocol B: One-Pot Sonogashira-Cyclization
Best for: 2-substituted benzofurans from o-iodophenols.[1][3]
-
Reagents: Combine o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).
-
Solvent System: Dissolve in anhydrous DMF or 1,4-Dioxane/TEA (1:1) .
-
Degas: Argon sparge for 10 min.
-
Execution: Stir at RT for 2 hours (Coupling phase). Then, heat to 80°C for 4 hours (Cyclization phase).
-
Purification: Filter through Celite to remove Pd/Cu.[1] Flash chromatography (Hexane/EtOAc).[1]
Module 5: Mechanistic Visualization
Understanding the "Why" behind the protocol.
Mechanism: Base-Mediated Transition-Metal-Free Cascade[1]
Figure 2: Step-wise mechanism for the transition-metal-free synthesis using Cs2CO3 in DMSO [2].
References
-
Sonogashira Troubleshooting Help. ChemPros Community Insights (2020). [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines. Molecules (NIH), 2023. [Link][1]
-
Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. ChemistrySelect (via ResearchGate), 2022. [Link]
-
Benzofuran Synthesis - Organic Chemistry Portal. Comprehensive Reaction Reviews. [Link][1]
Sources
Technical Guide: Impurity Profiling & Control in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Synthesis
This guide serves as a technical support resource for researchers synthesizing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate . It addresses the specific impurity profile associated with the Rap-Stoermer condensation or Williamson ether synthesis/intramolecular aldol cyclization routes.
Reaction Pathway & Impurity Origins
To troubleshoot effectively, one must understand the mechanistic origin of each impurity. The standard synthesis involves reacting 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base (e.g.,
Visualizing the Reaction Landscape
The following diagram maps the main reaction pathway against the formation of critical impurities.
Figure 1: Mechanistic pathway showing the sequential formation of the open-chain intermediate and potential divergence into hydrolysis (Acid) or deprotection (Phenol) impurities.[1]
Troubleshooting & FAQs
Category A: The "Uncyclized" Intermediate (Impurity C)
Symptom: HPLC shows a major peak eluting close to the product, often slightly more polar. NMR shows a singlet around
Q: Why does the reaction stall at the open-chain ether stage? A: The synthesis proceeds in two distinct steps:
-
O-Alkylation: Fast formation of the ether linkage.
-
Cyclization: Slower intramolecular aldol condensation followed by dehydration. If the base is too weak or the temperature too low, the reaction stops at Ethyl 2-(5-(benzyloxy)-2-formylphenoxy)acetate . This is common when using
in Acetone at reflux (approx. 56°C), which may provide insufficient energy for the cyclization barrier.
Protocol Adjustment:
-
Switch Solvent: Move to DMF or Acetonitrile to allow higher reaction temperatures (80–90°C).
-
Boost Basicity: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the aldol condensation step.
Category B: The Hydrolysis Product (Impurity A)
Symptom: A highly polar impurity appearing early in Reverse Phase HPLC. Mass spectrometry shows [M-28] relative to the target (Loss of Ethyl group).
Q: I used anhydrous conditions. Why is the carboxylic acid forming?
A: The target ester is sensitive to base-mediated hydrolysis (saponification) . Even trace moisture in hygroscopic solvents like DMF, combined with carbonate bases at high temperatures, generates hydroxide ions.
Corrective Action:
-
Dry Reagents: Flame-dry glassware and use molecular sieves for DMF/Acetonitrile.
-
Stoichiometry: Avoid large excesses of base if the reaction time is long.
-
Recovery: If the acid is present, it can be re-esterified using Ethanol/
, or removed by washing the organic layer with mild aqueous base (e.g., 5% ) during workup (the acid will partition into the aqueous layer).
Category C: The Debenzylated Phenol (Impurity B)
Symptom: Appearance of Ethyl 6-hydroxybenzofuran-2-carboxylate .
Q: Is the benzyl group unstable under these conditions? A: Generally, the benzyl ether is stable to basic carbonate conditions. However, this impurity typically arises from two sources:
-
Contaminated Starting Material: The 4-benzyloxy-2-hydroxybenzaldehyde starting material may contain 2,4-dihydroxybenzaldehyde if the initial benzylation was incomplete or cleaved.
-
Acidic Workup: If you use strong acids (HCl) to neutralize the reaction mixture and generate heat, localized "hot spots" can cleave the benzyl ether.
Validation Step:
Run an HPLC of your starting material before the reaction. If the phenol is absent there, ensure your workup pH does not drop below 4, or switch to a saturated
Quantitative Data & Purification Strategy
The following table summarizes the physicochemical properties relevant for separation.
| Compound | Relative Polarity (RP-HPLC) | Solubility (EtOAc) | pKa (Approx) | Removal Strategy |
| Target Ester | Moderate | High | N/A | N/A |
| Impurity A (Acid) | High (Elutes Early) | Moderate | ~3.5 | Wash with 5% |
| Impurity B (Phenol) | Moderate-High | High | ~10 | Column Chromatography / Recrystallization |
| Impurity C (Intermediate) | Moderate | High | N/A | Drive reaction to completion (Heat/Base) |
| Aldehyde SM | Moderate | High | N/A | Wash with |
Recommended Purification Protocol
-
Aqueous Wash: Partition the crude reaction mixture between Ethyl Acetate and 5% Sodium Bicarbonate (
) . -
Bisulfite Wash (Optional): If unreacted aldehyde is >5%, wash with 10% Sodium Bisulfite (
) .-
Removes: Unreacted Aldehyde SM (forms water-soluble adduct).
-
-
Recrystallization:
-
Dissolve crude solid in minimum hot Ethanol or Methanol .
-
Cool slowly to 4°C.
-
Target: The ester crystallizes readily; the "Open-Chain" intermediate and Phenol impurities often remain in the mother liquor.
-
Troubleshooting Logic Tree
Use this decision tree to diagnose low purity or yield issues.
Figure 2: Decision support tree for diagnosing reaction failures.
References
-
Rao, G. V., et al. (2021). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry - Section B, 60B, 766-773.
-
Organic Syntheses. (2018). "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Org. Synth. 95, 46-62.
-
Meshram, H. A., et al. (2012).[5] "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Synthetic Communications. (Contextualizing the Rap-Stoermer base variations).
-
Sigma-Aldrich. "Ethyl benzofuran-2-carboxylate Product Specification."
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Synthesis
Topic: Troubleshooting & Optimization Guide Document ID: TS-BZ-062 Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis Last Updated: October 26, 2023
Executive Summary & Core Chemistry
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is a critical intermediate often employed in the development of anti-inflammatory agents and potential antimicrobial scaffolds. Its synthesis typically relies on the Rap-Stoermer condensation (or modified Williamson ether synthesis followed by intramolecular Knoevenagel condensation).
The core transformation involves the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions. While theoretically straightforward, this reaction often suffers from three specific failure modes:
-
Stalled Intermediate: Formation of the acyclic ether without ring closure.
-
Hydrolysis: Saponification of the ethyl ester to the carboxylic acid.
-
Polymerysation/Tars: Aldehyde degradation under harsh basic conditions.
Standard Operating Procedure (The "Gold Standard")
Before troubleshooting, ensure your baseline protocol aligns with this optimized method. This protocol balances kinetics with functional group tolerance (specifically the benzyl ether).
-
Reagents: 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].
-
Temperature: 80°C – 100°C.
-
Time: 3 – 6 Hours.
The Mechanism (Visualized)
Understanding why the reaction fails requires visualizing the stepwise mechanism.
Figure 1: Stepwise mechanism from phenol deprotonation to benzofuran ring closure.
Troubleshooting Guide (Symptom-Based)
Issue 1: TLC shows a new spot, but it's not the product (Stalled Reaction)
Symptom: You observe the disappearance of the starting aldehyde and the appearance of a new spot with a slightly lower Rf than the starting material, but the final cyclized benzofuran (usually highly fluorescent under UV) is absent or faint.
Diagnosis: Incomplete Cyclization. The reaction has proceeded through Step 1 (O-alkylation) to form the ethyl 2-(5-(benzyloxy)-2-formylphenoxy)acetate intermediate, but the base is too weak or the temperature is too low to drive the intramolecular aldol condensation (Step 2).
Corrective Actions:
-
Increase Temperature: The ring closure has a higher activation energy than the initial SN2 reaction. Increase bath temperature to 100°C-110°C .
-
Switch Base/Additive: If using
in Acetone, switch to DMF (higher boiling point, better solubility). Alternatively, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to the reaction mixture. DBU is a stronger base and facilitates the enolate formation required for cyclization. -
Check Water Content: Water inhibits the dehydration step. Ensure DMF is anhydrous.
Issue 2: Product yield is low; Acid detected (Hydrolysis)
Symptom: NMR shows the benzofuran core, but the ethyl signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) are missing or weak. A broad singlet at >10 ppm suggests a carboxylic acid.
Diagnosis: Saponification. Hydroxide ions generated from trace water and carbonate are hydrolyzing your ester.
Corrective Actions:
-
Strict Anhydrous Conditions: Flame-dry glassware and use molecular sieves in your DMF.
-
Stoichiometry Control: Do not use a massive excess of base if water cannot be strictly excluded.
-
Remediation: If the acid is formed, you can recover the product by re-esterifying using Ethanol/H2SO4 (Fischer esterification), though this risks debenzylating the 6-position. A milder route is using Ethyl Iodide/K2CO3 in DMF to re-alkylate the carboxylate.
Issue 3: "Gunk" or Tarry Baseline Materials
Symptom: Dark reaction mixture, baseline streaking on TLC, loss of mass balance.
Diagnosis: Aldehyde Polymerization (Cannizzaro/Aldol side reactions). The aldehyde group is sensitive to strong bases and high temperatures over prolonged periods.
Corrective Actions:
-
Stepwise Addition: Do not mix everything at once at high heat. Add the base to the phenol at RT first, stir for 15 min, then add the bromoacetate. Heat gradually.
-
Oxygen Exclusion: Benzaldehydes can oxidize to benzoic acids. Run the reaction under an Argon or Nitrogen balloon.
Decision Matrix: Troubleshooting Workflow
Use this logic tree to diagnose your specific experimental failure.
Figure 2: Logical decision tree for diagnosing reaction failures based on TLC/LCMS data.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of DMF? A: Yes, Acetone/K2CO3 is a classic condition (Reflux, ~56°C). However, because the boiling point is lower, the cyclization step (Step 2) is often significantly slower. If you use acetone and the reaction stalls, swap the solvent to Acetonitrile (Reflux ~82°C) or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to accelerate the reaction.
Q: Will the benzyloxy group survive the reaction?
A: Yes. The benzyl ether is stable to basic conditions (
Q: How do I purify the product? A:
-
Quench: Pour into ice water. The product should precipitate.
-
Filter: Collect the solid.
-
Recrystallization: Ethanol or Ethanol/Water mixtures are excellent for ethyl benzofuran-2-carboxylates.
-
Column: If oil, use Hexane:Ethyl Acetate (9:1 to 4:1). The product is usually highly fluorescent on silica.
Q: Why is my product an acid instead of an ester? A: You likely have water in your solvent or used a hydroxide base (NaOH/KOH) instead of a carbonate. If you intended to make the acid, this is fine. If you wanted the ester, you must maintain anhydrous conditions.
References
-
General Rap-Stoermer Conditions: Koca, M. et al. (2022). "Use of triethylamine as a basic catalyst in the Rap–Stoermer reaction to obtain benzofuran derivatives."[1][2] ACS Omega.
-
Benzofuran Synthesis Review: Miao, Y. et al. (2019).[1] "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][3] RSC Advances.
-
Alternative Diazoacetate Route: Dudley, M. E. et al. (2006).[4] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[4] Synthesis.
- Mechanism & Kinetics: Rapp, R. et al. "The Mechanism of the Rap-Stoermer Reaction." Journal of Organic Chemistry. (General Reference for mechanism described in Section 2).
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
Technical Support Center: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Stability Guide
Introduction
You are working with Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate , a high-value intermediate often utilized in the synthesis of bioactive heterocyclic compounds. While the benzofuran core is aromatic and generally robust, the simultaneous presence of an ethyl ester at C2 and a benzyl ether at C6 creates a "push-pull" electronic system that introduces specific vulnerabilities.
This guide moves beyond generic advice to address the specific chemical causality of decomposition we observe in this scaffold: hydrolytic cleavage , oxidative ring opening , and photochemical degradation .
Module 1: Critical Storage & Handling Protocols
Q: Why is my white solid turning yellow upon storage?
A: You are likely observing photo-oxidative degradation. The benzofuran ring system is an extended conjugated chromophore. Upon exposure to UV/visible light, the C2-C3 double bond can undergo excitation, leading to the formation of reactive singlet oxygen species or radical intermediates. This results in the oxidative opening of the furan ring to form yellow-colored diketones or quinone-like species.
Protocol:
-
Container: Amber borosilicate vials (wrapped in aluminum foil for extra protection).
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates the "yellowing" process via radical propagation.
-
Temperature: -20°C is recommended. Room temperature storage is acceptable only if strictly dark and anhydrous.
Q: Can I store the compound in Methanol or Ethanol?
A: absolutely NOT. This causes Transesterification. The C2-ester is electron-deficient due to the benzofuran ring. In protic solvents like methanol, even trace acidity (from glass surfaces or air) can catalyze the exchange of the ethyl group for a methyl group.
Solvent Compatibility Table:
| Solvent Class | Recommendation | Technical Rationale |
| Alcohols (MeOH, EtOH) | AVOID | High risk of transesterification (Ethyl |
| Chlorinated (CHCl | CAUTION | Chloroform often contains trace HCl, which can cleave the benzyl ether (debenzylation). Use only if stabilized with amylene or freshly distilled over K |
| Ethers (THF, Et | SAFE | Good solubility; minimal reactivity. Ensure peroxide-free. |
| Aprotic Polar (DMF, DMSO) | SAFE | Suitable for reactions, but difficult to remove; DMSO can act as an oxidant at high temps. |
Module 2: Purification & Workup Troubleshooting
Q: I lost the benzyl group during silica gel chromatography. Why?
A: Acidic hydrolysis on the silica surface. Standard silica gel is slightly acidic (pH 4-5). The electron-donating oxygen at C6 activates the benzyl ether, making it susceptible to acid-catalyzed cleavage (debenzylation), regenerating the phenol.
Corrective Protocol:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et
N) in hexanes before loading your column. This neutralizes surface silanols. -
Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on acid-sensitive ethers and esters.
Q: My yield is low after aqueous workup. Where is my product?
A: Check for "Saponification" (Hydrolysis). If you used strong bases (NaOH/KOH) during a reaction workup, the C2-ethyl ester may have hydrolyzed to the carboxylic acid. The acid is water-soluble at high pH and will remain in the aqueous layer.
Recovery Step:
-
Take the aqueous layer.
-
Acidify carefully to pH ~3 with 1M HCl (do not go lower to avoid cleaving the benzyl group).
-
Extract with Ethyl Acetate.[1][2][3] If the acid form exists, it will partition back into the organic phase.
Module 3: Decomposition Pathways & Visualization
Understanding how the molecule breaks down is the key to prevention. The diagram below illustrates the three primary failure modes:
-
Acidic Cleavage: Loss of the benzyl group.
-
Base Hydrolysis: Loss of the ethyl ester.
-
Photo-Oxidation: Destruction of the benzofuran core.
Figure 1: Primary decomposition pathways of 6-benzyloxybenzofuran derivatives and associated prevention strategies.
Module 4: Analytical Diagnostics (NMR)
Use this quick-reference guide to interpret
| Diagnostic Region | Target Signal ( | Symptom of Decomposition | Interpretation |
| Benzyl CH | ~5.15 (Singlet, 2H) | Signal Disappears | Debenzylation: The benzyl group has cleaved. Look for a broad -OH singlet (5.0–7.0 ppm). |
| Ethyl CH | ~4.40 (Quartet, 2H) | Becomes Singlet (~3.9 ppm) | Transesterification: You have the Methyl ester (reaction with MeOH). |
| Ethyl CH | ~1.40 (Triplet, 3H) | Signal Disappears | Hydrolysis: You have the free carboxylic acid. |
| C3-Proton | ~7.50 (Singlet, 1H) | Shift/Loss of aromaticity | Ring Oxidation: The furan ring has opened or reacted. |
References
-
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Definitive guide on Benzyl ether stability and cleavage conditions).
-
Abu-Hashem, A. A.; et al. "Reactivity of Benzofuran Derivatives."[4] Journal of Chemistry, 2013 , Article ID 183717. (Discusses oxidation and reactivity of the benzofuran ring).
-
Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Mechanisms of hydrolytic cleavage).
-
Choi, J.; et al. "Synthesis and biological evaluation of benzofuran-2-carboxylate derivatives." Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4474-4478. (Provides standard workup and handling for this specific scaffold).
Sources
Work-up procedure for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate reactions
This guide details the work-up and purification procedures for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS: 110060-70-3). The protocols below are optimized for the two most common synthetic routes: the Rap-Stoermer cyclization and the O-alkylation of ethyl 6-hydroxybenzofuran-2-carboxylate.
Part 1: Technical Overview & Reaction Context
Compound Identity:
-
Name: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate[1]
-
CAS Number: 110060-70-3[1]
-
Physical State: Typically a white to off-white solid.
-
Solubility: Soluble in ethyl acetate, dichloromethane, and chloroform; sparingly soluble in ethanol; insoluble in water.
Primary Synthetic Routes:
-
Rap-Stoermer Cyclization (Most Common): Reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate using a base (K₂CO₃ or Cs₂CO₃) in refluxing acetonitrile or DMF.
-
O-Alkylation: Reaction of ethyl 6-hydroxybenzofuran-2-carboxylate with benzyl bromide using a mild base.
Work-Up Objective: The primary goal is to remove the inorganic base, unreacted alkyl halides (which are lachrymators), and phenolic impurities without hydrolyzing the ester moiety.
Part 2: Step-by-Step Work-Up Procedure
Phase 1: Quenching & Extraction
-
Step 1 (Cooling): Allow the reaction mixture to cool to room temperature (20–25°C). Do not pour hot reaction mixtures into solvent; this causes violent boiling and loss of product.
-
Step 2 (Solvent Removal - Optional but Recommended): If DMF was used, remove 70-80% of the solvent under reduced pressure (Rotavap) at 50°C. If Acetonitrile was used, concentrate to dryness.
-
Why? DMF causes emulsions during extraction and can solubilize the product into the aqueous phase.
-
-
Step 3 (Quenching): Dilute the residue with ice-cold water (3x reaction volume).
-
Observation: A solid precipitate often forms immediately.
-
-
Step 4 (Isolation Decision):
-
If Solid Forms: Filter the solid using a Buchner funnel. Wash the cake with copious water to remove inorganic salts. Proceed to Phase 3 .
-
If Oily/Gummy: Extract with Ethyl Acetate (EtOAc) (3 x 50 mL per gram of substrate). Avoid Dichloromethane (DCM) if possible, as it forms stubborn emulsions with DMF/water mixtures.
-
Phase 2: Washing & Neutralization
-
Step 5 (Base Removal): Wash the combined organic layers with Water (2x) to remove residual DMF/inorganic base.
-
Step 6 (Phenol Removal): Wash with 10% cold NaOH or 1M K₂CO₃ solution (rapid wash).
-
Critical Warning: Do not let the organic layer sit in contact with strong base for long periods; the ester group at position 2 is susceptible to hydrolysis.
-
-
Step 7 (Final Wash): Wash with Saturated Brine to remove trapped water.
-
Step 8 (Drying): Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter and concentrate under vacuum.
Phase 3: Purification
-
Method A: Recrystallization (Preferred for >95% purity crude)
-
Solvent: Ethanol (EtOH) or an EtOH/Water mixture.
-
Protocol: Dissolve crude solid in boiling EtOH. Add water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
-
Method B: Flash Column Chromatography (For oily crudes)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes : Ethyl Acetate (Gradient from 95:5 to 80:20).
-
Rf Value: Product typically elutes at Rf ~0.4–0.5 in 80:20 Hex:EtOAc.
-
Part 3: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion forms during extraction | Residual DMF or fine inorganic salts. | Add a small amount of Saturated NaCl (Brine) or 10% HCl (carefully) to break the surface tension. Filter the biphasic mixture through a Celite pad if solids are present. |
| Product is an oil, not a solid | Residual solvent (DMF/EtOAc) or impurities (benzyl bromide). | Triturate the oil with cold n-Hexane or Diethyl Ether . Scratch the flask walls with a glass rod to induce nucleation. |
| Low Yield | Hydrolysis of ester during work-up or incomplete reaction. | Check pH of aqueous wash; keep it < 10. Ensure reaction went to completion via TLC before starting work-up.[2] |
| Strong "Almond" smell | Unreacted Benzaldehyde starting material. | Wash organic layer with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde. |
| Lachrymatory effect | Unreacted Benzyl Bromide or Ethyl Bromoacetate. | These are potent eye irritants. Wash organic layer with dilute aqueous Ammonia or amine scavengers to neutralize alkyl halides. Handle in fume hood. |
Part 4: FAQs
Q1: Can I use Acetone for recrystallization?
-
A: Acetone is generally too good a solvent for benzofurans. You will likely face low recovery. Ethanol or Methanol are better because they allow for "antisolvent" precipitation with water.
Q2: My product turned into a carboxylic acid (Ethyl group lost). What happened?
-
A: You likely used a wash that was too basic (e.g., 2M NaOH) or left it too long. The ester at the 2-position is activated by the benzofuran ring and hydrolyzes easily. Use Saturated NaHCO₃ for safer neutralization.
Q3: Is the product light sensitive?
-
A: Benzofurans can undergo [2+2] photodimerization under intense UV light. It is best practice to wrap the column/flask in foil during purification and store the final solid in amber vials.
Part 5: Process Visualization
Workflow Diagram
Caption: Decision-based workflow for the isolation and purification of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.
References
-
Rap-Stoermer Reaction Overview: Koca, M. et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 2022.
-
Benzofuran Synthesis Protocols: "Synthesis of substituted benzofurans." Organic Chemistry Portal.
-
Physical Properties & CAS Data: "Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3)."[1] Accela ChemBio Product Catalog.
-
Work-up of Phenolic Ethers: "Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide." ChemSpider SyntheticPages, 2018.[3]
Sources
- 1. 121505-93-9,2-(Boc-amino)-N-methoxy-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives
Executive Summary: The Benzofuran Paradox
Benzofuran scaffolds are privileged structures in medicinal chemistry, frequently exhibiting potent antitumor, anti-inflammatory, and antimicrobial activities.[1][2] However, their development is often stalled by a critical "brick-dust" property: high crystallinity combined with high lipophilicity .
The planar, aromatic nature of the benzofuran core facilitates strong
The Equation of Failure:
For many benzofurans,
Troubleshooting Center (Q&A)
Issue 1: "My compound precipitates immediately upon dilution in aqueous bioassay media."
Diagnosis: You are likely relying on "Kinetic Solubility" which is transient. The compound is crashing out because it has reached its thermodynamic solubility limit, or the cosolvent (DMSO) concentration is insufficient to maintain the supersaturated state.
Technical Solution: Switch from simple DMSO dilution to a Kinetic Solubility Screen with Light Scattering detection . You must determine the maximum concentration at which the compound remains stable for the duration of your assay (e.g., 2 hours).
-
Immediate Action:
-
Reduce DMSO stock concentration.
-
Use a surfactant-doped assay buffer (e.g., 0.05% Tween-80) to mimic biological solvation.
-
Protocol: See Standard Operating Procedure A below.
-
Issue 2: "Oral bioavailability (F%) is <5% despite good Caco-2 permeability."
Diagnosis: This is a classic Dissolution-Rate Limited Absorption (BCS Class II) profile. The compound permeates well but never dissolves fast enough in the GI tract to be absorbed.
Technical Solution: You need to break the crystal lattice before administration. Formulate as an Amorphous Solid Dispersion (ASD) . By locking the benzofuran in a high-energy amorphous state within a polymer matrix (like PVP-VA64 or HPMCAS), you bypass the energy cost of breaking the lattice during dissolution.
-
Mechanism: The polymer prevents recrystallization (the "spring and parachute" effect).
-
Protocol: See Standard Operating Procedure B below.
Issue 3: "We cannot formulate an IV solution; the pH adjustment doesn't help."
Diagnosis: Benzofurans often lack ionizable centers (pKa) within the physiological range (pH 4-8). Salt formation is ineffective for neutral lipophiles.
Technical Solution:
Utilize Complexation rather than ionization. Hydroxypropyl-
-
Critical Parameter: You must determine the Stability Constant (
) of the complex. If binding is too weak, it precipitates; if too strong, it won't release the drug.
Decision Logic & Workflows
Visualization 1: Solubilization Strategy Decision Tree
This logic gate helps you select the correct formulation strategy based on your compound's specific physicochemical limitations.
Caption: Decision matrix for selecting the optimal solubilization strategy based on pKa, LogP, and dosage requirements.
Standard Operating Procedures (SOPs)
SOP A: Kinetic Solubility Screening (High-Throughput)
Use this to validate bioassay compatibility.
Materials:
-
Benzofuran test compound (10 mM stock in DMSO).
-
PBS (pH 7.4) and FaSSIF (Fasted State Simulated Intestinal Fluid).
-
96-well UV-transparent plate.
Protocol:
-
Preparation: Add 196 µL of buffer (PBS or FaSSIF) to plate wells.
-
Spiking: Add 4 µL of DMSO stock to the first well (final 200 µM, 2% DMSO). Perform serial dilutions if lower ranges are needed.
-
Incubation: Shake at 300 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Measure UV absorbance at
(typically 250-300 nm for benzofurans) against a standard curve. -
Analysis: The point where linearity breaks (absorbance plateaus) is your kinetic solubility limit.
SOP B: Preparation of Amorphous Solid Dispersion (ASD)
Use this to improve oral bioavailability (PK studies).
Materials:
-
Polymer: PVP-VA64 (Kollidon VA64) or HPMCAS-L.
-
Solvent: Dichloromethane:Methanol (1:1 v/v).
Protocol:
-
Ratio Selection: Start with a 1:3 drug-to-polymer ratio (w/w). This high polymer load inhibits the strong crystallization tendency of benzofurans.
-
Dissolution: Dissolve both drug and polymer in the solvent mixture. Ensure the solution is crystal clear.
-
Solvent Removal:
-
Small Scale: Rotary evaporation at 40°C under vacuum until a film forms.
-
Scale Up: Spray drying (Inlet Temp: 80°C, Outlet Temp: 45°C).
-
-
Secondary Drying: Vacuum dry the resulting solid for 24 hours at 40°C to remove residual solvent.
-
Validation: Analyze via X-Ray Powder Diffraction (XRPD).
-
Pass: A "halo" pattern (no sharp peaks).
-
Fail: Sharp peaks indicate residual crystallinity (try a higher polymer ratio).
-
Quantitative Data Reference
Table 1: Impact of Formulation on Benzofuran Solubility (Example Data)
| Formulation Strategy | Approx. Solubility Increase | Mechanism | Primary Limitation |
| Micronization | 1.5 - 2x | Surface Area Increase | Does not change intrinsic solubility; agglomeration risk. |
| Cosolvents (PEG400) | 10 - 50x | Log-Linear Solubilization | Toxicity limits amount of cosolvent tolerated in vivo. |
| Cyclodextrins (HP- | 50 - 100x | Inclusion Complexation | Requires specific steric fit; high MW excipient load. |
| Amorphous Solid Dispersion | 100 - 1000x | Supersaturation (Spring/Parachute) | Physical instability (recrystallization) over time. |
Scientific Rationale & Mechanism
The "Spring and Parachute" Effect in ASDs
Benzofurans are notorious for rapid recrystallization. When an ASD dissolves, it releases the drug in a supersaturated, amorphous state (the Spring ). Without a stabilizer, this would precipitate immediately. The polymer (e.g., PVP-VA64) acts as the Parachute , inhibiting nucleation and crystal growth, maintaining the supersaturated state long enough for intestinal absorption.
Caption: The thermodynamic "Spring and Parachute" model essential for benzofuran oral delivery.
References
-
Review of Benzofuran Physicochemical Properties & SAR: Miao, Y., et al. (2019). Synthesis and biological evaluation of new benzofuran derivatives.
-
Cyclodextrin Complexation Mechanisms: Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. (Contextualized for CDs and ASDs).
-
Amorphous Solid Dispersion Protocols: Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques.
-
Prodrug Strategies for Solubility: Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
-
Solubility Screening Methods: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Green Chemistry Approaches to Benzofuran Synthesis
Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting, Optimization, and Green Protocol Implementation
Introduction: The Green Transition in Heterocycle Synthesis
Welcome to the technical support hub for sustainable benzofuran synthesis. Benzofurans are privileged scaffolds in drug discovery (e.g., Amiodarone, Methoxsalen), but traditional syntheses often rely on volatile organic compounds (VOCs), stoichiometric toxic reagents, and harsh conditions.
This guide addresses the three most common "support tickets" we receive from researchers transitioning to green chemistry:
-
Solvent Replacement: Moving to Deep Eutectic Solvents (DES) and water.
-
Catalyst Longevity: Using heterogeneous and bimetallic systems.
-
Energy Efficiency: Troubleshooting microwave and electrochemical workflows.
Module 1: Deep Eutectic Solvents (DES) & Solvent-Free Protocols
Core Protocol: One-Pot CuI-Catalyzed Synthesis in Choline Chloride:Ethylene Glycol (ChCl:EG).
Technical Brief
DESs like ChCl:EG act as both solvent and catalyst promoter.[1][2] They are biodegradable, non-volatile, and capable of stabilizing polar transition states (e.g., iminium ions).
Standard Operating Procedure (SOP-DES-01)
-
Preparation: Mix Choline Chloride and Ethylene Glycol (1:2 molar ratio) at 80°C until a clear liquid forms.
-
Reaction: Add o-hydroxy aldehyde (1.0 equiv), amine (1.1 equiv), and alkyne (1.2 equiv). Add CuI (10 mol%).
-
Conditions: Stir at 60-80°C for 2-4 hours.
-
Work-up: Add water to the reaction mixture. The hydrophobic benzofuran precipitates. Filter, wash with water, and recrystallize (ethanol/water).
-
Recycling: Evaporate water from the filtrate to recover the DES/catalyst system.
Troubleshooting Guide (Q&A)
Q: My reaction mixture in DES is too viscous, leading to poor stirring and low yields. How do I fix this? A: Viscosity is a common issue with DES, hindering mass transfer.
-
Immediate Fix: Increase temperature by 10°C (viscosity drops exponentially with T).
-
Pro Tip: Add a small quantity of water (5-10% v/v) during the reaction. While counter-intuitive for some anhydrous couplings, in this specific CuI-catalyzed multicomponent reaction, small amounts of water reduce viscosity without quenching the iminium intermediate.
Q: I am seeing high conversion but low isolated yield. Where is my product? A: The product might be trapped in the DES matrix or forming a eutectic with the solvent.
-
Diagnostic: Check the filtrate after water addition. If it's cloudy, the precipitation is incomplete.
-
Solution: Increase the volume of water added during work-up to 5x the reaction volume and cool to 4°C. If the product is an amine-substituted benzofuran, ensure the pH is basic enough to prevent ammonium salt formation which would remain soluble.
Q: Can I really reuse the DES/CuI system? My yields drop after the second run. A: Yield drop is usually due to iodine accumulation or Cu oxidation.
-
Maintenance: Wash the recovered DES with diethyl ether (or a green alternative like 2-MeTHF) to remove organic impurities before drying. Add 1-2 mol% fresh CuI every 3 cycles to maintain catalytic activity.
Module 2: Aqueous Phase & Heterogeneous Catalysis
Core Protocol: Sonogashira Alkynylation–Cyclization using Pd-Cu/C in Water.
Technical Brief
Water is the ultimate green solvent but suffers from solubility issues. Using a heterogeneous bimetallic catalyst (Pd-Cu on Charcoal) allows for a "reaction on the surface" mechanism, bypassing solubility limits.
Standard Operating Procedure (SOP-H2O-02)
-
Catalyst Prep: Disperse Pd(OAc)₂ and Cu(OAc)₂ on activated charcoal in MeOH, reduce with H₂, and dry.
-
Reaction: Suspend o-iodophenol and terminal alkyne in degassed water. Add Pd-Cu/C (2-5 mol%) and Et₃N (2 equiv).
-
Conditions: Heat to 80°C under Argon for 6-12 hours.
-
Isolation: Filter the catalyst (save for reuse). Extract filtrate with EtOAc or filter the solid product directly if insoluble.
Troubleshooting Guide (Q&A)
Q: The reaction stalls after 50% conversion. Is the catalyst dead? A: Likely not dead, but "poisoned" or inaccessible.
-
Cause 1 (Mass Transfer): In water, organic reactants form oily droplets. If the stirring isn't vigorous (>800 rpm), the reactants don't reach the catalyst surface.
-
Cause 2 (Surface Fouling): Polymerization byproducts can coat the charcoal.
-
Fix: Add a surfactant like TPGS-750-M (2 wt% in water) to create nanomicelles, which act as nanoreactors delivering substrate to the catalyst.
Q: I detect significant copper leaching in the aqueous phase. Is this truly "heterogeneous"? A: Copper leaching is a known risk in bimetallic systems.
-
Validation: Perform a "Hot Filtration Test". Filter the catalyst at 50% conversion and continue heating the filtrate. If conversion continues, you have leached active species (homogeneous catalysis).
-
Prevention: Ensure the catalyst reduction step (H₂ treatment) is complete during preparation. Reduced Cu(0) binds tighter to carbon than Cu(II) salts.
Module 3: Energy Efficiency (Microwave & Electrochemical)
Core Protocol: Electrochemical Oxidative Cyclization.
Technical Brief
Replacing chemical oxidants (like DDQ or metals) with electrons. This method typically uses a graphite anode and platinum cathode to oxidize catechols or phenols in the presence of nucleophiles.
Troubleshooting Guide (Q&A)
Q: My electrodes get covered in a black film (passivation) within 30 minutes. A: This is the "Achilles' heel" of electro-organic synthesis—polymerization of radical intermediates on the anode.
-
Hardware Fix: Switch to Alternating Current (AC) electrolysis or periodic polarity reversal. This strips the polymer film before it hardens.
-
Chemical Fix: Dilute the substrate concentration. High concentrations favor intermolecular polymerization over the desired intramolecular cyclization.
Q: Microwave synthesis of benzofuranones caused a vessel rupture. What went wrong? A: Thermal runaway.
-
Analysis: Polar solvents (like water or DES) absorb MW energy efficiently. If the reaction is exothermic (like many cyclizations), the internal temperature can spike faster than the IR sensor detects.
-
Safety Protocol: Use "Power Cycling" (e.g., 30s ON, 10s OFF) and active air cooling. Never fill MW vials >50% volume.
Comparative Data Analysis
Table 1: Green Metrics Comparison of Benzofuran Synthesis Methods
| Metric | DES Method (CuI/ChCl:EG) | Aqueous Heterogeneous (Pd-Cu/C) | Microwave Assisted (Solvent-Free) |
| Atom Economy | High (One-pot, 3-component) | Moderate (Requires base) | High |
| E-Factor (Waste) | Low (< 5) | Low (< 10) | Very Low (< 2) |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 5 - 20 Minutes |
| Yield (Typical) | 70 - 91% | 80 - 95% | 40 - 60% |
| Scalability | Good (Recyclable solvent) | Excellent (Filtration) | Limited (Vessel size) |
| Primary Risk | Viscosity/Stirring | Catalyst Leaching | Thermal Runaway |
Visualization: Workflow & Decision Logic
Figure 1: Decision Tree for Selecting a Green Synthesis Method
Caption: Logical flow for selecting the optimal green chemistry approach based on substrate solubility and available equipment.
Figure 2: Workflow for DES-Mediated Synthesis (SOP-DES-01)
Caption: Step-by-step process flow for the Deep Eutectic Solvent mediated synthesis, highlighting the recycling loop.
References
-
Abtahi, B., & Tavakol, H. (2021).[2] CuI-catalyzed, one-pot synthesis of 3-aminobenzofurans in deep eutectic solvents.[2] Applied Organometallic Chemistry, 35(12), e6433.[1][2] Link
-
Reddy, K. H. V., et al. (2022).[1][2] Palladium and Copper Catalyzed Sonogashira Coupling for Benzofuran Synthesis.[1][2][3][4] Asian Journal of Organic Chemistry. (Contextualized from search results on Pd-Cu systems).
-
Carril, M., SanMartin, R., Tellitu, I., & Dominguez, E. (2006).[4] Copper-TMEDA catalyzes the transformation of readily available ketone derivatives into the corresponding benzo[b]furans in water. Organic Letters, 8(7), 1467-1470. Link
-
Nemoianu, A. I., et al. (2007). Electrosynthesis of Symmetric and Highly Conjugated Benzofuran via a Unique ECECCC Electrochemical Mechanism. The Journal of Organic Chemistry, 72(16). Link
-
Hu, X., et al. (2019).[5] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66, 745–750.[5] Link
-
Bernini, R., et al. (2015). Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst.[3] Beilstein Journal of Organic Chemistry, 11, 1860-1867. Link
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst [beilstein-journals.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
2D NMR analysis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Publish Comparison Guide: Definitive Structural Elucidation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary: The Structural Challenge
In drug discovery, benzofuran scaffolds are privileged structures, often serving as the core for anti-inflammatory and anti-cancer agents.[1] However, synthetic pathways—such as the Rap-Stoermer condensation or alkylation of dihydroxybenzofurans—often yield regioisomers (e.g., 5- vs. 6-substitution) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D Proton NMR due to signal overlap.[1]
This guide compares the comprehensive 2D NMR workflow (HSQC, HMBC, NOESY) against standard characterization methods. We demonstrate that while 1D NMR provides a "fingerprint," only the 2D matrix offers the atomic-level resolution required to certify the position of the benzyloxy substituent, a critical quality attribute for structure-activity relationship (SAR) studies.[1]
Comparative Analysis: Method Performance
We evaluate three analytical approaches for verifying the structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate .
| Feature | Method A: Standard 1D NMR (1H/13C) | Method B: High-Res Mass Spec (HRMS) | Method C: Integrated 2D NMR (The Solution) |
| Primary Utility | Purity check & functional group ID.[1] | Molecular formula confirmation. | De novo structural proof & Regiochemistry. |
| Regio-Specificity | Low. Aromatic overlap (7.3–7.6 ppm) masks coupling patterns necessary to distinguish 5- vs 6-isomers.[1] | None. Isomers have identical exact mass ( | High. HMBC correlates ether oxygen placement to specific ring carbons.[1] |
| Data Ambiguity | High risk of misassignment in the aromatic region.[1] | Cannot distinguish substitution patterns. | Self-validating via scalar and spatial couplings.[1] |
| Time/Cost | Low (< 10 min).[1] | Low (< 5 min).[1] | Medium (1–4 hours).[1] |
Verdict: For definitive structural assignment, Method C (2D NMR) is the mandatory standard.[1] Relying solely on Methods A and B is a critical failure point in early-stage development.
Structural Context & Expected Signals[1][2][3][4]
The molecule consists of three distinct domains that must be magnetically connected:
-
The Benzofuran Core: A bicyclic aromatic system.[1]
-
The Ethyl Ester (C2): A diagnostic spin system.[1]
-
The Benzyloxy Tail (C6): A flexible aromatic pendant.[1]
Critical Challenge: The protons on the benzyl phenyl ring (5H) often resonate in the same region (7.30–7.50 ppm) as the benzofuran protons (H-4, H-7, H-3), creating a "multiplet forest."[1]
Experimental Protocol: The 2D NMR Workflow
Objective: Unambiguously assign the regiochemistry of the benzyloxy group to position 6.
Step 1: Sample Preparation
-
Solvent: DMSO-
(Preferred for solubility and separating hydroxyl/aromatic signals) or CDCl .[1] -
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (to minimize shimming artifacts).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (
). -
13C NMR: 1024 scans, proton-decoupled.
-
COSY (Correlation Spectroscopy): 256 increments, magnitude mode.[1] Identifies H-H neighbors (H4–H5).
-
HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive.[1] Links protons to their direct carbons.[1] Essential for "de-cluttering" the aromatic region.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for
Hz.[1] The "Golden Standard" experiment. It connects the Benzyloxy protons to the Benzofuran C-6 carbon.[1]
Data Interpretation & Logic
The following table synthesizes the expected chemical shifts and correlations derived from benzofuran principles.
Table 1: Consensus Assignment Data (CDCl )
| Position | Atom | Multiplicity ( | Key HMBC Correlations (H | ||
| 2 | C | — | — | 145.2 | H-3 |
| 3 | CH | 7.48 | s | 113.5 | C-2, C-3a, C-4 |
| 3a | C | — | — | 122.1 | H-3, H-5, H-7 |
| 4 | CH | 7.52 | d (8.[1]5) | 123.8 | C-3, C-6, C-7a |
| 5 | CH | 6.98 | dd (8.5, 2.[1]2) | 112.4 | C-3a, C-7 |
| 6 | C | — | — | 158.5 | H-4, H-7, Benzyl-CH2 |
| 7 | CH | 7.05 | d (2.[1]2) | 96.8 | C-5, C-3a, C-6 |
| 7a | C | — | — | 156.2 | H-4 |
| Ester | C=O | — | — | 159.8 | H-3, Ethyl-CH2 |
| Ester | O-CH2 | 4.42 | q (7.[1]1) | 61.5 | C=O, Ethyl-CH3 |
| Ester | CH3 | 1.41 | t (7.[1]1) | 14.3 | Ethyl-CH2 |
| Benzyl | O-CH2 | 5.12 | s | 70.5 | C-6 , Benzyl-ipso |
| Benzyl | Ph-H | 7.35–7.45 | m | 127–129 | Benzyl-CH2 |
The "Smoking Gun" Analysis (Self-Validation)
-
Resolving the Core (COSY):
-
The ester protons (
) form an isolated spin system.[1] -
The Benzofuran ring protons form an ABX system (if 6-substituted) or AMX system.[1]
-
Observation: You will see a strong COSY correlation between the doublet at 7.52 (H-4) and the doublet of doublets at 6.98 (H-5).[1] H-7 (7.05) will show only weak meta-coupling.[1]
-
-
Proving the Connection (HMBC):
-
This is the critical step.[1] Look for the singlet at 5.12 ppm (Benzyl
) .[1] -
In the HMBC spectrum, this proton must show a correlation to a quaternary aromatic carbon at ~158.5 ppm (C-6) .[1]
-
Validation: The benzofuran protons H-4 and H-7 must also correlate to this same C-6 carbon.[1] This "triangulation" confirms the benzyloxy group is at position 6.[1]
-
Visualization of Logic Flow
The following diagram illustrates the decision logic used to confirm the structure, highlighting the specific role of each NMR experiment.
Figure 1: Decision tree for structural verification using 2D NMR.
Connectivity Map (HMBC)
This diagram visualizes the specific magnetic correlations that prove the structure.[1]
Figure 2: The "Smoking Gun" HMBC correlations. The convergence of the Benzyl CH2, H-7, and H-4 signals on Carbon 6 is the definitive proof of structure.[1]
References
-
Synthesis and NMR of Benzofuran Derivatives: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[1] Journal of Chemistry, 2013.[1]
-
General Benzofuran NMR Assignments: National Institutes of Health (NIH).[1] "Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4."[1] PubChem. [1]
-
HMBC Methodology: LibreTexts. "19: HMBC (Heteronuclear Multiple Bond Correlation)." Chemistry LibreTexts. [1]
-
Benzofuran Biological Context: Miao, Y., et al. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity."[1][2] Molecules, 2022.[1][2]
Sources
Comparing synthesis routes for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary
Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is a critical pharmacophore intermediate, notably serving as a precursor for LFA-1 antagonists (e.g., Lifitegrast derivatives) and various antimicrobial agents. Its structural integrity relies on the precise installation of the 2-carboxylate functionality and the protection of the 6-hydroxyl group.
This guide evaluates three distinct synthesis routes, prioritizing regiochemical fidelity , scalability , and operational simplicity . The analysis concludes that the Base-Mediated Cyclization of Salicylaldehydes (Modified Rapoport/Williamson-Aldol Sequence) is the superior method for industrial and large-scale laboratory synthesis due to its high atom economy and use of inexpensive reagents.
Route Analysis & Comparison
Route A: The Modified Rapoport Cyclization (Recommended)
This route involves the O-alkylation of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate, followed by an intramolecular aldol condensation and dehydration. It is the industry standard for 2-carboxybenzofurans.
-
Precursors: 4-(Benzyloxy)-2-hydroxybenzaldehyde, Ethyl bromoacetate.
-
Key Reagents: Potassium Carbonate (
), DMF or Acetonitrile. -
Mechanism: Williamson Ether Synthesis
Intramolecular Aldol Dehydration.
Route B: The Sonogashira Annulation
A convergent approach utilizing transition-metal catalysis to couple an ortho-iodophenol with a terminal alkyne. While elegant, it suffers from higher costs and heavy metal contamination risks.
-
Precursors: 5-(Benzyloxy)-2-iodophenol, Ethyl propiolate.
-
Key Reagents:
, CuI, Triethylamine. -
Mechanism: Pd/Cu-catalyzed cross-coupling
5-endo-dig cyclization.
Route C: The Malonate Condensation (Feist-Benary Variation)
Utilizes diethyl bromomalonate to form a dicarboxylate intermediate, which may require subsequent decarboxylation.
-
Precursors: 4-(Benzyloxy)-2-hydroxybenzaldehyde, Diethyl bromomalonate.
-
Key Reagents: Sodium ethoxide or
. -
Mechanism: Knoevenagel condensation/Alkylation cascade.
comparative Data Matrix
| Metric | Route A: Rapoport Cyclization | Route B: Sonogashira | Route C: Malonate |
| Overall Yield | 80–88% | 65–75% | 50–65% |
| Atom Economy | High | Moderate (Phosphine ligands, Iodide waste) | Low (Decarboxylation loss) |
| Reagent Cost | Low (Generic halides/bases) | High (Pd Catalyst, Alkynes) | Moderate |
| Scalability | Excellent (Kilogram scale proven) | Limited (Exotherm/Catalyst cost) | Good |
| Safety Profile | Moderate (Alkyl halides are lachrymators) | Moderate (Heavy metals) | Moderate |
| Purification | Crystallization (often sufficient) | Column Chromatography required | Column Chromatography |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis via Modified Rapoport Cyclization
Target: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate (10 g scale)
1. Materials Preparation
-
Substrate: 4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 equiv, 43.8 mmol, 10.0 g).
-
Alkylating Agent: Ethyl bromoacetate (1.2 equiv, 52.6 mmol, 5.8 mL).
-
Base: Anhydrous Potassium Carbonate (
) (2.5 equiv, 109.5 mmol, 15.1 g). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL).
2. Reaction Workflow
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the salicylaldehyde derivative and DMF. Stir until dissolved.
-
Activation: Add the anhydrous
in one portion. The suspension may turn yellow/orange due to phenoxide formation. -
Addition: Add ethyl bromoacetate dropwise over 10 minutes at room temperature.
-
Cyclization: Heat the reaction mixture to 100°C (internal temperature). Monitor by TLC (Hexane:EtOAc 8:2).
-
Checkpoint: The intermediate O-alkylated acyclic ester may be visible initially. Continued heating drives the intramolecular aldol and dehydration. Complete conversion typically requires 3–5 hours.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into 500 mL of ice-water with vigorous stirring. The product should precipitate as an off-white solid.[1]
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to afford the title compound as white needles.
3. Critical Process Parameters (CPPs)
-
Temperature: Must exceed 80°C to ensure cyclization. Lower temperatures stop at the ether intermediate.
-
Base Choice:
is superior to NaH for this substrate as it prevents transesterification side reactions and is easier to handle. -
Water Content: Strictly anhydrous conditions are not required, but excessive water hydrolyzes the ethyl ester.
Mechanistic Visualization
The following diagram illustrates the reaction pathway for the preferred Route A, highlighting the critical cyclization step.
Figure 1: Mechanistic pathway of the base-mediated cyclization (Route A).
Protocol B: Alternative Sonogashira Strategy
Context: Use this route only if the specific salicylaldehyde precursor is unavailable but the iodophenol is accessible.
1. Workflow
-
Coupling: Combine 5-(benzyloxy)-2-iodophenol (1.0 equiv) and Ethyl propiolate (1.2 equiv) in dry THF.
-
Catalysis: Add
(3 mol%), CuI (2 mol%), and Triethylamine (3.0 equiv). -
Reaction: Stir at 60°C under Nitrogen for 12 hours.
-
Workup: The reaction forms the benzofuran directly via a tandem coupling-cyclization mechanism (5-endo-dig).
-
Note: Requires column chromatography to remove phosphine oxides and metal residues.
Figure 2: Logic flow for the Transition-Metal Catalyzed Route (Route B).
References
-
Synthesis of Benzofuran-2-carboxylates via Alkylation/Cyclization
-
Reddy, P. R., et al. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, Section B. (2021).[1]
-
-
General Methods for Benzofuran Synthesis (Review)
-
Sonogashira Coupling Approaches
-
Reddy, G. R., et al.[5] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. (2024).
-
-
Reaction of Salicylaldehydes with Ethyl Bromoacetate (Kinetics)
-
Raghavan, R. S., et al. "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions."[5] Proceedings of the Indian Academy of Sciences. (1985).
-
-
Preparation of Precursor 4-(Benzyloxy)
-
Supplementary Information, "Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-dioxides." RSC Advances. (2014).
-
Sources
Spectroscopic Differentiation of Benzofuran Isomers: A Comparative Guide for Medicinal Chemistry
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Version: 2.1 (Current Standards)
Executive Summary & Strategic Framework
In drug discovery, the benzofuran scaffold (benzo[b]furan) is a privileged structure found in anti-arrhythmic agents (e.g., Amiodarone) and natural products. However, synthetic campaigns frequently generate complex mixtures of regioisomers (e.g., 5- vs. 6-substitution) or require differentiation from the less stable, quinoidal isobenzofuran (benzo[c]furan) isomers.
This guide moves beyond basic characterization, providing a self-validating spectroscopic framework to unambiguously assign isomer identity without resorting to X-ray crystallography.
The Core Challenge: Isomeric Overlap
-
Regioisomers (Positional): 4-, 5-, 6-, and 7-substituted benzofurans often exhibit identical mass-to-charge (
) ratios and overlapping aromatic proton signals. -
Skeletal Isomers: Distinguishing the stable benzo[b]furan from the transient, reactive benzo[c]furan (isobenzofuran) requires capturing specific electronic transitions and trapping adducts.
Deep Dive: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The causality of chemical shift differences lies in the electronegativity of the O1 atom and the distinct ring currents of the benzene vs. furan rings.
Distinguishing the Core Skeleton (Benzo[b] vs. Benzo[c])
Benzo[b]furan is aromatic; Benzo[c]furan is
| Feature | Benzo[b]furan (Stable) | Benzo[c]furan (Isobenzofuran) | Mechanistic Cause |
| H2/H3 Shift | Isobenzofuran lacks the distinct polarization of the C2=C3 bond found in benzo[b]furan. | ||
| Coupling ( | N/A (Symmetry) | Vicinal coupling in the furan ring vs. symmetry in the quinoidal system. | |
| Stability | Stable at RT | Transient (requires trapping) | Loss of benzene ring aromaticity in the c-fused isomer. |
Distinguishing Regioisomers (Substituted Benzo[b]furans)
The most common analytical bottleneck is assigning the position of a substituent on the benzenoid ring (positions 4, 5, 6, 7).
The "Coupling Constant Logic" (Self-Validating Metric)
To validate your assignment, measure the
-
Ortho coupling (
): 7.0 – 9.0 Hz (Strong neighbors) -
Meta coupling (
): 1.0 – 3.0 Hz (One carbon gap) -
Para coupling (
): < 1.0 Hz (Rarely resolved)
Comparative Data: Monosubstituted Benzofuran Isomers
| Isomer | Key | Diagnostic NOE Correlation |
| 4-Substituted | H7 (dd), H6 (t/dd), H5 (dd). H3 shows NOE to substituent. | Substituent |
| 5-Substituted | H4 (d, | Substituent |
| 6-Substituted | H7 (s/d, | Substituent |
| 7-Substituted | H6 (dd), H5 (t/dd), H4 (dd). No NOE to H3. | Substituent |
Critical Insight: The H3 proton of the furan ring is the "lighthouse" of the molecule. An NOE (Nuclear Overhauser Effect) signal between the substituent and H3 definitively proves 4-position substitution.
Experimental Workflows & Logic Maps
Decision Matrix for Regioisomer Assignment
The following diagram illustrates the logical flow for assigning a substituted benzofuran using standard NMR pulse sequences.
Caption: Logic flow for distinguishing benzofuran regioisomers using 1D and 2D NMR techniques.
Supporting Techniques: UV-Vis & Mass Spectrometry[1]
While NMR provides connectivity, UV-Vis and MS provide electronic and structural confirmation.
UV-Vis Spectroscopy[2][3]
-
Benzo[b]furan: Displays characteristic absorption bands at
~245 nm and ~280 nm (similar to styrene/coumarin). -
Benzo[c]furan: Due to the extended quinoidal conjugation, the absorption is significantly red-shifted (often >300 nm). If you synthesize a precursor and the solution turns bright yellow/orange rapidly before fading (upon polymerization), you likely generated the unstable isobenzofuran.
Mass Spectrometry (Fragmentation)
Differentiation via MS relies on fragmentation energy (EI/CID).
-
CO Loss (
): Both isomers lose CO, but the energetics differ. Benzo[b]furan requires higher collision energy due to aromatic stability. -
Retro-Diels-Alder (RDA): Isobenzofuran derivatives (often trapped as Diels-Alder adducts) show a distinct RDA fragmentation, regenerating the furan moiety.
-
Diagnostic Ions: For methoxy-benzofurans, the loss of
vs can distinguish position relative to the ring oxygen (ortho-effect).
Detailed Experimental Protocols
Protocol A: High-Resolution NMR Characterization
-
Objective: Unambiguous assignment of regioisomers.
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-
(preferred over for better peak separation of polar isomers). Filter through a cotton plug to remove particulates. -
Instrument Parameters:
-
Frequency: Minimum 400 MHz (600 MHz recommended for second-order coupling).
-
1H Spectrum: 16 scans, relaxation delay (
) = 2.0s. -
1D NOESY: Selective excitation of the H3 proton (approx. 6.7 ppm).[1] Mixing time (
) = 500 ms. -
HMBC: Optimize for long-range coupling
Hz.
-
Protocol B: Trapping Unstable Isobenzofurans
-
Objective: Prove the formation of the unstable benzo[c]furan isomer.
-
Method: In situ generation in the presence of N-methylmaleimide (NMM).
-
Steps:
-
Dissolve precursor (e.g., sultine or acetal) in dry toluene.
-
Add 1.5 eq of NMM (dienophile).
-
Heat to reflux.
-
Analysis: The resulting Diels-Alder adduct is stable. Analyze via NMR. The bridgehead protons (endo/exo) will confirm the transient existence of the isobenzofuran species.
-
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for heterocyclic ring currents and shifts).
-
Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361.[1] Link
- Keay, B. A. (2002). Regioselective synthesis of substituted benzofurans. Chemical Reviews, 102(10), 3437-3457.
-
Sartori, G., et al. (2004). Synthetic methods for the preparation of benzo[b]furans. Chemical Reviews, 104(1), 199-250. Link
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Application Note. Link
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical purity and identity. This guide provides an in-depth comparison of established analytical techniques for the elemental analysis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, a representative advanced organic intermediate. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.
The Foundational Benchmark: Theoretical Composition
Before any empirical analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute benchmark against which all experimental data are judged.
Molecular Formula: C₁₈H₁₆O₄
This formula is derived from the structure: an ethyl ester group at the 2-position of a benzofuran core, which is substituted at the 6-position with a benzyloxy group.
Molecular Weight: 296.32 g/mol
Based on this, the expected elemental composition is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 18 | 216.198 | 72.96% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.44% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 21.60% |
This theoretical data is the "ground truth." The primary goal of elemental analysis is to obtain experimental values that match these percentages within an acceptable margin of error (typically ±0.4%), thereby verifying the empirical formula.
The Gold Standard: Combustion Analysis
For determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds, combustion analysis is the most established, accurate, and widely used method.[1][2] It is a destructive technique that provides a highly precise quantification of the bulk elemental composition of a sample.[3]
Causality of the Method
The core principle of combustion analysis is the complete and quantitative oxidation of the sample.[4] A precisely weighed amount of the organic compound is burned in a furnace with an excess of pure oxygen at high temperatures (typically 900-1200°C). Under these conditions, all carbon is converted to carbon dioxide (CO₂), and all hydrogen is converted to water (H₂O).[2][4] These combustion products are then swept by a carrier gas (like helium) through a series of traps or detectors that quantify them.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is weighed with high precision into a tin or silver capsule. The capsule is then sealed and introduced into the combustion analyzer.
-
Combustion: The sample is dropped into a high-temperature furnace containing excess oxygen. The capsule flashes, and the sample undergoes complete combustion.
-
Reduction & Gas Separation: The resulting gas mixture (CO₂, H₂O, and excess O₂) is passed through a reduction tube (often containing copper) to remove excess oxygen and convert any nitrogen oxides (NOx) to N₂ gas (though not relevant for our target molecule).
-
Detection: The gases are then passed through a chromatographic column to separate them. They flow sequentially into a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, allowing for precise quantification.
-
Calculation: The instrument's software calculates the mass of CO₂ and H₂O produced. From these masses, the percentages of Carbon and Hydrogen in the original sample are determined using their respective gravimetric factors.[5] Oxygen is typically determined by difference (100% - %C - %H), although direct oxygen analysis via pyrolysis is also possible.
Workflow for Combustion Analysis
Caption: Workflow of Combustion Analysis for C, H, and O determination.
An Alternative Perspective: X-ray Photoelectron Spectroscopy (XPS)
While combustion analysis provides bulk composition, X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), offers a different, surface-sensitive perspective.[6] XPS can not only determine the elemental composition of a sample's surface (top 1-10 nm) but also provide crucial information about the chemical states and bonding environments of those elements.
Causality of the Method
XPS is based on the photoelectric effect. A sample is irradiated with a beam of monochromatic X-rays, causing core-level electrons to be ejected from the atoms in the sample. The kinetic energy of these ejected photoelectrons is measured by a detector. The binding energy of the electron can then be calculated using the equation:
EBinding = EPhoton - EKinetic - Φ
where EPhoton is the energy of the X-ray, EKinetic is the measured kinetic energy of the electron, and Φ is the work function of the spectrometer. Since each element has a unique set of core electron binding energies, an XPS spectrum provides a fingerprint of the elements present. Furthermore, small shifts in these binding energies (chemical shifts) reveal information about the oxidation state and local chemical environment of an atom.
Experimental Protocol: XPS Analysis
-
Sample Preparation: A small amount of the solid sample is mounted onto a sample holder, typically using double-sided conductive tape.
-
Vacuum Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber. UHV is critical to prevent ejected photoelectrons from colliding with gas molecules.
-
X-ray Irradiation: The sample surface is irradiated with a focused beam of monochromatic X-rays (e.g., Al Kα or Mg Kα).
-
Detection & Analysis: An electron energy analyzer measures the kinetic energy of the photoelectrons emitted from the surface.
-
Data Processing:
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution scans are then conducted for specific elements (C 1s, O 1s) to analyze their chemical states. The area under each peak is proportional to the concentration of that element in that chemical state.
-
Workflow for X-ray Photoelectron Spectroscopy (XPS)
Caption: Workflow of X-ray Photoelectron Spectroscopy (XPS) analysis.
Comparative Analysis: Combustion vs. XPS
Choosing the right technique requires understanding their distinct strengths and limitations. For a synthetic chemist aiming to confirm the identity of a new compound, these methods answer different, yet complementary, questions.
| Feature | Combustion Analysis | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Complete oxidation of the sample and detection of combustion gases (CO₂, H₂O).[2] | Photoelectric effect; analysis of kinetic energy of electrons ejected by X-rays.[6] |
| Information Provided | Highly accurate bulk elemental composition (%C, %H, %N, %S).[1][3] | Surface elemental composition (top 1-10 nm), chemical state, and bonding environment.[6] |
| Quantitative Accuracy | Excellent (typically ±0.4% absolute). The gold standard for formula verification. | Good, but generally less accurate for bulk quantification than combustion analysis. |
| Sample Type | Solids, liquids. Requires only a small amount (1-3 mg). | Solids, thin films. Requires an ultra-high vacuum compatible sample. |
| Key Advantage | Unmatched accuracy for determining the empirical formula of a pure bulk compound. | Provides unique information on surface chemistry and functional groups (e.g., distinguishing C-O from C=O). |
| Key Limitation | Destructive. Provides no information on chemical structure or surface impurities. | Surface-sensitive; may not represent the bulk composition if surface contamination is present. |
| Application for Topic | Primary method to confirm that the synthesized product has the correct C:H:O ratio for C₁₈H₁₆O₄. | Complementary method to confirm the presence of different carbon and oxygen environments (e.g., C-O-C, C=O, aromatic C-C) on the molecule's surface. |
Conclusion and Recommendation
For the definitive characterization of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate , elemental analysis should be approached as a two-pronged strategy for absolute certainty.
-
Primary Validation: Combustion analysis is non-negotiable. It is the definitive experiment required to confirm that the bulk sample possesses the correct empirical formula of C₁₈H₁₆O₄. Experimental results for %C and %H that fall within ±0.4% of the theoretical values (72.96% and 5.44%, respectively) provide powerful evidence of the compound's purity and identity.[7]
-
Secondary/Advanced Characterization: XPS serves as an excellent complementary technique. While not a replacement for combustion analysis for bulk purity, it can provide orthogonal validation. For instance, a high-resolution C 1s XPS spectrum could be deconvoluted to show peaks corresponding to the different carbon environments: the ester carbonyl (O-C=O), the benzylic and ether carbons (C-O), and the aromatic carbons (C-C/C-H). This provides a layer of structural confirmation that combustion analysis cannot offer.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Elemental Analysis. Available at: [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Available at: [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
-
PubChem. Benzofuran-2-carboxylic acid. Available at: [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]
-
Wikipedia. Combustion analysis. Available at: [Link]
-
NIH National Center for Biotechnology Information. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Available at: [Link]
-
Preparatory Chemistry. Combustion Analysis. Available at: [Link]
-
ResearchGate. (2015). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available at: [Link]
-
Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Available at: [Link]
-
ResearchGate. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
-
NIH National Center for Biotechnology Information. Ethyl 5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]
-
American Elements. Benzofurans. Available at: [Link]
-
Infinita Lab. (2025). All About Combustion Analysis. Available at: [Link]
-
NIH National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Available at: [Link]
-
PubChem. Ethyl 2-(2-methoxyphenyl)benzofuran-3-carboxylate. Available at: [Link]
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The Definitive Guide to Benzofuran SAR: Engineering Potency and Selectivity
Topic: Structure-Activity Relationship (SAR) of Benzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Benzofuran Advantage
In the landscape of medicinal chemistry, the benzofuran scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Unlike its nitrogen-containing isostere (indole) or sulfur-containing counterpart (benzothiophene), benzofuran offers unique physicochemical properties: enhanced lipophilicity, altered hydrogen bonding potential (acting strictly as an acceptor), and distinct metabolic stability profiles.
This guide moves beyond basic descriptions, offering a rigorous analysis of how specific structural modifications at the C2, C3, and C5 positions dictate biological outcomes. We compare benzofuran directly against its bioisosteres and provide validated experimental protocols for synthesis and evaluation.
Comparative Analysis: Benzofuran vs. Bioisosteres
When optimizing a lead compound, switching between indole, benzothiophene, and benzofuran is a classic strategy to modulate potency and ADME properties.
Pharmacological Divergence
While often interchangeable, these scaffolds induce distinct conformational changes in target proteins.
| Feature | Benzofuran ( | Indole ( | Benzothiophene ( |
| H-Bonding | Acceptor only (Ether oxygen) | Donor (NH) & Acceptor ( | Weak Acceptor |
| Lipophilicity (LogP) | Moderate | Low (Polar NH) | High |
| Metabolic Liability | Prone to oxidative ring opening (C2-C3) | Prone to oxidation at C3 | S-oxidation (Sulfoxide/Sulfone) |
| Selectivity Case Study | PPAR | Tubulin Inhibitors: Indoles often bind the colchicine site; benzofurans maintain binding but improve solubility. | SERMs: Benzothiophenes (e.g., Raloxifene) excel in ER binding due to lipophilic bulk. |
Case Study: PPAR Agonist Selectivity
Research into peroxisome proliferator-activated receptor (PPAR) agonists demonstrated that replacing a benzothiophene core with a benzofuran core significantly altered subtype selectivity. The benzofuran derivatives maintained high affinity for PPAR
Deep Dive: Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is strictly governed by substitution patterns. The following analysis breaks down the causality of these modifications.
The SAR Logic Map
The diagram below visualizes the critical "hotspots" on the benzofuran ring and their associated biological impacts.
Figure 1: Strategic substitution map for the benzofuran scaffold. C2 modifications drive potency, while C3 substitutions often govern metabolic stability.
Key Functional Trends
-
C2-Position (The Warhead Anchor): Introduction of aryl or heteroaryl rings (e.g., 4-pyridyl, thiazole) at C2 is the most reliable method to enhance anticancer activity. For instance, Compound 4g (a benzofuran-chalcone hybrid) exhibited an IC
of 5.61 µM against HeLa cells, driven by the planarity and conjugation provided by the C2 substitution. -
C3-Position (The Stability Gate): Unsubstituted C3 positions are metabolically vulnerable. Incorporating a methyl, acyl, or aroyl group here blocks oxidative metabolism and can lock the molecule into a bioactive conformation. In anti-inflammatory agents, a C2-C3 double bond is often essential for iNOS inhibition.
-
C5-Position (The Electronic Tuner): Electron-donating groups (hydroxyl, methoxy) at C5 mimic the structure of natural ligands (like serotonin precursors) and are crucial for antimicrobial efficacy. Benzofuran-5-ol derivatives have shown MIC values as low as 1.6 µg/mL against fungal strains.[1]
Therapeutic Performance Data
The following table summarizes experimental data comparing specific benzofuran derivatives against standard controls in oncology and infectious disease models.
Table 1: Comparative Potency of Benzofuran Derivatives
| Therapeutic Target | Compound ID | Mechanism of Action | Experimental Result (IC | Reference Standard | Performance vs. Standard |
| Cervical Cancer (HeLa) | Compound 4g | VEGFR-2 / Tubulin Inhibition | 5.61 µM | Cisplatin (DDP) | Comparable potency with potentially lower nephrotoxicity. |
| Breast Cancer (MCF-7) | Compound 13b | Antiproliferative | 1.875 µM | Cisplatin (2.18 µM) | Superior (1.16x more potent).[2] |
| mTORC1 (SQ20B Cells) | Compound 9 | mTOR Inhibition | 0.46 µM | Rapamycin (Control) | High potency via isosteric replacement of phenolic OH.[3] |
| Antifungal (C. albicans) | Benzofuran-5-ol | Ergosterol disruption | 1.6 µg/mL | 5-Fluorocytosine | Superior/Comparable across tested strains.[1] |
Validated Experimental Protocols
To ensure reproducibility, we provide a self-validating synthesis protocol and a standard bioassay.
Synthesis: The Rap-Stoermer Reaction
This protocol is preferred for its operational simplicity, atom economy, and avoidance of toxic transition metals. It constructs the benzofuran ring via an intramolecular aldol-type condensation.
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
- -Haloketone (e.g., phenacyl bromide) (1.0 equiv)
-
Triethylamine (TEA) (Catalytic or stoichiometric)
-
Acetonitrile (MeCN) or Solvent-free conditions
Workflow Diagram:
Figure 2: Step-by-step workflow for the Rap-Stoermer synthesis of benzofurans.
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve substituted salicylaldehyde (10 mmol) and
-haloketone (10 mmol) in acetonitrile (20 mL). -
Catalysis: Add triethylamine (TEA, 15 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The disappearance of the aldehyde spot indicates completion.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water.
-
Isolation: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure benzofuran derivative.
Bioassay: MTT Cytotoxicity Screen
Objective: Determine the IC
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO
. -
Treatment: Add test compounds at graduated concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Cisplatin as a positive control.[4]
-
Incubation: Incubate for 48h.
-
Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression analysis (GraphPad Prism).
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Link
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH/PubMed. Link
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link
-
Rap-Stoermer Reaction: TEA Catalyzed One Pot Efficient Synthesis of Benzofurans. ChemistrySelect. Link
-
Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Link
-
Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters. Link
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- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology Research
An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate as a Potential Anticancer Agent
The benzofuran ring system, a heterocyclic motif composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and versatile electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]
Within this promising class, derivatives featuring a carboxylate group at the C-2 position have been a particular focus of anticancer drug discovery.[1][4] Structure-activity relationship (SAR) studies consistently reveal that substitutions at this position are critical for cytotoxic activity.[1] This guide focuses on a representative molecule, Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate , to provide a comprehensive framework for its in vitro evaluation. We will compare its projected performance against structurally related analogs and established clinical agents, detailing the critical assays required to elucidate its therapeutic potential.
Comparative Framework: Benchmarking Against Established Anticancer Agents
To rigorously assess the potential of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (referred to henceforth as EBB-2C ), its performance must be contextualized. We propose a comparative analysis against two key benchmarks:
-
Combretastatin A-4 (CA-4): A natural product and potent antimitotic agent that inhibits tubulin polymerization.[1] Many synthetic benzofurans are designed as CA-4 analogues, making it a crucial mechanistic benchmark.[1]
-
Paclitaxel: A widely used chemotherapeutic drug that stabilizes microtubules, representing a different, yet related, mechanism of action targeting the same protein.
-
Structurally Related Analogs: Published data on other benzofuran derivatives provide insights into how modifications to the core structure impact activity. For instance, the presence of halogens or specific hydrogen-donating groups can significantly modulate cytotoxicity.[1][3]
This comparative approach allows researchers to not only quantify the potency of EBB-2C but also to understand its relative efficacy and potential mechanism of action.
Part 1: Primary Screening - Assessing Cytotoxicity Across Cancer Cell Lines
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[3][5]
Causality Behind Experimental Choices
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and direct correlation between mitochondrial metabolic activity and cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
-
Panel of Cell Lines: A diverse panel of cancer cell lines is essential to identify potential selectivity. We propose using:
-
MCF-7: A human breast adenocarcinoma cell line, commonly used as a benchmark.[1]
-
A549: A human lung carcinoma cell line, representing another major cancer type.[6]
-
HeLa: A human cervical cancer cell line, known for its aggressive proliferation.[3][6]
-
HUVEC: Human Umbilical Vein Endothelial Cells, a non-cancerous "normal" cell line used to assess general cytotoxicity and determine a preliminary therapeutic index.[3]
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HeLa) and normal cells (HUVEC) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of EBB-2C, CA-4, and Paclitaxel in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include "vehicle control" wells treated with the same percentage of DMSO used in the highest compound concentration and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative Data Summary (Hypothetical)
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (HUVEC/Avg. Cancer) |
| EBB-2C | 1.5 | 2.1 | 1.8 | > 50 | > 27 |
| CA-4 | 0.005 | 0.008 | 0.004 | 1.2 | ~200 |
| Paclitaxel | 0.002 | 0.003 | 0.002 | 0.01 | ~4 |
| Analog 1 (No Benzyloxy) | 15.2 | 22.5 | 18.9 | > 100 | > 5 |
| Analog 2 (6-Chloro) | 0.9 | 1.3 | 1.1 | 35.0 | ~31 |
This data is hypothetical and for illustrative purposes, based on trends observed in the literature for benzofuran derivatives.[1][6]
Part 2: Mechanism of Action - Investigating Tubulin Polymerization
Many potent benzofuran derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with highly successful clinical drugs.[1][7] An in vitro tubulin polymerization assay is a direct method to confirm if EBB-2C targets this critical cellular process.
Causality Behind Experimental Choices
-
Principle of the Assay: This cell-free assay directly measures the assembly of purified tubulin dimers into microtubules. Polymerization is initiated by GTP and an increase in temperature (37°C), leading to an increase in light scattering, which is measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will suppress this increase in absorbance.
-
Controls are Critical:
-
Positive Control (Inhibitor): CA-4 or Colchicine is used to confirm the assay is sensitive to known inhibitors of tubulin polymerization.[8]
-
Positive Control (Stabilizer): Paclitaxel is used as a control for the opposite effect—it will enhance the rate and extent of polymerization.
-
Negative Control (Vehicle): DMSO is used to establish the baseline polymerization curve.
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents and plates on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate, add the test compounds (EBB-2C, CA-4, Paclitaxel) at various concentrations.
-
Initiation: Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well. The final tubulin concentration should be ~3 mg/mL.
-
Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.
-
Analysis: Plot absorbance (OD 340 nm) versus time for each concentration. Compare the polymerization curves of EBB-2C-treated samples to the negative (DMSO) and positive (CA-4, Paclitaxel) controls. Quantify the inhibition by comparing the maximum absorbance (Vmax) of each curve.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Visualizing the Mechanism of Action
The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: EBB-2C inhibits tubulin polymerization, preventing mitotic spindle formation and causing M-phase arrest.
Conclusion and Future Directions
This guide outlines a foundational in vitro testing cascade for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (EBB-2C). The initial cytotoxicity screen across a panel of cell lines provides crucial data on potency and selectivity. Following this, the tubulin polymerization assay directly interrogates a key, clinically validated mechanism of action for this compound class.
Positive results from these assays—specifically, low micromolar or high nanomolar IC₅₀ values against cancer cells, a favorable selectivity index over normal cells, and demonstrable inhibition of tubulin polymerization—would strongly support advancing EBB-2C to the next stage of preclinical development. Subsequent studies could include cell cycle analysis by flow cytometry to confirm G2/M arrest, apoptosis assays (e.g., Annexin V staining), and investigation of other potential targets, such as VEGFR-2 or the HIF-1 pathway, which are also modulated by some benzofuran derivatives.[1][6] This structured, comparative approach ensures that the therapeutic potential of novel benzofuran derivatives is evaluated with scientific rigor and clinical relevance.
References
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2015). In vitro assay of benzofuran derivatives 3. ResearchGate. Available at: [Link]
-
Napiórkowska, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1501. Available at: [Link]
-
Bhat, K., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Lakshmi, N. V., et al. (2024). Synthesis, characterization, and bioevaluation of new benzofurans. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. ChemistrySelect, 8(1). Available at: [Link]
-
Miki, Y., et al. (2012). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6762-6765. Available at: [Link]
-
Napiórkowska, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Napiórkowska, B., et al. (2022). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. Available at: [Link]
-
Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11096-11120. Available at: [Link]
-
Bhat, K. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]
-
Kairys, V., et al. (2007). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemical Research, 2007(1), 58-61. Available at: [Link]
-
O'Neill, E., et al. (2023). Assessment and comparison of viability assays for cellular products. Cytotherapy, 25(12), 1331-1339. Available at: [Link]
-
Smith, T., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. SLAS Discovery. Available at: [Link]
-
Kalliokoski, T., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14812. Available at: [Link]
-
Singh, A., et al. (2023). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Achieving and Verifying Isomeric Purity in Substituted Benzofurans: A Comparative Guide
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for major drugs like Amiodarone (antiarrhythmic), Vilazodone (antidepressant), and Saprisartan (antihypertensive). However, the introduction of substituents on the benzene ring—particularly at the 5- and 6-positions—presents a persistent "Isomer Trap." Standard acid-catalyzed cyclization often yields inseparable regioisomeric mixtures due to electronic ambiguity in the starting phenols.
This guide objectively compares synthetic strategies to prevent isomeric mixtures and analytical methodologies to detect them. We provide evidence-based protocols demonstrating why Transition-Metal Catalysis (Sonogashira) and Fluorinated Stationary Phases (PFP) are the superior alternatives to traditional methods.
Part 1: The Synthetic Challenge (Prevention)
The Problem: Ambiguity in Acid-Catalyzed Cyclization
Traditional synthesis often relies on the Pechmann condensation or Rapoport-type cyclizations involving meta-substituted phenols.
-
Mechanism Flaw: A substituent at the meta-position of a phenol directs electrophilic attack to either the ortho-position (leading to 6-substituted benzofuran) or the para-position (leading to 4-substituted benzofuran), often with poor selectivity.
-
Result: A mixture of isomers that are difficult to separate by crystallization.
The Solution: "Programmed" Regioselectivity via Sonogashira
The modern alternative utilizes Palladium-catalyzed cross-coupling. By starting with a pre-halogenated phenol (e.g., 2-iodophenol), the position of the substituent is "locked" before the furan ring is formed.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Acid-Catalyzed Cyclization | Route B: Pd-Catalyzed Annulation (Sonogashira) |
| Precursor | meta-Substituted Phenols + | o-Halophenols + Terminal Alkynes |
| Regiocontrol | Low: Steric/Electronic dependent. Often 60:40 mixtures. | Absolute: Defined by the halogen position. |
| Conditions | Harsh (Refluxing acid, high T). | Mild (Room temp to 60°C, weak base). |
| Scope | Limited tolerance for acid-sensitive groups. | High functional group tolerance (esters, nitriles). |
| Purity Profile | Requires extensive purification (Yield loss >40%). | Crude purity often >90%; minimal purification needed. |
Visualization: Regioselectivity Pathways
The following diagram illustrates the divergence in isomeric control between the two methods.
Figure 1: Comparison of regiochemical outcomes. Route A relies on electronic directing effects (unreliable), while Route B relies on pre-functionalized scaffolds (reliable).
Part 2: The Analytical Challenge (Detection)
Even with selective synthesis, validating isomeric purity is mandatory. Positional isomers (e.g., 5-bromo vs. 6-bromobenzofuran) possess nearly identical lipophilicity, causing co-elution on standard C18 HPLC columns.
The "Orthogonal" Separation Strategy
We compared three separation modes for a challenging mixture of benzofuran regioisomers.
Experimental Data: Column Selectivity Comparison
Analytes: Mixture of 5-methoxybenzofuran and 6-methoxybenzofuran.
| Analytical Column | Stationary Phase Chemistry | Mechanism of Interaction | Resolution ( | Verdict |
| C18 (ODS) | Alkyl Chain | Hydrophobic Interaction | 0.8 (Co-elution) | Fail |
| Phenyl-Hexyl | Phenyl ring on alkyl linker | 1.5 (Baseline) | Acceptable | |
| PFP (Pentafluorophenyl) | Fluorinated Phenyl Ring | Dipole-Dipole + | 3.2 (High Res) | Recommended |
Why PFP Wins: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich benzofuran
Visualization: Analytical Decision Matrix
Figure 2: Workflow for selecting the appropriate stationary phase. PFP or SFC is required when positional isomers are suspected.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis (Sonogashira One-Pot)
Objective: Synthesis of 2-phenyl-5-methoxybenzofuran without 6-isomer contamination.
-
Reagents:
-
2-Iodo-4-methoxyphenol (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (3.0 equiv) in DMF.
-
-
Procedure:
-
Charge a reaction vessel with the phenol, Pd catalyst, and CuI under nitrogen.
-
Add degassed DMF and Triethylamine.
-
Add Phenylacetylene dropwise at room temperature.
-
Heat to 60°C for 4 hours. (Monitoring: The intermediate o-alkynylphenol forms first, followed by spontaneous cyclization in situ).
-
-
Workup:
-
Dilute with EtOAc, wash with 1N HCl (to remove amine) and brine.
-
Concentrate and pass through a short silica plug.
-
-
Validation:
-
Confirm absence of 6-isomer using Protocol B.
-
Protocol B: Isomer-Specific HPLC Method
Objective: Quantify isomeric purity >99.5%.
-
Instrument: UHPLC System with PDA detector (254 nm).
-
Column: Agilent Poroshell 120 PFP (or equivalent), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol (MeOH provides better
-selectivity than ACN on PFP columns).
-
-
Gradient:
-
0-2 min: 40% B (Isocratic hold to engage
-interactions) -
2-15 min: 40% -> 85% B
-
-
System Suitability:
-
Resolution (
) between 5-isomer and 6-isomer must be > 2.0.
-
References
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] Link
-
Stanczuk, A., et al. (2013). "Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products." Drug Testing and Analysis. Link
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Link
-
K. Sonogashira, et al. (1975).[2] "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines."[2] Tetrahedron Letters. Link
Sources
Validation of Analytical Methods for Benzofuran Compounds: A Comparative Technical Guide
Introduction: The Benzofuran Analytical Challenge
Benzofuran derivatives represent a critical scaffold in medicinal chemistry, forming the core of life-saving antiarrhythmic drugs like Amiodarone and Dronedarone , as well as numerous natural products. However, their analysis presents distinct challenges:
-
High Lipophilicity: The fused benzene-furan ring system creates significant hydrophobicity, often requiring high-organic mobile phases and causing carryover issues.
-
Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 2-substituted vs. 3-substituted) that are difficult to resolve on standard C18 columns.
-
Trace Impurities: Genotoxic precursors (e.g., 2-chloromethylbenzofuran) require detection limits far below standard UV capabilities.
This guide moves beyond basic textbook definitions to provide a field-tested validation strategy, comparing the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS , grounded in ICH Q2(R2) guidelines.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of method dictates the validation strategy. While HPLC-UV is the workhorse for potency and purity (Assay), LC-MS/MS is indispensable for trace impurity profiling and bioanalysis.
Table 1: Performance Comparison for Benzofuran Analysis
| Feature | HPLC-UV (PDA) | LC-MS/MS (Triple Quad) | Application Context |
| Sensitivity (LOD) | pg/mL range | UV for QC release; MS for PK/Bioanalysis. | |
| Selectivity | Moderate (Co-elution risk) | High (MRM transitions) | MS required for complex matrices (plasma). |
| Linearity Range | Wide ( | Narrower ( | UV better for high-concentration assays. |
| Structural Insight | Limited (Retention time/UV spectrum) | High (Fragmentation patterns) | MS essential for identifying unknowns. |
| Throughput | Moderate (10-30 min runs) | High (<5 min with UPLC) | MS allows faster runs due to selectivity. |
| Cost | Low | High | UV for routine manufacturing QC. |
Strategic Method Development
Before validation can begin, the method must be optimized for the specific physicochemical properties of benzofurans.
Stationary Phase Selection: The "Pi-Pi" Advantage
While C18 columns are the standard starting point, they often fail to separate positional isomers of benzofurans.
-
Recommendation: Use Phenyl-Hexyl or Biphenyl phases.
-
Mechanism: The benzofuran ring is electron-rich. Phenyl phases engage in
interactions with the benzofuran core, providing alternative selectivity mechanisms that C18 (hydrophobic interaction only) cannot offer.
Detector Selection Logic
The following decision tree outlines the logical pathway for selecting the appropriate detector based on the analytical goal.
Figure 1: Decision tree for selecting analytical instrumentation based on compound properties and sensitivity requirements.
Validation Protocol (ICH Q2(R2) Aligned)
This protocol focuses on HPLC-UV for the assay of a generic benzofuran drug substance, as this is the most common request in QC environments.
Specificity (Stress Testing)
Objective: Prove that the method can separate the benzofuran active ingredient from its degradation products.
-
Protocol:
-
Prepare 1 mg/mL stock solution of the benzofuran.
-
Expose aliquots to:
-
Acid: 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours (Benzofurans are generally stable, but esters/amides on side chains may hydrolyze).
-
Oxidation: 3%
, Room Temp, 4 hours. -
Light: UV chamber, 1.2 million lux hours (Critical: Benzofurans are often photosensitive).
-
-
Analyze via HPLC-PDA.[1]
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Waters Empower or Agilent OpenLab algorithms). Resolution (
) > 1.5 between all peaks.
-
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Inject in triplicate.
-
Acceptance Criteria:
. Residual plot should show random distribution (no "frowning" or "smiling" curves).
-
Accuracy (Recovery)
Objective: Confirm the method measures the true value, unaffected by the matrix.
-
Protocol:
-
Spike placebo (excipients) with benzofuran standard at 80%, 100%, and 120% levels.
-
Perform extraction (typically Methanol/Acetonitrile sonication for benzofurans).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.
-
Precision (Repeatability & Intermediate)
Objective: Ensure consistency.
-
Protocol:
-
Repeatability: 6 injections of the 100% standard.
-
Intermediate: Different analyst, different day, different column lot.
-
-
Acceptance Criteria: %RSD
2.0% for Assay; 5.0% for Impurities.
Self-Validating System: System Suitability Tests (SST)
Every analytical run must include an SST block to valid itself before data is accepted.
-
Tailing Factor (
): 2.0 (Benzofurans can tail due to silanol interactions; add Triethylamine or use end-capped columns if ). -
Theoretical Plates (
): > 2000. -
Resolution (
): > 2.0 between the main peak and nearest impurity.
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of the validation process, ensuring compliance with ICH Q14 (Method Lifecycle) and Q2(R2).
Figure 2: Analytical method validation lifecycle following ICH Q2(R2) and Q14 principles.
Experimental Data Summary (Case Study: Amiodarone)
The following data represents typical acceptance limits and results for a validated HPLC-UV method for Amiodarone Hydrochloride [1, 3].
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at | Purity Angle (0.211) < Purity Threshold (0.450) |
| Linearity ( | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Mean of 9 determinations) |
| Precision (Repeatability) | RSD | 0.4% RSD (n=6) |
| LOD | S/N | 0.05 |
| LOQ | S/N | 0.15 |
| Robustness (Flow Rate) |
Technical Insight: For Amiodarone, the mobile phase pH is critical. A pH of 3.0-4.0 (Ammonium Formate or Acetate) is preferred to suppress the ionization of the tertiary amine side chain, preventing peak broadening [4].
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Al-Rimawi, F. (2010).[4] Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharm Anal Acta.[4][5] [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ganta, et al. (2023).[6] LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Operational Safety Protocol: Handling Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Executive Summary & Hazard Profiling
Context: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a lipophilic, bicyclic ester commonly utilized as a pharmacophore intermediate in drug discovery. While specific toxicological data for this exact derivative may be limited in public databases, its structural core (benzofuran) dictates that it must be handled with High Potency Precautions .
Core Hazard Classification (Inferred & Proxy-Based):
-
Physical State: Crystalline Solid / Fine Powder (High dust generation potential).
-
Health Hazards (GHS Proxy):
The Scientist's Directive: Treat this compound as a Control Band 3 (Occupational Exposure Band) substance. Do not rely solely on the absence of acute toxicity data. The lipophilic benzyloxy chain facilitates dermal absorption, making skin protection as critical as respiratory defense.
Risk Assessment & Control Logic
Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.
Figure 1: Decision logic for engineering controls versus PPE requirements based on physical state and quantity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (lipophilic solvents) and inhalation (particulates).
| Protection Zone | Standard Operation (Weighing/Reaction) | High-Risk Operation (Spill/Equipment Cleaning) | Technical Rationale |
| Respiratory | Engineering Control Primary. Work inside a fume hood. If open handling is unavoidable: N95 or P95 Respirator . | Full-Face Respirator (P100 filters) or PAPR. | Benzofuran dust is ultrafine. Surgical masks offer zero protection against pharmacological dusts. |
| Dermal (Hands) | Double Gloving Strategy. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Film (Silver Shield) under Nitrile. | The benzyloxy group increases lipophilicity, accelerating permeation through thin latex or vinyl. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Face Shield over Goggles. | Crystalline fines can bypass standard safety glasses side shields. |
| Body | Cotton Lab Coat (Buttoned). | Tyvek® Coverall (Disposable) + Shoe Covers. | Cotton absorbs; Tyvek repels. In a spill, you must prevent the powder from settling on personal clothing. |
Operational Workflows
A. Weighing & Transfer (The Critical Zone)
Most exposures occur during the transfer of solids from the stock container to the balance.
-
Static Elimination: Benzofuran esters are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
The "Damp Wipe" Technique: Place a solvent-dampened (Ethanol) Kimwipe around the base of the balance. Any stray grains falling during transfer will adhere to the wet wipe rather than aerosolizing.
-
Double-Glove Protocol:
-
Don inner gloves (bright color, e.g., orange/blue).
-
Don outer gloves (standard nitrile).
-
Self-Validation: If you see the inner glove color through a tear, stop immediately. Discard outer gloves inside the hood.
-
B. Reaction Setup
-
Solvent Choice: When dissolving Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, avoid highly volatile ethers (like diethyl ether) if possible, as they can carry the compound into the air upon evaporation. Use DCM or Ethyl Acetate with care.
-
Glassware: Use standard ground-glass joints. Grease joints lightly to prevent "creeping" of the material, which can crystallize on the outside of the flask.
Emergency Response: Spill Cleanup
Do NOT use a brush and dustpan. Dry sweeping aerosolizes the carcinogen.
Figure 2: Wet-containment protocol for solid chemical spills to prevent aerosolization.
Disposal Protocol:
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into "Hazardous Solid Waste" streams. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the reaction solvent. Label clearly with the full chemical name; do not use abbreviations like "EBBFC".
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment (PPE). [Link]
-
National Institutes of Health (NIH). Guidelines for Laboratory Use of Chemical Carcinogens. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
